molecular formula C6H9IN2 B1590289 1-Amino-2-methylpyridinium iodide CAS No. 7583-90-6

1-Amino-2-methylpyridinium iodide

Cat. No.: B1590289
CAS No.: 7583-90-6
M. Wt: 236.05 g/mol
InChI Key: XMFXSCPQGJZSLU-UHFFFAOYSA-M
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Description

1-Amino-2-methylpyridinium iodide (CAS RN: 7583-90-6) is an organic salt with the molecular formula C₆H₉IN₂ and a molecular weight of 236.06 g/mol. It is supplied as a white to light yellow powder or crystal with a minimum purity of 98.0% as determined by HPLC and non-aqueous titration. The compound has a melting point of 152 °C (with decomposition) and should be stored as an air-sensitive material in a cool, dark place, preferably under inert gas. This compound serves as a key precursor in organic synthesis, particularly for the generation of N-ylides. In a demonstrated application, a solution of this compound reacted with ethyl cyanoacetate in the presence of a base like potassium carbonate to form N-ylides in good yield . These ylides are versatile intermediates for constructing more complex heterocyclic systems. Furthermore, related 1-aminopyridinium salts have been utilized in the chemical modification of natural products, such as the antibiotic oligomycin A, leading to novel derivatives with fused pyrazolopyridine structures . Its properties also make it a candidate for forming supramolecular complexes, as studies with similar compounds show their use in creating materials with third-order nonlinear optical properties . Handling should be performed in a well-ventilated place using personal protective equipment. The compound may cause skin and serious eye irritation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyridin-1-ium-1-amine;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2.HI/c1-6-4-2-3-5-8(6)7;/h2-5H,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFXSCPQGJZSLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484977
Record name 1-AMINO-2-METHYLPYRIDINIUM IODIDE
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Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7583-90-6
Record name 1-AMINO-2-METHYLPYRIDINIUM IODIDE
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Record name 1-Amino-2-methylpyridinium Iodide
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Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Amino-2-methylpyridinium Iodide: Properties, Synthesis, and Applications

This compound is a heterocyclic salt that serves as a valuable and versatile intermediate in synthetic organic chemistry. Belonging to the class of N-amino pyridinium salts, its unique electronic structure and reactivity make it a powerful precursor for the construction of more complex molecular architectures, particularly fused heterocyclic systems. While the broader class of pyridinium salts has found applications ranging from ionic liquids to peptide coupling reagents and active pharmaceutical ingredients, this compound is particularly noted for its utility in 1,3-dipolar cycloaddition reactions.[1][2]

This guide provides an in-depth analysis of the core chemical properties, a validated synthesis protocol, spectroscopic signature, and key reactivity patterns of this compound. The content herein is tailored for researchers, medicinal chemists, and drug development professionals who seek to leverage this reagent in the synthesis of novel compounds. The discussion emphasizes the causality behind experimental procedures and the mechanistic basis of its chemical transformations, providing a robust framework for its practical application.

Identifier Value
IUPAC Name 2-methylpyridin-1-ium-1-amine iodide[3]
CAS Number 7583-90-6[3]
Molecular Formula C₆H₉IN₂[3]
Molecular Weight 236.05 g/mol [3]
Canonical SMILES CC1=CC=CC=[N+]1N.[I-][3]
InChI Key XMFXSCPQGJZSLU-UHFFFAOYSA-M[3]

Section 1: Core Physicochemical Properties

Understanding the fundamental physical and chemical properties of a reagent is critical for its effective handling, storage, and use in reactions. This compound is a solid material whose stability and solubility are key considerations for the synthetic chemist.

Property Description Source(s)
Appearance White to light yellow crystalline powder.[4]
Melting Point 152°C (with decomposition).[4][5]
Stability Stable under recommended storage conditions. It is noted to be potentially air-sensitive.[4][5]
Storage Store in a cool (<15°C), dark, and tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[4][5]
Solubility Soluble in polar solvents like ethanol. Its ionic nature suggests solubility in other polar solvents such as DMF and DMSO.[1]
Incompatibilities Strong oxidizing agents.[5]

Section 2: Synthesis and Purification Protocol

The most reliable and commonly cited method for preparing this compound is through the direct N-amination of 2-picoline (2-methylpyridine).[1] This approach, adapted from a general procedure in Organic Syntheses, provides a good yield and is scalable.[1]

Reaction Principle: Electrophilic Amination

The synthesis hinges on the reaction of the nucleophilic nitrogen atom of the 2-picoline ring with an electrophilic aminating agent, hydroxylamine-O-sulfonic acid (HOSA). Pyridine nitrogens are effectively aminated by HOSA, whereas other amines can also be aminated by chloramine.[1] The resulting 1-amino-2-methylpyridinium cation is then precipitated from the solution as its iodide salt by the addition of hydriodic acid (HI).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 2-Picoline 2-Picoline Amination 1. N-Amination (Aqueous, 90°C) 2-Picoline->Amination HOSA Hydroxylamine-O-sulfonic Acid HOSA->Amination Neutralization 2. Neutralization & Evaporation (K₂CO₃) Amination->Neutralization Intermediate Cation Salt_Formation 3. Salt Formation & Precipitation (HI, Ethanol, -20°C) Neutralization->Salt_Formation Crude Salt Mixture Product 1-Amino-2-methylpyridinium iodide Salt_Formation->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-picoline (2-methylpyridine), distilled

  • Hydroxylamine-O-sulfonic acid (HOSA), purity ≥90%

  • Potassium carbonate (K₂CO₃)

  • Hydriodic acid (HI), 57% in water

  • Absolute ethanol

  • Deionized water

Procedure:

  • Preparation of HOSA solution: In a flask, dissolve hydroxylamine-O-sulfonic acid (0.10 mole) in cold deionized water (approx. 65 mL). Use this solution immediately after preparation, as aqueous HOSA is not stable.[1]

    • Causality: Freshly prepared HOSA ensures maximum reactivity and prevents yield loss from decomposition. Purity should be verified by iodometric titration if it is suspect.[1]

  • N-Amination Reaction: To the freshly prepared HOSA solution, add 2-picoline (0.30 mole). Heat the resulting mixture on a steam bath at approximately 90°C for 20 minutes.[1]

    • Causality: An excess of the pyridine base is used to drive the reaction to completion and neutralize the sulfonic acid byproduct. Heating provides the necessary activation energy for the amination.

  • Workup and Isolation: Cool the reaction mixture to room temperature with stirring. Carefully add potassium carbonate (0.10 mole) in portions to neutralize any remaining acid.[1]

    • Causality: K₂CO₃ neutralizes the reaction mixture and facilitates the subsequent removal of water and excess pyridine.

  • Solvent Removal: Remove the water and excess 2-picoline using a rotary evaporator at 30–40°C.[1]

  • Extraction of Product: Treat the resulting residue with 120 mL of absolute ethanol. The desired product will dissolve, while the inorganic byproduct, potassium sulfate, will precipitate. Filter the mixture to remove the insoluble potassium sulfate.[1]

  • Precipitation of Iodide Salt: To the ethanolic filtrate, add 57% hydriodic acid (0.10 mole). Store the solution at -20°C for at least 1 hour.[1]

    • Causality: The addition of HI introduces the iodide counter-ion. The low temperature significantly decreases the solubility of the target salt in ethanol, causing it to precipitate out of the solution, maximizing the isolated yield.[1]

  • Purification: Collect the solid product by filtration. Recrystallize the crude solid from absolute ethanol to obtain pure this compound as almost-white crystals. A yield of 57% has been reported for this specific transformation.[1]

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Below is a profile of the expected spectral data for this compound.

Technique Expected Observations and Rationale
¹H NMR -CH₃ protons: A singlet integrating to 3H, expected around δ 2.5-3.0 ppm. The methyl group is attached to an aromatic ring, hence its chemical shift. -NH₂ protons: A broad singlet integrating to 2H. The chemical shift can be variable and concentration-dependent, often appearing downfield (e.g., δ 5.0-7.0 ppm) and may exchange with D₂O. Pyridinium protons: Four distinct signals in the aromatic region (δ 7.5-9.0 ppm), each integrating to 1H. The quaternized nitrogen atom is strongly electron-withdrawing, causing a significant downfield shift of all ring protons compared to neutral 2-picoline. Spin-spin coupling (n+1 rule) will result in doublet, triplet, or doublet of doublets patterns depending on their position relative to each other.[6]
¹³C NMR Expect 6 distinct carbon signals: one for the methyl group (aliphatic region, ~20-25 ppm) and five for the pyridinium ring carbons (aromatic region, ~120-150 ppm). The carbon adjacent to the methyl group and the one para to it will have different chemical shifts from the other two.
IR Spectroscopy N-H Stretch: A moderate to strong absorption band (or a doublet) in the region of 3100-3400 cm⁻¹ corresponding to the primary amine. C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks for the methyl group will appear just below 3000 cm⁻¹. C=C and C=N Stretches: Multiple sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the pyridinium aromatic ring. N-H Bend: A bending vibration for the NH₂ group around 1600 cm⁻¹.[7]
Mass Spec. (ESI+) The primary ion observed will be the cation [C₆H₉N₂]⁺, with an m/z corresponding to its molecular weight (109.08 Da). High-resolution mass spectrometry should confirm the elemental composition. Fragmentation may involve the loss of the amino group (-NH₂) or other characteristic ring cleavages.[8]

Section 4: Chemical Reactivity and Mechanistic Insights

The most significant chemical property of this compound in synthetic chemistry is its ability to act as a precursor to a pyridinium N-ylide, which is a reactive 1,3-dipole.

1,3-Dipolar Cycloaddition Reactions

Upon treatment with a suitable base (e.g., potassium carbonate, triethylamine), the N-amino group is deprotonated to form a transient, highly reactive N-imido pyridinium ylide. This ylide can then undergo a [3+2] cycloaddition reaction with a variety of electron-deficient alkynes or alkenes (dipolarophiles).[1]

This reaction is a powerful method for constructing fused five-membered rings onto the pyridine core, yielding pyrazolo[1,5-a]pyridine derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery.

Caption: Mechanism of 1,3-dipolar cycloaddition via an N-ylide intermediate.

Section 5: Applications in Research and Drug Development

The primary value of this compound lies in its role as a synthetic precursor.

  • Heterocyclic Synthesis: As detailed above, its most prominent application is in the synthesis of pyrazolo[1,5-a]pyridines and related fused N-heterocycles.[1] These core structures are prevalent in many biologically active compounds and are considered "privileged scaffolds" in medicinal chemistry.

  • Analogue to Bioactive Molecules: The pyridinium iodide motif is present in various compounds with demonstrated biological effects. For instance, enisamium iodide is an antiviral drug used for treating influenza and other respiratory infections.[9] While this compound itself is not a drug, its structural similarity highlights the potential for its derivatives to exhibit interesting pharmacological properties.

  • Precursor for Further Functionalization: The resulting pyrazolo[1,5-a]pyridine core can be further functionalized, allowing chemists to build libraries of diverse small molecules for high-throughput screening in drug discovery programs.[10]

Section 6: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The following information is aggregated from available safety data sheets.[3][4][5]

Hazard Class GHS Pictogram Hazard Statements
Skin Irritation WarningH315: Causes skin irritation.[3][4]
Eye Irritation WarningH319: Causes serious eye irritation.[3][4]
Respiratory Irritation WarningH335: May cause respiratory irritation.[3]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent dust dispersion.[5]

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[5]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile).[5]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved dust respirator (e.g., N95).[5]

  • General Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[5]

Disposal:

  • Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations. This may involve dissolving in a combustible solvent and burning in a chemical incinerator.[5]

References

  • Organic Syntheses Procedure, 1-aminopyridinium iodide. Organic Syntheses. [Link]

  • This compound MSDS. Chemsrc. [Link]

  • Enisamium iodide. Wikipedia. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. American Chemical Society. [Link]

  • 1-Methyl-pyridinium iodide. SpectraBase. [Link]

  • The structure of N-methylpyridinium iodide. ResearchGate. [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Link]

  • Advances in Drug Discovery and Synthesis. MDPI. [Link]

  • on the 1H NMR spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. [Link]

  • 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. ChemistryViews. [Link]

  • Infrared (IR) Spectroscopy. Compound Interest. [Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

Sources

An In-Depth Technical Guide to 1-Amino-2-methylpyridinium iodide (CAS 7583-90-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Amino-2-methylpyridinium iodide, a versatile heterocyclic compound with applications in synthetic organic chemistry. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their experimental design and execution.

Core Molecular Characteristics

This compound, also known as N-amino-2-picolinium iodide, is a quaternary ammonium salt. The defining feature of this molecule is the presence of a positively charged pyridinium ring, where the nitrogen atom is bonded to an amino group, and a methyl group at the 2-position. The iodide anion serves as the counterion.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
CAS Number 7583-90-6[1]
Molecular Formula C₆H₉IN₂[1]
Molecular Weight 236.05 g/mol [1]
Appearance White to light yellow powder or crystals
Melting Point 152 °C (decomposition)
Purity >98.0% (HPLC)

Synthesis of this compound

Conceptual Synthesis Workflow

The synthesis can be envisioned as a two-step process: the N-amination of 2-picoline followed by anion exchange to introduce the iodide.

G cluster_synthesis Synthesis Workflow 2-Picoline 2-Picoline Amination Amination 2-Picoline->Amination HOSA Hydroxylamine-O-sulfonic acid (HOSA) HOSA->Amination Intermediate_Salt 1-Amino-2-methylpyridinium hydrogen sulfate Amination->Intermediate_Salt Anion_Exchange Anion Exchange (e.g., with KI or HI) Intermediate_Salt->Anion_Exchange Final_Product 1-Amino-2-methylpyridinium iodide Anion_Exchange->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Organic Syntheses)

This protocol is an adaptation of the established procedure for 1-aminopyridinium iodide and should be optimized for 2-methylpyridine.

Materials:

  • 2-Methylpyridine (2-picoline), distilled

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Potassium carbonate (K₂CO₃)

  • Hydriodic acid (HI) or Potassium iodide (KI)

  • Ethanol, absolute

  • Deionized water

Procedure:

  • Preparation of HOSA solution: In a flask equipped with a stirrer and cooled in an ice bath, dissolve hydroxylamine-O-sulfonic acid (0.10 mol) in cold deionized water. Causality: Using a freshly prepared and cold solution of HOSA is crucial as it is unstable in aqueous solutions.

  • N-Amination: To the cold HOSA solution, add distilled 2-methylpyridine (0.30 mol) dropwise with continuous stirring. After the addition is complete, heat the mixture on a steam bath at approximately 90°C for 20 minutes. Causality: The excess pyridine acts as both a reactant and a base to neutralize the sulfonic acid byproduct. Heating promotes the amination reaction.

  • Neutralization and Solvent Removal: Cool the reaction mixture to room temperature and add potassium carbonate (0.10 mol) to neutralize any remaining acid. Remove the water and excess 2-methylpyridine using a rotary evaporator at 30-40°C.

  • Isolation of the Intermediate: Treat the residue with absolute ethanol and filter to remove the insoluble potassium sulfate.

  • Anion Exchange: To the ethanolic filtrate, add a stoichiometric amount of 57% hydriodic acid (0.10 mol) or a saturated aqueous solution of potassium iodide. Cool the solution to -20°C for at least one hour to precipitate the this compound. Causality: The lower solubility of the iodide salt in cold ethanol drives the precipitation.

  • Purification: Collect the crystalline product by filtration and recrystallize from absolute ethanol to obtain the purified this compound.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show four distinct aromatic proton signals in the downfield region, characteristic of a substituted pyridine ring. A singlet for the methyl group protons will appear further upfield, and a broad singlet for the amino group protons. The chemical shifts will be influenced by the positive charge on the pyridinium ring.

  • ¹³C NMR: The spectrum will display six signals: five for the aromatic carbons of the pyridinium ring and one for the methyl carbon. The aromatic carbon signals will be deshielded due to the positive charge.

  • IR Spectroscopy: Key vibrational bands will include N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the pyridinium ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion of the cation (C₆H₉N₂⁺) at m/z 109.1.

Reactivity and Mechanistic Insights

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the N-amino group and the pyridinium ring.[3]

Formation of N-Ylides

In the presence of a base, this compound can be deprotonated at the amino group to form a pyridinium N-ylide.[4] These ylides are 1,3-dipoles and are valuable intermediates in cycloaddition reactions.

G cluster_ylide N-Ylide Formation Start 1-Amino-2-methylpyridinium iodide Deprotonation Deprotonation Start->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Ylide Pyridinium N-Ylide Deprotonation->Ylide HI HI Deprotonation->HI +

Caption: General scheme for the formation of a pyridinium N-ylide.

Mechanism of N-Ylide Formation: The reaction proceeds via a simple acid-base reaction where the base abstracts a proton from the exocyclic amino group. The resulting N-ylide is stabilized by the delocalization of the negative charge onto the electron-withdrawing pyridinium ring.

[3+2] Cycloaddition Reactions

The generated N-ylides can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as activated alkynes and alkenes, to synthesize fused heterocyclic systems like indolizines.[5] This reactivity is a cornerstone of the synthetic utility of N-aminopyridinium salts.

Applications in Organic Synthesis

The primary application of this compound is as a precursor to N-ylides for the synthesis of more complex heterocyclic structures.

Synthesis of Functionalized N-Ylides

A practical application is the synthesis of stabilized N-ylides by reacting this compound with compounds containing active methylene groups.

Experimental Protocol: Synthesis of an N-Ylide with Ethyl Cyanoacetate

This protocol is based on a procedure provided by a commercial supplier.[6]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Alumina for column chromatography

  • Ether

  • Chloroform

Procedure:

  • A solution of this compound (3 mmol) and ethyl cyanoacetate (35 mmol) in 50 mL of ethanol is stirred with powdered potassium carbonate (5 g) at room temperature for 3 days. Causality: The large excess of ethyl cyanoacetate and the prolonged reaction time are likely necessary to drive the reaction to completion. Potassium carbonate acts as the base to generate the N-ylide in situ, which then reacts with the ethyl cyanoacetate.

  • The reaction mixture is then filtered to remove insoluble inorganic substances.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on alumina using ether and chloroform as eluents to yield the corresponding N-ylide.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.[1]

  • Hazards: It is known to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield.

  • Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dark place in a tightly sealed container under an inert atmosphere. The compound is air-sensitive.

  • Incompatibilities: Incompatible with strong oxidizing agents.

Conclusion

This compound is a valuable reagent for organic chemists, particularly for the construction of nitrogen-containing heterocyclic compounds. Its synthesis is straightforward, and its reactivity, primarily through the formation of N-ylides, opens avenues to a variety of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

  • (2022). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Retrieved from [Link]

  • (2023). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses. Retrieved from [Link]

  • (n.d.). Ylide. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • (n.d.). 1-aminopyridinium iodide. Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • (n.d.). This compound. PubChem. Retrieved January 26, 2026, from [Link]

  • (2021). Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors. National Institutes of Health. Retrieved from [Link]

  • (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PubMed Central. Retrieved from [Link]

  • (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications. Retrieved from [Link]

  • (2019). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. ACS Publications. Retrieved from [Link]

  • (2020). Divergent reactivity of intramolecular cycloadditions of keteniminium ions with alkynes: [4+2] or [2+2]?. Royal Society of Chemistry. Retrieved from [Link]

  • (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Retrieved from [Link]

  • (n.d.). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • (2012). Organic Mechanism - Formation of Phosphonium Ylide (Wittig Reagent) 001. YouTube. Retrieved from [Link]

  • (2015). Synthesis and Characterization of Mn +2 , Co +2 , Ni +2 , Cu +2 and Zn +2 Complexes with Pyridinium Salt. Crystal Structure of 1,3, 5-Trimethylpyridinium Iodide. ResearchGate. Retrieved from [Link]

  • (2020). Table 2 Mechanistic studies for the [1+2+1+2]- cycloaddition reaction. ResearchGate. Retrieved from [Link]

  • (2024). Cyanopyridoimidazole/1,2-Aminothiol Click Reaction: A Novel Bioorthogonal Reaction for Synthesis of Radiotracers. PubMed. Retrieved from [Link]

  • (n.d.). Formation of pyridinium ylide and synthesis of indolizines. ResearchGate. Retrieved January 26, 2026, from [Link]

  • (2015). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI. Retrieved from [Link]

  • (2018). Amino acid addition to 4-formylpyridine and its quaternized salt: transamination. DeepDyve. Retrieved from [Link]

Sources

Physical properties of 1-Amino-2-methylpyridinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 1-Amino-2-methylpyridinium iodide

Abstract: This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 7583-90-6). Intended for researchers, chemists, and professionals in drug development, this document synthesizes known data with field-proven experimental methodologies for properties such as melting point, solubility, and spectroscopic characteristics. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as an essential resource for the characterization and application of this important pyridinium salt.

Introduction

This compound is a quaternary pyridinium salt, a class of compounds recognized for its utility in organic synthesis and materials science. As derivatives of pyridine, these salts are precursors to a variety of fused heterocyclic systems and can serve as ionic liquids or reagents in specialized chemical transformations.[1] A thorough understanding of the physical properties of this compound is fundamental for its effective application, enabling researchers to control reaction conditions, develop purification strategies, and ensure consistent, reproducible results. This guide details the critical physical parameters of this compound and provides robust protocols for their empirical determination.

Core Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented below. These values are compiled from established chemical databases and supplier specifications.

PropertyValueSource(s)
CAS Number 7583-90-6[2][3][4]
Molecular Formula C₆H₉IN₂[2][3]
Molecular Weight 236.06 g/mol [2][4]
Appearance White to light yellow crystalline powder[4]
Purity (Typical) >98.0% (HPLC)[4]
Melting Point 148-152°C (with decomposition)[3][4]

Thermal Analysis: Melting Point Determination

The melting point is a critical indicator of purity. For this compound, a melting range of 148-152°C with decomposition is reported.[3][4] The observation of decomposition signifies thermal instability at the melting temperature, a crucial consideration for any process involving heating. Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining melting points and observing thermal events like decomposition.

Causality in Experimental Design (DSC)

The choice of a controlled heating rate (e.g., 10°C/min) in DSC is a balance between resolution and sensitivity. A slower rate provides better resolution of thermal events but may broaden peaks, while a faster rate yields sharper peaks but can introduce thermal lag, potentially shifting the observed temperature. The use of an inert atmosphere (e.g., nitrogen gas) is essential to prevent oxidative degradation of the sample, ensuring that the observed thermal events are intrinsic to the compound itself.

Experimental Protocol: Melting Point by DSC
  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and contain the sample.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to 200°C at a rate of 10°C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. Any exothermic events following the melt should be noted as evidence of decomposition.

Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Instrument Run cluster_analysis Data Analysis A Weigh 2-5 mg of sample B Place in Al DSC pan A->B C Hermetically seal pan B->C D Place sample & reference pans in cell C->D E Set thermal program: - Equilibrate at 25°C - Ramp to 200°C at 10°C/min D->E F Start run under N2 purge E->F G Record heat flow vs. temp F->G H Identify endotherm (melting) G->H I Determine onset temperature H->I J J I->J Report Melting Point & Decomposition Events

Caption: Workflow for melting point determination by DSC.

Solubility Profile

Experimental Protocol: Solubility Determination
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetonitrile, Dichloromethane, Toluene, Hexanes).

  • Qualitative Assessment:

    • Add ~10 mg of the compound to 1 mL of each solvent in a vial.

    • Vortex the mixture for 1 minute at room temperature (~25°C).

    • Visually classify as 'Soluble', 'Partially Soluble', or 'Insoluble'.

  • Quantitative Assessment (for 'Soluble' systems):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

    • Stir the mixture at a constant temperature for 24 hours to ensure equilibrium.

    • Centrifuge the mixture to pellet the excess solid.

    • Carefully withdraw a known volume of the supernatant.

    • Remove the solvent under vacuum and weigh the residual solid.

    • Calculate the solubility in mg/mL or mol/L.

Workflow for Solubility Testing

Solubility_Workflow start Start prep Add 10 mg compound to 1 mL solvent start->prep vortex Vortex for 1 min prep->vortex observe Visual Observation vortex->observe soluble Classify: Soluble observe->soluble Clear Solution insoluble Classify: Insoluble or Partially Soluble observe->insoluble Suspension/ Solid Remains quant Proceed to Quantitative Test soluble->quant stop End insoluble->stop

Caption: Initial qualitative workflow for solubility screening.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecular structure, confirming identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. While specific experimental spectra for this compound are not published, the expected signals can be predicted based on its structure.

  • ¹H NMR:

    • Aromatic Protons (Pyridinium Ring): Four distinct signals are expected in the aromatic region (typically ~δ 7.5-9.0 ppm), appearing as doublets or triplets, characteristic of a substituted pyridine ring. The positive charge on the nitrogen atom deshields these protons, shifting them downfield.

    • Amino Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.

    • Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected, likely in the δ 2.5-3.0 ppm region.

  • ¹³C NMR:

    • Aromatic Carbons: Five signals are expected for the pyridinium ring carbons. The carbon atom attached to the methyl group (C2) and the other ring carbons will have distinct chemical shifts.

    • Methyl Carbon: A single signal for the methyl carbon is expected in the aliphatic region (typically δ 15-25 ppm).

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for pyridinium salts.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Include a standard reference like Tetramethylsilane (TMS) if not using the residual solvent peak.

  • Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Assign peaks based on chemical shifts, multiplicities, and correlation spectra (e.g., COSY, HSQC) if necessary.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

  • Predicted IR Absorptions:

    • N-H Stretch (Amino Group): Two bands are expected in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretching of the primary amine.

    • Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch (Methyl Group): Signals appear just below 3000 cm⁻¹.

    • C=C and C=N Ring Stretching: Strong absorptions in the 1400-1650 cm⁻¹ region are characteristic of the pyridinium ring.

    • N-H Bend: A bending vibration for the primary amine is expected around 1600 cm⁻¹.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridinium derivatives typically exhibit strong absorption bands in the UV region.

  • Expected Absorptions: Transitions such as π → π* within the aromatic pyridinium system are expected. The exact wavelength of maximum absorbance (λ_max) is sensitive to the solvent environment due to solvatochromic effects.

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or water).

  • Solution Preparation: Prepare a dilute stock solution of known concentration. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Crystallographic Data

Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a solved crystal structure for this compound is not available in open-access crystallographic databases. However, the methodology for its determination is well-established.[5][6][7]

Causality in Experimental Design (Crystallography)

Growing a high-quality single crystal is the most critical and often most challenging step. The choice of solvent and crystallization method (slow evaporation, vapor diffusion, cooling) is paramount. A solvent system must be found where the compound has moderate solubility, allowing for slow, ordered growth rather than rapid precipitation. Low-temperature data collection (e.g., 100 K) is standard practice as it minimizes atomic thermal motion, leading to a more precise determination of atomic positions and bond lengths.[5]

General Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension) by methods such as slow evaporation of a saturated solution (e.g., from ethanol or an ethanol/ether mixture).

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (e.g., 100 K) on a single-crystal X-ray diffractometer. Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy iodine atom, followed by difference Fourier maps to find the remaining atoms. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.

Workflow for Single-Crystal X-ray Diffraction

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement A Prepare saturated solution B Slow Evaporation / Vapor Diffusion A->B C Obtain single crystals (0.1-0.3 mm) B->C D Mount crystal on diffractometer C->D E Cool crystal to 100 K D->E F Collect diffraction data E->F G Solve phase problem (Direct Methods) F->G H Build atomic model G->H I Refine model against data H->I J J I->J Final Crystallographic Information File (CIF)

Caption: General workflow for crystal structure determination.

Safety and Handling

This compound is classified as an irritant.[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Work in a well-ventilated area or fume hood.[3]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

    • Avoid inhalation of dust and contact with skin and eyes.[3]

    • Store in a tightly closed container in a cool, dark place, preferably under an inert atmosphere as it may be air-sensitive.[3][4]

Conclusion

This guide has outlined the essential physical properties of this compound and provided detailed, actionable protocols for their determination. While a complete experimental dataset for all properties is not yet published, the methodologies described herein represent standard, validated approaches in modern chemical research. Adherence to these protocols will enable researchers to generate high-quality, reliable data, facilitating the confident use of this versatile compound in their work.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 1-aminopyridinium iodide. Organic Syntheses Procedure. [Link]

  • American Chemical Society. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet.
  • SpectraBase. 1-Methyl-pyridinium iodide. Wiley-VCH GmbH. [Link]

  • Chemsrc. This compound. Chemsrc. [Link]

  • ResearchGate. Fig. 4 X-ray crystal structures of asymmetric iodine(I) complexes 4:. ResearchGate. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). HMDB. [Link]

  • American Chemical Society. Integrating {CuxIy} Modules into a Series of Alkaline Earth Metal Based Metal–Organic Frameworks for NO2 Chemiresistive Sensing.
  • National Center for Biotechnology Information. 1-(4-Methylbenzylideneamino)pyridinium iodide. PMC. [Link]

  • RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct. RJPBCS. [Link]

  • ResearchGate. The structure of N-methylpyridinium iodide. ResearchGate. [Link]

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An In-Depth Technical Guide to 1-Amino-2-methylpyridinium iodide: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methylpyridinium iodide is a quaternary pyridinium salt that serves as a versatile reagent and building block in modern organic synthesis. Its unique chemical structure, featuring a positively charged pyridinium ring and a nucleophilic amino group, imparts a rich and diverse reactivity profile. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthesis protocol, in-depth analytical characterization, and its applications in the synthesis of complex nitrogen-containing heterocycles relevant to drug discovery. As a Senior Application Scientist, this document aims to equip researchers with the fundamental knowledge and practical insights necessary to effectively utilize this valuable synthetic tool.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. Its core structure consists of a pyridine ring methylated at the 2-position and aminated at the nitrogen atom, with iodide as the counter-ion. This ionic nature generally renders it soluble in polar solvents.

PropertyValueSource(s)
Molecular Formula C₆H₉IN₂[1]
Molecular Weight 236.06 g/mol 2[3]
CAS Number 7583-90-6[1]
Melting Point 148-152 °C (decomposes)[4], [5]
Appearance White to light yellow powder/crystal[5]
IUPAC Name 1-amino-2-methylpyridin-1-ium iodide[1]

Synthesis and Purification

The synthesis of this compound is readily achieved through the amination of 2-methylpyridine (2-picoline). A well-established and reliable method involves the use of hydroxylamine-O-sulfonic acid as the aminating agent. This electrophilic amination targets the lone pair of electrons on the pyridine nitrogen.

Experimental Protocol: Synthesis

This protocol is adapted from the established synthesis of 1-aminopyridinium iodide and is expected to provide good yields of the target compound[6].

Materials:

  • 2-Methylpyridine (2-picoline)

  • Hydroxylamine-O-sulfonic acid

  • Potassium carbonate

  • Hydriodic acid (HI), 47% aqueous solution

  • Ethanol

  • Deionized water

  • Dry ice/acetone bath

Procedure:

  • Preparation of the Aminating Solution: In a round-bottom flask, dissolve hydroxylamine-O-sulfonic acid (1.0 eq) in cold deionized water. It is crucial to use a freshly prepared solution as aqueous solutions of hydroxylamine-O-sulfonic acid can be unstable[6].

  • Amination Reaction: To the stirred aminating solution, add 2-methylpyridine (3.0 eq)[6]. The use of an excess of the pyridine derivative drives the reaction to completion.

  • Heating and Neutralization: Gently heat the reaction mixture on a steam bath at approximately 90°C for 20-30 minutes[6]. After heating, allow the mixture to cool to room temperature with continuous stirring.

  • Work-up: Slowly add potassium carbonate (1.0 eq) to neutralize the reaction mixture. The excess 2-methylpyridine and water are then removed under reduced pressure using a rotary evaporator at 30-40°C.

  • Isolation of the Intermediate: The resulting residue is treated with ethanol, and the insoluble potassium sulfate is removed by filtration.

  • Formation of the Iodide Salt: The ethanolic solution of the 1-amino-2-methylpyridinium cation is cooled in an ice bath. Slowly add a stoichiometric amount of hydriodic acid (47% aqueous solution).

  • Crystallization and Isolation: The this compound will precipitate from the solution. For optimal crystallization and recovery, the mixture can be cooled further in a dry ice/acetone bath to below -20°C[6]. The crystalline product is then collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_purification Purification 2-Methylpyridine 2-Methylpyridine Amination 1. Amination in H₂O (90°C, 20-30 min) 2-Methylpyridine->Amination Hydroxylamine-O-sulfonic_acid Hydroxylamine-O- sulfonic acid Hydroxylamine-O-sulfonic_acid->Amination Neutralization_Evaporation 2. Neutralization (K₂CO₃) & Solvent Removal Amination->Neutralization_Evaporation Intermediate Salt_Formation 3. Salt Formation (HI) in Ethanol Neutralization_Evaporation->Salt_Formation Crude Product Crystallization 4. Crystallization (< -20°C) Salt_Formation->Crystallization Filtration_Drying 5. Filtration & Drying Crystallization->Filtration_Drying Product 1-Amino-2-methylpyridinium iodide Filtration_Drying->Product

Caption: Synthesis workflow for this compound.

Purification Protocol

For many applications, the product obtained from the synthesis protocol is of sufficient purity. However, for applications requiring high purity, such as in drug development, further purification may be necessary.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether or methanol/diethyl ether. The compound is dissolved in a minimal amount of the hot primary solvent (ethanol or methanol), and the less polar solvent (ether) is added dropwise until turbidity is observed. Upon cooling, pure crystals of this compound will form.

  • Column Chromatography: For the removal of closely related impurities, column chromatography on alumina can be employed. A solvent system such as dichloromethane/methanol or chloroform/ether can be effective for elution[5][7].

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are standard for this purpose.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment Synthesized_Product Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS HPLC HPLC Synthesized_Product->HPLC Melting_Point Melting Point Analysis Synthesized_Product->Melting_Point Data_Analysis Data Analysis & Structural Confirmation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Melting_Point->Data_Analysis

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in DMSO-d₆):

  • Pyridinium Ring Protons (4H): These protons will appear in the aromatic region, typically downfield (δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the positively charged nitrogen. The substitution pattern will lead to a complex splitting pattern (likely a combination of doublets and triplets).

  • Amino Protons (2H): A broad singlet is expected for the -NH₂ protons, with a chemical shift that can vary depending on solvent and concentration, but likely in the range of δ 5.0-7.0 ppm.

  • Methyl Protons (3H): A singlet for the -CH₃ group is expected in the upfield region, likely around δ 2.5-3.0 ppm.

Predicted ¹³C NMR (in DMSO-d₆):

  • Pyridinium Ring Carbons (5C): Five distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the methyl group will be significantly deshielded.

  • Methyl Carbon (1C): A single peak in the aliphatic region (δ 20-30 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorption Bands:

  • N-H Stretching: Asymmetric and symmetric stretching vibrations of the amino group are expected in the region of 3300-3500 cm⁻¹.

  • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

  • C=C and C=N Stretching (Pyridinium Ring): A series of sharp bands in the 1400-1650 cm⁻¹ region are characteristic of the pyridinium ring.

  • N-H Bending: A band around 1600 cm⁻¹.

  • Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ for the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For an ionic compound like this compound, electrospray ionization (ESI) would be the technique of choice.

Expected Observations (Positive Ion Mode):

  • Cation Peak: The primary ion observed will be the 1-amino-2-methylpyridinium cation [C₆H₉N₂]⁺ at m/z ≈ 109.1.

  • Fragmentation Pattern: The fragmentation of N-aminopyridinium salts can be complex. Potential fragmentation pathways include the loss of the amino group (as NH₂) or cleavage of the pyridine ring. The presence of two nitrogen atoms means the molecular ion will have an odd nominal mass, following the nitrogen rule[4].

Applications in Drug Discovery and Organic Synthesis

N-aminopyridinium salts, including this compound, are valuable intermediates in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals[8][9]. Their utility stems from their ability to act as precursors to N-centered radicals or to participate in cycloaddition reactions[10].

Synthesis of Bioactive Heterocycles

This compound can serve as a key starting material for the synthesis of various fused heterocyclic systems. For instance, N-aminopyridinium ylides, generated by the deprotonation of the amino group, can undergo [3+2] cycloaddition reactions with suitable dipolarophiles. This approach provides a convergent route to novel heterocyclic frameworks that can be further elaborated into drug candidates.

Use as an Aminating Agent

The N-N bond in N-aminopyridinium salts can be cleaved to generate an amino radical, which can then be used to introduce a nitrogen atom into a target molecule. This reactivity is particularly useful in the synthesis of complex amines and amides.

Potential in Medicinal Chemistry

While specific drugs synthesized directly from this compound are not widely documented in readily accessible literature, the broader class of pyridinium salts has seen application in medicinal chemistry. For example, Enisamium iodide, a derivative of isonicotinic acid, is an antiviral drug[11]. This highlights the potential for pyridinium iodide moieties to be incorporated into biologically active molecules. The structural motif of this compound makes it an attractive starting point for the exploration of new chemical space in the search for novel therapeutics.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust.

  • In case of skin contact: Wash the affected area thoroughly with soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a readily accessible and synthetically versatile compound with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with a straightforward synthesis, make it an attractive building block for researchers. The ability to undergo a variety of chemical transformations, particularly in the construction of nitrogen-containing heterocycles, underscores its importance as a tool for accessing novel chemical matter. This guide provides a foundational understanding of this compound, from its synthesis and characterization to its potential applications, empowering scientists to leverage its unique reactivity in their research endeavors.

References

  • Vertex AI Search. This compound.
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  • Organic Syntheses. Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Available at: [Link]

  • American Chemical Society. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. Available at: [Link]

  • ChemistryViews. 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • MDPI. Synthesis of Nitrogen Heterocycles Using Samarium(II) Iodide. Available at: [Link]

  • PubMed Central (PMC). Prescribed drugs containing nitrogen heterocycles: an overview. Available at: [Link]

  • Wikipedia. Enisamium iodide. Available at: [Link]

  • Chemsrc. This compound. Available at: [Link]

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Available at: [Link]

  • PubMed Central (PMC). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • Frontiers. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Available at: [Link]

  • PubMed Central (PMC). N-Amino Pyridinium Salts in Organic Synthesis. Available at: [Link]

  • Google Patents. Synthesis of heterocyclic compounds.
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  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Available at: [Link]

  • A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. Christopher D. Vanderwal, University of California (Irvine).
  • National Institutes of Health (NIH). New imidazolidindionedioximes and their Pt(II) complexes: synthesis and investigation of their antitumoral activities on breast cancer cells. Available at: [Link]

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N-Aminopyridinium Salts: A Comprehensive Technical Guide on Their Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-aminopyridinium salts, a class of quaternized pyridine derivatives, have transitioned from chemical curiosities to versatile reagents and building blocks in modern organic synthesis. Their unique electronic properties, stemming from the positively charged pyridinium ring and the exocyclic nitrogen-nitrogen bond, enable a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of N-aminopyridinium salts, details the evolution of their synthetic methodologies, and explores their expanding applications in areas such as electrophilic amination, 1,3-dipolar cycloadditions, and as precursors to N-centered radicals. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science, offering both historical context and practical insights into the utilization of these powerful synthetic tools.

The Genesis of a Versatile Reagent: Discovery and Historical Context

The journey of N-aminopyridinium salts began in the mid-20th century, with early investigations into the reactions of pyridine with electrophilic aminating agents. The seminal work that brought this class of compounds to the forefront of synthetic chemistry was published in 1959 by R. Gösl and A. Meuwsen.[1] Their detailed investigation into the reaction of pyridine with hydroxylamine-O-sulfonic acid (HOSA) led to the successful synthesis and characterization of the parent compound, 1-aminopyridinium iodide. This discovery laid the groundwork for the exploration of N-aminopyridinium salts and their derivatives.

Initially, the interest in these salts was primarily academic, focusing on their synthesis, structure, and basic reactivity. For many years, their synthetic potential remained largely untapped. A significant turning point came with the growing interest in the chemistry of N-centered radicals. Researchers began to recognize that the relatively weak N-N bond in N-aminopyridinium salts could be cleaved under mild conditions to generate highly reactive amidyl radicals. This realization, particularly in the 21st century, has led to a renaissance in the study of N-aminopyridinium salts, establishing them as important precursors in a variety of radical-mediated transformations.[2]

The Synthetic Arsenal: Methodologies for the Preparation of N-Aminopyridinium Salts

The synthesis of N-aminopyridinium salts primarily relies on the electrophilic amination of pyridines. Over the years, several reagents and methods have been developed, each with its own advantages and limitations.

The Classical Approach: Hydroxylamine-O-Sulfonic Acid (HOSA)

The original and most straightforward method for the synthesis of the parent 1-aminopyridinium salt involves the reaction of pyridine with hydroxylamine-O-sulfonic acid (HOSA).[1] HOSA acts as an electrophilic source of the "NH2" group, which attacks the lone pair of electrons on the pyridine nitrogen.

Mechanism of Amination with HOSA:

The reaction proceeds via a nucleophilic attack of the pyridine nitrogen on the electron-deficient nitrogen atom of HOSA, leading to the formation of the N-aminopyridinium cation and the displacement of the sulfate anion.

G cluster_reactants Reactants cluster_products Products Pyridine Pyridine TransitionState [Transition State]‡ Pyridine->TransitionState Nucleophilic Attack HOSA HOSA (H₂NOSO₃H) HOSA->TransitionState Product N-Aminopyridinium Cation + HSO₄⁻ TransitionState->Product Sulfate Departure

Caption: General mechanism of pyridine amination with HOSA.

Experimental Protocol: Synthesis of 1-Aminopyridinium Iodide using HOSA (Adapted from Gösl and Meuwsen, 1959)

  • Preparation of HOSA solution: A freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid is used.

  • Reaction with Pyridine: Pyridine is added to the cold aqueous solution of HOSA.

  • Heating: The reaction mixture is heated on a steam bath for approximately 20 minutes.

  • Work-up: The mixture is cooled, and potassium carbonate is added to neutralize the excess acid. The water and excess pyridine are removed under reduced pressure.

  • Isolation and Purification: The residue is treated with ethanol to precipitate potassium sulfate, which is removed by filtration. The addition of hydriodic acid to the filtrate precipitates 1-aminopyridinium iodide, which can be recrystallized from ethanol.

Expanding the Scope: Mesitylsulfonyl Hydroxylamine (MSH)

For less reactive or sterically hindered pyridines, HOSA can be an inefficient aminating agent. To address this limitation, mesitylsulfonyl hydroxylamine (MSH) was introduced as a more potent electrophilic aminating reagent.[1] The bulky mesityl group enhances the electrophilicity of the nitrogen atom, facilitating the amination of a wider range of pyridine derivatives.

A More Stable Alternative: O-(2,4-Dinitrophenyl)hydroxylamine (DPH)

While effective, both HOSA and MSH can have stability and handling issues. O-(2,4-Dinitrophenyl)hydroxylamine (DPH) has emerged as a crystalline, stable, and highly efficient reagent for the N-amination of pyridines.[1] The two nitro groups on the phenyl ring act as strong electron-withdrawing groups, making the N-O bond susceptible to cleavage and rendering the nitrogen atom highly electrophilic.

Comparison of Aminating Reagents:

ReagentStructureKey AdvantagesKey Disadvantages
HOSA H₂NOSO₃HReadily available, inexpensiveLimited reactivity with deactivated pyridines, stability issues in solution
MSH Mes-SO₂ONH₂Higher reactivity than HOSACan be unstable, preparation requires care
DPH (NO₂)₂C₆H₃ONH₂Crystalline solid, stable, highly reactiveMore expensive than HOSA

Modern Synthetic Applications: From Building Blocks to Radical Precursors

The true synthetic utility of N-aminopyridinium salts has been realized in more recent times, with their application in a diverse array of chemical transformations.

Precursors to N-Centered Radicals

A major area of application for N-aminopyridinium salts is in the generation of N-centered radicals.[2] The N-N bond can be cleaved homolytically through single-electron transfer (SET) processes, often initiated by photoredox catalysis. The resulting amidyl radicals are highly reactive species that can participate in a variety of C-H functionalization and C-N bond-forming reactions.

G A N-Aminopyridinium Salt D Amidyl Radical A->D SET (Single Electron Transfer) E Pyridine A->E Fragmentation B Photocatalyst (PC) C [PC]* (Excited State) B->C hν (Visible Light) C->D e⁻ transfer G Substrate (e.g., Arene) D->G Addition F [PC]+ F->B Regeneration H Radical Adduct G->H I Product H->I Oxidation & Deprotonation

Caption: General workflow for photoredox-catalyzed generation of N-centered radicals.

This strategy has been successfully employed in the direct amidation of arenes and heteroarenes, offering a powerful tool for the late-stage functionalization of complex molecules.

1,3-Dipolar Cycloadditions

Upon deprotonation, N-aminopyridinium salts form N-imino pyridinium ylides. These ylides are versatile 1,3-dipoles that can participate in cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. This reactivity provides a convenient route to a variety of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Other Synthetic Transformations

Beyond radical chemistry and cycloadditions, N-aminopyridinium salts have been utilized in a range of other transformations, including:

  • As directing groups in C-H activation: The pyridinium moiety can act as a directing group to facilitate transition metal-catalyzed functionalization of C-H bonds at specific positions.

  • In the synthesis of substituted pyridines: The reactivity of the pyridinium ring allows for the introduction of various substituents, leading to the synthesis of highly functionalized pyridine derivatives.

Physicochemical Properties and Characterization

N-aminopyridinium salts are typically crystalline solids that are soluble in polar solvents. Their characterization relies on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the pyridinium ring and the presence of the N-amino group. The chemical shifts of the pyridinium protons are typically downfield due to the positive charge on the ring.

  • Infrared (IR) Spectroscopy: The N-H stretching vibrations of the amino group are characteristic and can be observed in the IR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the N-aminopyridinium cation, confirming its elemental composition.

  • Melting Point: The melting point is a useful physical constant for assessing the purity of the synthesized salts. For instance, 1-aminopyridinium iodide has a reported melting point of 160-162 °C.

Future Outlook

The field of N-aminopyridinium salt chemistry continues to evolve rapidly. The development of new, more efficient, and selective aminating reagents will further expand the scope of their synthesis. Moreover, the discovery of novel modes of reactivity, particularly in the realm of asymmetric catalysis and sustainable chemistry, will undoubtedly solidify the position of N-aminopyridinium salts as indispensable tools in the synthetic chemist's arsenal. Their versatility as both stable precursors and sources of highly reactive intermediates ensures that they will continue to play a crucial role in the development of innovative synthetic methodologies for years to come.

References

  • Studer, A., et al. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 254-257.
  • Roychowdhury, P., et al. (2023). N-Amino Pyridinium Salts in Organic Synthesis. Organic & Biomolecular Chemistry, 21(15), 3045-3062.

Sources

An In-Depth Technical Guide to the Solubility of 1-Amino-2-methylpyridinium iodide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Amino-2-methylpyridinium iodide (CAS No: 7583-90-6), a pyridinium salt of significant interest in organic synthesis and drug development.[1][2] Due to a notable absence of quantitative solubility data in published literature, this guide synthesizes qualitative information from analogous compounds and established chemical principles to provide a robust predictive framework for researchers. Furthermore, this document details standardized, field-proven experimental protocols for the precise determination of this compound's solubility, thereby empowering scientific professionals to generate reliable data in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media for applications ranging from reaction optimization to formulation development.

Introduction: The Critical Role of Solubility in a Precursor Molecule

This compound is a heterocyclic organic salt featuring a positively charged quaternary nitrogen atom within the pyridine ring and an iodide counter-ion.[3] Its structure, possessing both ionic character and an aromatic ring, makes it a valuable precursor and intermediate in a variety of chemical transformations. Pyridinium salts are integral to the synthesis of more complex molecules and are explored for their potential in medicinal chemistry.[4][5]

The solubility of a compound is a fundamental physical property that dictates its utility in nearly every stage of the drug discovery and development pipeline.[5] From the initial design of a synthetic route, where solvent choice governs reaction kinetics and yield, to the final formulation of an active pharmaceutical ingredient (API), where solubility impacts bioavailability, a thorough understanding of a compound's behavior in different solvents is paramount. For this compound, this understanding informs:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, thereby enabling efficient chemical reactions.

  • Purification and Recrystallization: Choosing solvent systems that allow for the effective removal of impurities and isolation of the pure compound. A known procedure, for instance, utilizes absolute ethanol for the recrystallization of the related 1-aminopyridinium iodide.[6]

  • Analytical Characterization: Preparing solutions of known concentrations for techniques such as HPLC, NMR, and UV-Vis spectroscopy.

  • Formulation Development: Understanding its solubility in pharmaceutically acceptable excipients and solvent systems.

This guide will address the known and inferred solubility properties of this compound, explain the underlying chemical principles, and provide actionable protocols for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predicting its solubility.

PropertyValueSource(s)
CAS Number 7583-90-6[3]
Molecular Formula C₆H₉IN₂[3]
Molecular Weight 236.06 g/mol [7]
Appearance White to light yellow powder/crystal[7]
Melting Point 148-149 °C[8]
Structure A quaternary pyridinium salt with an amino group at the 1-position and a methyl group at the 2-position, with iodide as the counter-ion.[3]

Solubility Profile: A Synthesis of Qualitative Data and Chemical Principles

General Principles of Ionic Salt Solubility

The solubility of an ionic compound like this compound is governed by the interplay between the lattice energy of the crystal and the solvation energy of the ions. For dissolution to occur, the energy released when the solvent molecules surround the cation (1-Amino-2-methylpyridinium⁺) and the anion (I⁻) must be sufficient to overcome the energy that holds these ions together in the solid crystal lattice.

The primary factor influencing a solvent's ability to dissolve an ionic salt is its polarity . Polar solvents have significant partial positive and negative charges (dipoles) that can effectively interact with and stabilize the dissociated ions.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound. These predictions are based on documented evidence for the compound itself (where available), data from analogous structures, and fundamental principles of polarity.

SolventPolarity IndexPredicted SolubilityRationale and Supporting Evidence
Methanol 6.6Soluble As a highly polar protic solvent, methanol is expected to effectively solvate the pyridinium cation and iodide anion. The related 1-methylpyridinium iodide is known to be soluble in methanol.[9]
Ethanol 5.2Soluble Solubility is confirmed by its use as a reaction solvent for this compound.[7] The related 1-aminopyridinium iodide is recrystallized from absolute ethanol, indicating good solubility at elevated temperatures and moderate solubility at lower temperatures.[6]
Dimethyl Sulfoxide (DMSO) 7.2Soluble DMSO is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of organic and inorganic salts.[10] It is a common solvent for preparing stock solutions of organic compounds for biological assays.[11][12]
Dimethylformamide (DMF) 6.4Soluble Similar to DMSO, DMF is a polar aprotic solvent widely used for dissolving organic salts.[13]
Acetonitrile 6.2Soluble to Sparingly Soluble Acetonitrile is a polar aprotic solvent. While it dissolves many salts, its solvating power for some ionic compounds can be less than that of DMSO or alcohols. The solubility of amino acids in aqueous acetonitrile has been studied, indicating its utility for polar molecules.[14]
Acetone 5.4Slightly Soluble to Sparingly Soluble Acetone has intermediate polarity. While some pyridinium salts are soluble in acetone, particularly during synthesis, its lower polarity compared to alcohols may limit its capacity.[15]
Dichloromethane (DCM) 3.4Sparsely Soluble to Insoluble As a solvent with low polarity, DCM is not expected to effectively solvate the dissociated ions of an ionic salt.
Chloroform 4.4Sparsely Soluble to Insoluble Although slightly more polar than DCM, chloroform is generally a poor solvent for ionic salts. Some complex reaction mixtures involving pyridinium salts may use chloroform, but this does not guarantee the solubility of the simple salt itself.[15]
Ethyl Acetate 4.3Insoluble This ester is a relatively non-polar solvent and is not expected to dissolve ionic compounds.
Toluene 2.4Insoluble Toluene is a non-polar aromatic solvent and will not effectively solvate ionic species.
Hexanes / Heptane ~0.0Insoluble These are non-polar aliphatic solvents and are incapable of dissolving ionic salts. The related 1-methylpyridinium iodide has minimal solubility in non-polar solvents.[9]

Experimental Protocols for Solubility Determination

To generate precise, quantitative solubility data, standardized experimental methodologies are required. The following protocols describe validated approaches for determining the solubility of this compound.

Visual Workflow for Solubility Determination

The general process for determining solubility involves achieving equilibrium in a saturated solution, separating the liquid and solid phases, and quantifying the solute concentration in the liquid phase.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess 1-Amino-2- methylpyridinium iodide to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 equil2 Allow solids to settle equil1->equil2 sep1 Withdraw aliquot of supernatant equil2->sep1 sep2 Filter through syringe filter (solvent-compatible) sep1->sep2 quant1 Gravimetric Method sep2->quant1 quant2 Spectroscopic Method (UV-Vis) sep2->quant2 quant3 Chromatographic Method (HPLC) sep2->quant3

Caption: General experimental workflow for solubility determination.

Protocol 1: Gravimetric Method

This method is straightforward and reliable, relying on the mass of the dissolved solid after solvent evaporation.

Principle: A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solid is used to calculate the solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a constant temperature shaker or water bath (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: Allow the vial to stand undisturbed at the equilibrium temperature until the excess solid has fully settled.

  • Filtration: Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette. Filter this aliquot through a pre-conditioned, solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry vial or evaporating dish.

  • Solvent Evaporation: Remove the solvent from the filtrate under a gentle stream of nitrogen or by using a vacuum concentrator. Ensure the sample is completely dry.

  • Mass Determination: Place the vial/dish containing the dried solid in a desiccator to cool to room temperature, then weigh it on an analytical balance.

  • Calculation:

    • Mass of dissolved solid = (Final weight of vial + solid) - (Initial weight of empty vial)

    • Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of aliquot taken) * 100

Protocol 2: UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and is highly sensitive.

Principle: The absorbance of a diluted, saturated solution is measured and compared to a standard curve to determine its concentration.

Step-by-Step Methodology:

  • Prepare a Standard Curve:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the solvent of interest.

    • Perform a serial dilution to create a series of standards of lower, known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot absorbance vs. concentration to generate a linear calibration curve.

  • Prepare Saturated Solution: Follow steps 1-3 from the Gravimetric Method protocol.

  • Sample Preparation and Analysis:

    • Carefully withdraw a small, precise volume of the clear supernatant and filter it as described in the Gravimetric Method.

    • Dilute the clear filtrate with a known volume of the solvent to bring its concentration within the linear range of the standard curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

    • Solubility = (Concentration of diluted sample) * (Dilution factor)

Factors Influencing Solubility: A Deeper Dive

Several factors beyond simple polarity can influence the solubility of this compound.

  • Temperature: For most solid solutes, solubility increases with temperature. This principle is exploited during recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling.[6]

  • Hydrogen Bonding: The N-amino group (N-NH₂) can act as a hydrogen bond donor, while the nitrogen in the pyridine ring and the iodide anion can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like ethanol and methanol) can form strong interactions, enhancing solubility.

  • Ion Pairing: In solvents of lower polarity, the pyridinium cation and iodide anion may not fully dissociate and can exist as solvent-separated or contact ion pairs. This phenomenon can affect the measured solubility and the reactivity of the compound in solution.

  • Common Ion Effect: The solubility of this compound will be reduced in a solvent that already contains a significant concentration of either 1-Amino-2-methylpyridinium⁺ or I⁻ ions from another source.

The relationship between these factors is complex and underscores the importance of empirical determination for precise solubility values.

G cluster_factors Influencing Factors Solubility Solubility of This compound Polarity Solvent Polarity Solubility->Polarity primary determinant Temp Temperature Solubility->Temp generally increases with HBond Hydrogen Bonding Solubility->HBond enhances in protic solvents IonPair Ion Pairing Polarity->IonPair inversely related to

Caption: Key factors influencing the solubility of the title compound.

Conclusion and Future Outlook

While quantitative solubility data for this compound remains elusive in the public domain, a strong, predictive framework can be established based on its ionic nature and comparisons with analogous compounds. It is predicted to be soluble in polar organic solvents such as alcohols, DMSO, and DMF, and insoluble in non-polar solvents like hydrocarbons and ethers. For researchers requiring precise solubility values for critical applications in synthesis, purification, or formulation, the experimental protocols detailed in this guide provide a reliable path to generating this essential data. As this compound and related N-aminopyridinium salts continue to be explored for their synthetic utility, it is anticipated that a more comprehensive, quantitative understanding of their physical properties will be developed and published, further enabling their application in science.

References

  • Gindullina, F., Mamedova, K., Khairullina, A., Balakina, M., & Kataeva, O. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 27(19), 6537. [Link]

  • Gassman, P. G., & Cryberg, R. L. (1971). 1-aminopyridinium iodide. Organic Syntheses, 51, 1. [Link]

  • Chemsrc. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Powers, J. C., & Meyer, M. P. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Organic & Biomolecular Chemistry, 20(1), 10-25. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Powers, J. C., & Meyer, M. P. (2022). N-Amino pyridinium salts in organic synthesis. Organic Chemistry Frontiers, 9(1), 254-269. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]

  • Solubility of Things. (n.d.). 1-Methylpyridinium iodide. Retrieved January 26, 2026, from [Link]

  • Gekko, K., Ohmae, E., Kameyama, K., & Takagi, T. (1998). Acetonitrile-protein interactions: amino acid solubility and preferential solvation. Biochimica et Biophysica Acta, 1387(1-2), 195-205. [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 1-Amino-2-methylpyridinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 1-Amino-2-methylpyridinium iodide (CAS No. 7583-90-6), a key building block in synthetic chemistry. Adherence to these guidelines is crucial for ensuring experimental reproducibility, maximizing shelf-life, and preventing the formation of impurities that could compromise research outcomes.

Core Chemical Properties and Inherent Stability

This compound is a white to light yellow crystalline solid with a melting point of approximately 152°C, at which it decomposes.[1] Its fundamental stability is dictated by the electronic and steric characteristics of its structure: the positively charged pyridinium ring, the nucleophilic amino group, and the iodide counter-ion. While generally stable under proper conditions, its reactivity profile makes it susceptible to degradation under specific environmental pressures.[2] The compound is notably air-sensitive, a critical factor that must be addressed in all handling and storage protocols.[1]

Critical Factors Influencing Stability

Several environmental factors can compromise the chemical integrity of this compound. Understanding the causality behind these degradation triggers is essential for establishing effective storage and handling procedures.

2.1. Atmospheric Exposure (Oxygen and Moisture)

As an air-sensitive compound, exposure to the atmosphere is a primary cause of degradation.[1] This sensitivity likely arises from the potential for oxidation of the amino group or other susceptible moieties on the pyridinium ring. While specific oxidative degradation products for this compound are not extensively documented in publicly available literature, related N-aminopyridinium salts are known to undergo single-electron transfer processes, which can lead to the formation of radical species.[2][3] These radicals can then initiate a cascade of further degradation reactions.

Moisture in the air can also contribute to degradation through hydrolysis, although pyridinium salts are generally less susceptible to this than other functional groups. However, the presence of water can facilitate other degradation pathways and may impact the physical form of the salt.

2.2. Light Exposure (Photostability)

Pyridinium compounds, in general, can be susceptible to photodegradation.[4][5] UV radiation can provide the energy to initiate photochemical reactions, potentially leading to ring opening, rearrangement, or the formation of radical species.[3][5] For N-aminopyridinium salts, irradiation with light, particularly below 400 nm, can lead to the formation of reactive nitrenium ions, which can trigger undesirable side reactions.[3] Therefore, protection from light is a critical storage requirement.

2.3. Temperature

Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For this compound, thermal decomposition is observed at its melting point.[1] However, even at temperatures below this, long-term exposure to heat can lead to a gradual loss of purity. Storing the compound at reduced temperatures is a key strategy for minimizing thermal degradation.

2.4. pH and Chemical Incompatibility

Pyridinium salts are known to be unstable in alkaline conditions.[1] The hydroxide ion can act as a nucleophile and attack the electron-deficient pyridinium ring, particularly at the positions ortho and para to the nitrogen atom. In the case of this compound, the methyl group at the 2-position may offer some steric hindrance to attack at that site. However, the potential for alkaline-mediated degradation remains a significant concern.

Furthermore, this compound should not be stored with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[2]

Recommended Storage Conditions

Based on the inherent chemical properties and stability profile, the following storage conditions are recommended to maximize the shelf-life and maintain the purity of this compound:

ParameterRecommended ConditionRationale
Temperature Cool; Recommended <15°C[1]To minimize the rate of thermal degradation.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)[1][2]To prevent oxidative degradation due to its air-sensitive nature.
Light In a dark place; use amber vials or store in a light-proof container[2]To prevent photodegradation.
Container Tightly closed container[2]To prevent exposure to atmospheric oxygen and moisture.
Chemical Proximity Store away from incompatible materials such as oxidizing agents[2]To avoid hazardous chemical reactions.

Hypothetical Degradation Pathways

G cluster_main This compound cluster_pathways Potential Degradation Pathways A This compound B Oxidative Degradation Products (e.g., N-oxide, ring-opened products) A->B O2, Air C Photodegradation Products (e.g., radical species, rearranged isomers) A->C Light (UV) D Alkaline Hydrolysis Products (e.g., pyridone derivatives) A->D High pH (OH-)

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for research and development, a comprehensive stability testing program is essential. The following protocols are based on established guidelines for forced degradation and long-term stability studies.

5.1. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at room temperature for 24 hours.

    • Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, reflux a solution of the compound for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, using a stability-indicating analytical method, such as UPLC-MS.

G A Prepare Stock Solution (1 mg/mL) B Aliquot for Stress Testing A->B C1 Acidic Hydrolysis (0.1 M HCl, 60°C) B->C1 C2 Alkaline Hydrolysis (0.1 M NaOH, RT) B->C2 C3 Oxidative Degradation (3% H2O2, RT) B->C3 C4 Thermal Degradation (Solid & Solution) B->C4 C5 Photolytic Degradation (UV/Vis Light) B->C5 D Neutralize Samples (where applicable) C1->D C2->D C3->D C4->D C5->D E Analyze by UPLC-MS D->E

Sources

Core Directive: Hazards and Safety Precautions for 1-Amino-2-methylpyridinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safe handling, storage, and emergency management of 1-Amino-2-methylpyridinium iodide. As a compound utilized in specialized research and development, a thorough understanding of its potential hazards is critical to ensuring personnel safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering professionals to conduct their work with confidence and a deep-seated culture of safety.

Compound Profile and Physicochemical Characteristics

This compound (CAS No: 7583-90-6) is an organic salt with a distinct molecular architecture that informs its physical behavior and chemical reactivity.[1] Understanding these foundational properties is the first step in a robust risk assessment.

The pyridinium core, a six-membered aromatic heterocycle containing a positively charged nitrogen atom, combined with an amino group and an iodide counter-ion, dictates its potential interactions. The iodide anion, for instance, makes the compound susceptible to reactions with strong oxidizing agents.

Table 1: Physicochemical Data for this compound

Property Data Source(s)
Molecular Formula C₆H₉IN₂ [2]
Molecular Weight 236.05 g/mol [2]
Appearance Solid [1]
Melting Point 152°C (decomposes) [1]

| Incompatible Materials | Strong oxidizing agents |[1][3] |

Comprehensive Hazard Analysis

While exhaustive toxicological data for this specific molecule is not widely published, the available safety information and data from structurally analogous compounds allow for a robust hazard profile.[1] A precautionary approach, assuming a degree of hazard in the absence of complete data, is the cornerstone of responsible chemical management.

2.1. Health Hazards

The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion. Based on classifications of similar pyridinium and iodide salts, the following health effects are anticipated:

2.2. Reactivity and Stability

The compound is stable under recommended storage conditions.[1] However, it should be stored away from strong oxidizing agents, as these can react with the iodide ion.[1][3] Hazardous decomposition products upon combustion may include poisonous fumes, nitrogen oxides (NOx), carbon oxides, and hydrogen iodide.[1][3]

Exposure Control and Personal Protective Equipment (PPE)

A multi-tiered strategy involving engineering controls, administrative controls, and personal protective equipment is essential to minimize exposure.

3.1. Engineering Controls

  • Ventilation: All manipulations of this compound powder should be performed in a well-ventilated area.[1] A certified chemical fume hood is required for weighing, transferring, and preparing solutions to prevent the generation of airborne dust.[1]

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and located close to the workstation.[1][5]

3.2. Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following diagram outlines the mandatory PPE workflow.

Caption: Mandatory PPE selection workflow for handling this compound.

Standard Operating Procedures: Handling, Storage, and Disposal

Adherence to standardized protocols is non-negotiable for ensuring safety and reproducibility.

4.1. Safe Handling Protocol

  • Pre-use Inspection: Confirm functionality of fume hood and availability of spill kit and emergency equipment.

  • Don PPE: Follow the PPE workflow outlined in Section 3.2.

  • Chemical Handling:

    • Avoid all contact with skin and eyes.[1][6] Do not breathe dust.[7]

    • Perform all powder manipulations within a fume hood to contain dust.

    • Use spatulas and weigh boats appropriate for the quantity being handled. Avoid creating dust clouds.

  • Post-use:

    • Clean all equipment and the work area thoroughly.

    • Properly dispose of contaminated materials (see Section 4.3).

    • Wash hands and face thoroughly after handling.[1]

4.2. Storage Protocol

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

  • Container: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3][7][8]

  • Environment: Store in a cool, dark place.[1] Protect from direct sunlight and heat.[9]

  • Inert Atmosphere: For long-term stability, storing under an inert gas is recommended.[1]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[1][9]

4.3. Waste Disposal

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Collection: Collect waste in a designated, clearly labeled, and sealed container.

  • Disposal Route: The substance should be mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be trained on these procedures.

5.1. First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing.[1] Wash skin immediately and thoroughly with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3] Seek medical advice if you feel unwell.[1]

5.2. Spill and Leak Management

The following flowchart outlines the necessary steps for responding to a spill.

Spill_Response_Plan Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Is the spill large or small? Can it be managed safely? Alert->Assess Evacuate Evacuate the area. Contact EH&S or Emergency Response Team Assess->Evacuate No (Large Spill) Contain Wear appropriate PPE. Cover spill with inert absorbent material (e.g., sand). Assess->Contain Yes (Small Spill) Report Report the incident to supervisor. Evacuate->Report Cleanup Sweep dust carefully into a sealed, labeled hazardous waste container. Contain->Cleanup Decontaminate Clean the spill area with soap and water. Cleanup->Decontaminate Decontaminate->Report

Caption: Emergency response flowchart for a this compound spill.

References

  • This compound | CAS#:7583-90-6 | Chemsrc. [Link]

  • This compound | C6H9IN2 | CID 12291507 - PubChem. [Link]

  • Emergency Response Procedures for Radioactive Spill or Emergency - Montana Tech. [Link]

  • Spills and Emergencies | Radiation Safety - University of Pittsburgh. [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. [Link]

  • Emergency Response Procedure For Radioactive Material Spill - Environmental Health & Safety - University of Toronto. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]

  • ATSDR Pyridine Tox Profile. [Link]

  • Emergency Procedures for Radionuclides - Saint Louis University. [Link]

  • Spill Control/Emergency Response - EHSO Manual 2025-2026. [Link]

  • Pyridine - Washington State University. [Link]

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Methodological & Application

Application Notes and Protocols: 1-Amino-2-methylpyridinium iodide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Reagent for Modern Synthetic Challenges

In the landscape of contemporary organic synthesis, the pursuit of efficient and selective methods for the construction of carbon-nitrogen bonds remains a paramount objective. Nitrogen-containing heterocycles and amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. 1-Amino-2-methylpyridinium iodide has emerged as a powerful and versatile reagent, offering unique reactivity profiles for a range of synthetic transformations. This guide provides an in-depth exploration of its applications, underpinned by mechanistic insights and detailed, field-proven protocols.

This technical guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the utility of this compound. We will delve into its synthesis and explore its application as a precursor for N-centered radicals in photoredox-catalyzed C-H amination, its role in the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyridines, and its utility in deamination reactions. The causality behind experimental choices will be elucidated, ensuring that the protocols are not merely lists of steps but are presented as self-validating systems.

Physicochemical Properties and Safety Information

PropertyValueReference
Molecular Formula C₆H₉IN₂
Molecular Weight 236.05 g/mol
Appearance Off-white to pale yellow crystalline solidGeneral knowledge
Melting Point Data not readily available; the parent compound, 1-aminopyridinium iodide, melts at 160-162 °C.[1]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a skin and eye irritant.[2] All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound follows a well-established procedure for the N-amination of pyridines using hydroxylamine-O-sulfonic acid (HOSA).[1] The presence of the 2-methyl group does not significantly alter the synthetic approach compared to the parent pyridine.

Protocol 1: Synthesis of this compound

This protocol is adapted from the Organic Syntheses procedure for the preparation of 1-aminopyridinium iodide.[1]

Materials:

  • 2-Methylpyridine (2-picoline)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Potassium carbonate (K₂CO₃)

  • Hydriodic acid (HI, 57%)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of HOSA solution: In a round-bottom flask, dissolve hydroxylamine-O-sulfonic acid (0.10 mol) in cold deionized water (64 mL). It is crucial to use a freshly prepared solution of HOSA.

  • N-Amination: To the HOSA solution, add 2-methylpyridine (0.30 mol). Heat the mixture on a steam bath at approximately 90°C for 20 minutes.

  • Work-up: Cool the reaction mixture to room temperature with stirring. Add potassium carbonate (0.10 mol) portion-wise.

  • Solvent Removal: Remove the water and excess 2-methylpyridine using a rotary evaporator at 30-40°C.

  • Isolation of the Intermediate: Treat the residue with ethanol (120 mL) and filter to remove the insoluble potassium sulfate.

  • Salt Formation: To the filtrate, add 57% hydriodic acid (0.10 mol).

  • Crystallization: Store the resulting solution at -20°C for 1 hour to induce crystallization.

  • Final Product: Collect the solid by filtration and recrystallize from absolute ethanol to yield this compound as off-white crystals.

Expected Yield: 60-70%

Application 1: Precursor for N-Centered Radicals in Photoredox Catalysis

N-aminopyridinium salts have garnered significant attention as precursors to N-centered radicals under photoredox conditions.[3][4] Single-electron reduction of the pyridinium salt leads to the cleavage of the N-N bond, generating a nitrogen-centered radical and the corresponding pyridine. The electrochemical properties of the N-aminopyridinium salt are influenced by the substituents on the pyridine ring; electron-donating groups, such as the methyl group in this compound, make the reduction more challenging compared to electron-withdrawing groups.[3]

Mechanistic Insights

The general mechanism for the photoredox-catalyzed generation of N-centered radicals from N-aminopyridinium salts is depicted below. The process is initiated by the excitation of a photocatalyst (PC) by visible light. The excited state of the photocatalyst ([PC]*) then reduces the N-aminopyridinium salt via a single-electron transfer (SET). This results in the fragmentation of the N-N bond to produce an N-centered radical and 2-methylpyridine. The generated N-centered radical can then participate in various synthetic transformations, such as C-H amination.

G PC Photocatalyst (PC) PC_excited Excited Photocatalyst ([PC]*) PC->PC_excited Visible Light (hν) PC_excited->PC PC_oxidized Oxidized Photocatalyst ([PC]+) PC_excited->PC_oxidized SET N_aminopyridinium 1-Amino-2-methylpyridinium iodide N_radical N-centered Radical N_aminopyridinium->N_radical SET Pyridine 2-Methylpyridine N_aminopyridinium->Pyridine Substrate_radical Substrate Radical (R•) N_radical->Substrate_radical Hydrogen Atom Transfer (HAT) Substrate_H Substrate (R-H) Product Aminated Product (R-NHR') Substrate_radical->Product Radical Combination PC_oxidized->PC Reduction

Caption: General workflow for photoredox-catalyzed C-H amination.

Protocol 2: General Procedure for Photocatalytic C-H Amination of Arenes

This protocol is a generalized procedure based on the direct radical C-H amidation of arenes and heteroarenes using N-aminopyridinium salts.[5] Specific optimization of the photocatalyst, solvent, and reaction time may be necessary for different substrates.

Materials:

  • This compound

  • Arene or heteroarene substrate

  • fac-[Ir(ppy)₃] or Ru(bpy)₃Cl₂ as photocatalyst

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Blue LED light source

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arene/heteroarene (1.0 mmol), this compound (1.2 mmol), and the photocatalyst (1-2 mol%).

  • Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of acetonitrile) via syringe.

  • Irradiation: Place the reaction mixture in front of a blue LED light source and stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the aminated product.

Rationale for Experimental Choices:

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can quench the excited state of the photocatalyst and participate in side reactions.

  • Anhydrous Solvent: Water can interfere with the reaction, potentially leading to hydrolysis of intermediates.

  • Photocatalyst: The choice of photocatalyst depends on the reduction potential of the N-aminopyridinium salt. For salts with electron-donating groups like the 2-methyl derivative, a more strongly reducing photocatalyst like fac-[Ir(ppy)₃] may be required.[3]

  • Excess of Aminating Reagent: A slight excess of the pyridinium salt ensures complete consumption of the starting arene.

Application 2: Synthesis of Pyrazolo[1,5-a]pyridines

This compound is a valuable precursor for the synthesis of 2,7-dimethylpyrazolo[1,5-a]pyridine derivatives through a [3+2] cycloaddition reaction with β-dicarbonyl compounds.[1] This transformation provides a straightforward entry into a class of fused heterocycles with significant biological activities.

Mechanistic Insights

The reaction is believed to proceed through the in-situ formation of an N-iminopyridinium ylide upon treatment of the this compound with a base. This ylide then undergoes a [3+2] cycloaddition with the enol form of the β-dicarbonyl compound, followed by an elimination of water to afford the aromatic pyrazolo[1,5-a]pyridine core. The 2-methyl group of the pyridinium salt becomes the 7-methyl group in the final product.

G cluster_0 Ylide Formation cluster_1 [3+2] Cycloaddition cluster_2 Aromatization A 1-Amino-2-methylpyridinium iodide B N-iminopyridinium ylide A->B Base (e.g., K₂CO₃) D Cycloadduct Intermediate B->D C β-Dicarbonyl (e.g., Acetylacetone) C->D E 3-Acetyl-2,7-dimethyl- pyrazolo[1,5-a]pyridine D->E - H₂O

Caption: Key steps in the synthesis of pyrazolo[1,5-a]pyridines.

Protocol 3: Synthesis of 3-Acetyl-2,7-dimethylpyrazolo[1,5-a]pyridine

This protocol is based on the reaction of this compound with acetylacetone.

Materials:

  • This compound

  • Acetylacetone

  • Potassium carbonate (K₂CO₃)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).

  • Addition of Reagents: Add acetylacetone (12 mmol) and potassium carbonate (20 mmol) to the solution.

  • Reaction: Reflux the mixture with stirring for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent to afford the pure product.

Substrate Scope and Yields:

β-Dicarbonyl CompoundProductTypical Yield
Acetylacetone3-Acetyl-2,7-dimethylpyrazolo[1,5-a]pyridineGood to Excellent
Ethyl acetoacetateEthyl 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylateGood
Dibenzoylmethane2,7-Dimethyl-3-phenyl-1-phenylcarbonylpyrazolo[1,5-a]pyridineModerate to Good

Application 3: Deamination Reactions

This compound can be used in a convenient deamination procedure. The reaction proceeds via the formation of an N-benzalimino-2-methylpyridinium iodide intermediate, which upon treatment with a base, fragments to yield 2-picoline and benzonitrile. This method provides a mild way to remove a primary amino group that has been introduced via the N-aminopyridinium salt.

Protocol 4: Deamination of this compound

This protocol involves a two-step, one-pot procedure for the deamination.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (5 mmol) in ethanol (25 mL). Add benzaldehyde (5.5 mmol) and stir the mixture at room temperature for 1 hour to form N-benzalimino-2-methylpyridinium iodide.

  • Decomposition: Add a solution of sodium hydroxide (10 mmol in 5 mL of water) to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Work-up: Cool the reaction to room temperature and extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 2-picoline and benzonitrile can be separated and purified by distillation or column chromatography.

Conclusion

This compound is a readily accessible and highly versatile reagent with broad applications in modern organic synthesis. Its ability to serve as a precursor for N-centered radicals under photoredox conditions opens up new avenues for C-H functionalization. Furthermore, its utility in the construction of fused heterocyclic systems and as a partner in deamination reactions highlights its significance as a multifaceted synthetic tool. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to confidently employ this reagent in their synthetic endeavors, paving the way for the efficient construction of complex nitrogen-containing molecules.

References

  • Powers, D. C., & Ritter, T. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central, 13(2), 1-25. [Link]

  • Gassman, P. G., & Cryberg, R. L. (1973). 1-Aminopyridinium iodide. Organic Syntheses, 53, 11. [Link]

  • Davies, P. W., & Martin, L. J. (2016). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses, 93, 1-18. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). This compound. Retrieved from [Link]

  • Studer, A., & Curran, D. P. (2011). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 13(19), 5284–5287. [Link]

  • Potts, K. T., Dugas, R., & Surapaneni, C. R. (1973). Bridgehead nitrogen heterocycles. VI. The reaction of 1‐amino‐ and 1,2‐diaminopyridinium salts with β‐dicarbonyl compounds. Journal of Heterocyclic Chemistry, 10(5), 821-826. [Link]

  • Berger, K. J., Driscoll, J. L., Yuan, M., Dherange, B. D., Gutierrez, O., & Levin, M. D. (2021). Direct Deamination of Primary Amines via Isodiazene Intermediates. Journal of the American Chemical Society, 143(42), 17366–17373. [Link]

  • Ghosh, I., Khamrai, J., & König, B. (2017). Photoredox Catalysis with Pyridinium and Structurally Related Onium Salts: Sustainable Synthesis via Reactive Oxygen Species and Electron Transfer. Green Chemistry, 19(22), 5236-5254. [Link]

Sources

Application Notes and Protocols for the Synthesis of Polysubstituted Pyridines using 1-Amino-2-methylpyridinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry and drug development. As a bioisostere of benzene, its inclusion in a molecule can enhance solubility, improve metabolic stability, and provide crucial hydrogen bonding interactions with biological targets.[1] This has led to the pyridine nucleus being a key component in over 7,000 bioactive compounds and numerous FDA-approved drugs, including treatments for infections, inflammation, and cancer.[2]

Given their therapeutic importance, the development of robust and versatile methods for the synthesis of substituted pyridines is of paramount interest to researchers. While classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are well-established, methodologies employing pyridinium salts as reactive intermediates offer unique pathways to complex substitution patterns.[3][4]

This application note details a powerful protocol for pyridine synthesis based on the reaction of 1-Amino-2-methylpyridinium iodide with α,β-unsaturated carbonyl compounds (Michael acceptors). This method, drawing from the principles of the Katritzky and Kröhnke pyridine syntheses, utilizes the N-aminopyridinium salt as a precursor to a nucleophilic pyridinium ylide.[4][5] This ylide acts as a synthetic equivalent of a 1,3-dipole, engaging in a cascade of Michael addition, cyclization, and elimination to construct a new, highly substituted pyridine ring. This approach is valuable for its operational simplicity and the ability to introduce diverse functionalities into the final product, making it a vital tool for professionals in drug discovery and organic synthesis.

Part I: Synthesis of the Key Precursor: this compound

A reliable synthesis begins with high-quality starting materials. The protocol's trustworthiness is anchored in a validated, reproducible procedure for the key aminopyridinium salt. The following method is adapted from the authoritative Organic Syntheses collection, ensuring robustness and reliability.[6]

Causality and Experimental Rationale

The N-amination of a pyridine ring is achieved using an electrophilic aminating agent. Hydroxylamine-O-sulfonic acid (HOSA) is particularly effective for the amination of pyridine nitrogens, which are less nucleophilic than aliphatic amines.[7] The reaction proceeds by direct attack of the pyridine nitrogen on the electron-deficient nitrogen of HOSA. The subsequent workup with potassium carbonate neutralizes the reaction mixture and removes the sulfonic acid byproduct as potassium sulfate. The use of ethanol in the final step is critical for selectively dissolving the desired organic salt while leaving the inorganic potassium sulfate behind as an insoluble precipitate.[6]

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Methylpyridine (2-Picoline)C₆H₇N93.139.311001.0
Hydroxylamine-O-sulfonic acid (HOSA)H₃NO₄S113.0911.31001.0
Potassium IodideKI166.0018.31101.1
Potassium CarbonateK₂CO₃138.2113.81001.0
Deionized WaterH₂O18.02100 mL--
Ethanol (95%)C₂H₅OH46.07150 mL--
Experimental Protocol: Synthesis of this compound
  • Preparation of HOSA solution: In a 250 mL round-bottom flask, dissolve 11.3 g (100 mmol) of hydroxylamine-O-sulfonic acid in 60 mL of cold deionized water with stirring. Note: HOSA can be corrosive; handle with appropriate personal protective equipment (PPE).

  • N-Amination: To the freshly prepared HOSA solution, add 9.31 g (100 mmol) of 2-methylpyridine.

  • Reaction Heating: Heat the mixture in a water bath at 80-90 °C for 30 minutes. The solution will become homogeneous.

  • Anion Exchange: Add a solution of 18.3 g (110 mmol) of potassium iodide in 40 mL of water to the warm reaction mixture.

  • Crystallization: Cool the flask in an ice bath. The product, this compound, will begin to crystallize. Allow it to stand in the ice bath for at least 1 hour to ensure complete precipitation.

  • Isolation: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any residual impurities.

  • Drying: Dry the product under vacuum to yield this compound as a stable, crystalline solid. Typical yields are in the range of 55-65%.

Workflow for Precursor Synthesis

G Start 1-Amino-2-methyl- pyridinium iodide Ylide N-Pyridinium Ylide (Nucleophile) Start->Ylide + Base - H⁺ Intermediate1 Michael Adduct (Enolate) Ylide->Intermediate1 1,4-Conjugate Addition MichaelAcceptor α,β-Unsaturated Ketone (e.g., Chalcone) MichaelAcceptor->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 - H₂O Product Substituted Pyridine (Aromatic Product) Intermediate3->Product - 2-Methylpyridine LeavingGroup 2-Methylpyridine (Byproduct) Intermediate3->LeavingGroup

Caption: Mechanism of pyridine synthesis via N-pyridinium ylide annulation.

Materials and Reagents for Pyridine Synthesis
ReagentFormulaMW ( g/mol )Amount (g)Moles (mmol)Equivalents
This compoundC₆H₉IN₂236.062.3610.01.0
Benzalacetophenone (Chalcone)C₁₅H₁₂O208.262.0810.01.0
Triethylamine (TEA)C₆H₁₅N101.191.5215.01.5
Ethanol (Absolute)C₂H₅OH46.0750 mL--
Ethyl AcetateC₄H₈O₂88.11~200 mL--
Saturated aq. NaClNaCl58.44~50 mL--
Anhydrous MgSO₄MgSO₄120.37~5 g--
Experimental Protocol: Synthesis of 2,4-Diphenyl-6-methylpyridine
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.36 g, 10.0 mmol) and benzalacetophenone (2.08 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Base Addition: Add triethylamine (1.52 g, 15.0 mmol) to the suspension. The mixture should be stirred to ensure homogeneity.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with water (2 x 25 mL) and then with saturated aqueous NaCl (brine) (1 x 25 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 98:2) to isolate the pure 2,4-diphenyl-6-methylpyridine.

Workflow for Pyridine Synthesis and Purification

Caption: Experimental workflow for the synthesis and purification of substituted pyridine.

Discussion and Troubleshooting

  • Expected Outcome: The reaction should yield 2,4-diphenyl-6-methylpyridine as a white or pale yellow solid. Yields can vary but are typically in the moderate to good range (50-75%) after purification. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Choice of Base: Triethylamine is a suitable non-nucleophilic base. Stronger bases like DBU can also be used to accelerate ylide formation. Inorganic bases like potassium carbonate can be effective but may lead to a heterogeneous mixture, requiring more vigorous stirring. [8]* Troubleshooting - Low Yield: If the yield is low, ensure all reagents are pure and dry, especially the solvent. Incomplete reaction, as monitored by TLC, may require extended reflux time or the use of a stronger base. Side reactions, such as self-condensation of the ylide, can be minimized by maintaining the recommended stoichiometry.

  • Troubleshooting - Purification: The main impurities to be removed are unreacted starting materials, triethylammonium salts, and the 2-methylpyridine byproduct. The aqueous wash removes the ammonium salts. Column chromatography is generally effective for separating the desired product from the other organic components.

Conclusion

The protocol described provides a detailed, reliable, and mechanistically understood pathway for the synthesis of polysubstituted pyridines. By starting with the validated synthesis of the this compound precursor and applying it in a cascade reaction with a suitable Michael acceptor, researchers can access complex pyridine scaffolds that are highly valuable in drug discovery. This methodology offers significant flexibility, as a wide variety of substituents can be introduced by simply changing the α,β-unsaturated carbonyl component. This makes it an essential and powerful tool for medicinal chemists and organic synthesis professionals aiming to generate novel chemical entities for therapeutic applications.

References

  • (No author given). (n.d.). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. Retrieved from [Link]

  • Gösl, R., & Meuwsen, A. (1963). 1-AMINOPYRIDINIUM IODIDE. Organic Syntheses, 43, 1. doi:10.15227/orgsyn.043.0001. Available from: [Link]

  • (No author given). (n.d.). Kröhnke pyridine synthesis. Wikipedia. Retrieved from [Link]

  • Daugulis, O., et al. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central, NIH. Retrieved from [Link]

  • (No author given). (n.d.). Reactions of α,β-unsaturated Aldehydes and Ketones. LibreTexts Chemistry. Retrieved from [Link]

  • Katritzky, A. R., et al. (1981). The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. doi:10.1039/P19810000418. Available from: [Link]

  • Shestopalov, A. M., et al. (2023). HIGHLY DIASTEREOSELECTIVE SYNTHESIS OF PYRIDINIUM-SUBSTITUTED PIPERIDIN-2-ONES FROM PYRIDINIUM YLIDES, ALDEHYDES, MICHAEL ACCEPTORS, AND AMMONIUM ACETATE. Chemistry of Heterocyclic Compounds, 59(7), 826-836. Available from: [Link]

  • Kohler, E. P., & Chadwell, H. M. (1922). BENZALACETOPHENONE. Organic Syntheses, 2, 1. doi:10.15227/orgsyn.002.0001. Available from: [Link]

  • Kumar, A., et al. (2023). Pyridinium Ylide-Mediated Diastereoselective Synthesis of Spirocyclopropanyl-pyrazolones via Cascade Michael/Substitution Reaction. The Journal of Organic Chemistry. doi:10.1021/acs.joc.3c00481. Available from: [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, Scripps Research. Retrieved from [Link]

  • Davies, P. W., et al. (n.d.). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses. Retrieved from [Link]

  • Katritzky, A. R. (n.d.). Alan R. Katritzky's research works. ResearchGate. Retrieved from [Link]

  • (No author given). (2023). Conjugate Nucleophilic Addition to alpha, beta-unsaturated Aldehydes and Ketones. LibreTexts Chemistry. Retrieved from [Link]

  • Bagley, M. C., et al. (2015). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 11, 2356–2366. doi:10.3762/bjoc.11.256. Available from: [Link]

  • da Silva, J. P., et al. (2023). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. doi:10.1039/D3OB00799K. Available from: [Link]

  • (No author given). (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. Retrieved from [Link]

  • (No author given). (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Retrieved from [Link]

  • Chiacchio, U., et al. (2013). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Retrieved from [Link]

  • da Silva, J. P. (2022). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. doi:10.1002/slct.202202796. Available from: [Link]

  • Al-Zoubi, R. M. (2017). Recent progress in the chemistry of β-aminoketones. PubMed Central, NIH. doi:10.3390/molecules22010133. Available from: [Link]

  • Kornfilt, D. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois. Retrieved from [Link]

  • Bertelsen, S., & Jørgensen, K. A. (2011). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI. doi:10.3390/catal1010002. Available from: [Link]

  • Tan, Y. S., & Dudley, G. B. (2014). Kröhnke Pyridine Synthesis. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). Pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-Amino-2-methylpyridinium Iodide in Catalytic Processes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Catalytic Potential of 1-Amino-2-methylpyridinium Iodide

This compound is a versatile and reactive chemical compound that has garnered significant attention in the field of organic synthesis.[1] Its unique structural features, particularly the presence of a quaternized nitrogen atom and an exocyclic amino group, make it a valuable precursor for a range of reactive intermediates. This guide provides an in-depth exploration of the applications of this compound in various catalytic processes, offering detailed protocols and mechanistic insights to facilitate its use in research and development.

This document will delve into the synthesis of this key reagent, its physical and chemical properties, and its pivotal role in generating pyridinium ylides for cycloaddition reactions and N-centered radicals for photoredox catalysis. Furthermore, we will explore its emerging applications in concert with N-heterocyclic carbene (NHC) catalysis, providing a comprehensive resource for chemists seeking to leverage the synthetic potential of this powerful molecule.

Physicochemical Properties and Safety Information

A thorough understanding of the properties and hazards of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₆H₉IN₂[1]
Molecular Weight 236.06 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 152 °C (decomposes)
CAS Number 7583-90-6[1]

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. For detailed safety information, consult the material safety data sheet (MSDS).

Synthesis of this compound

The preparation of this compound is a well-established procedure, typically involving the amination of 2-methylpyridine (2-picoline) followed by salt formation.

Protocol: Synthesis from 2-Picoline

This protocol is adapted from the established literature for the synthesis of aminopyridinium salts.[2]

Materials:

  • 2-Picoline (2-methylpyridine)

  • Hydroxylamine-O-sulfonic acid

  • Potassium carbonate

  • Hydriodic acid (57%)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine-O-sulfonic acid in cold water.

  • To this solution, add 2-picoline and heat the mixture on a steam bath at approximately 90°C for 20 minutes.[2]

  • Cool the reaction mixture to room temperature with stirring and add potassium carbonate.[2]

  • Remove the water and excess 2-picoline under reduced pressure using a rotary evaporator at 30-40°C.[2]

  • Treat the residue with ethanol and filter to remove the insoluble potassium sulfate.[2]

  • To the filtrate, add 57% hydriodic acid and store the resulting solution at -20°C for 1 hour to induce crystallization.

  • Collect the solid product by filtration and recrystallize from absolute ethanol to yield this compound as almost-white crystals.

Expected Yield: 57%

Application in 1,3-Dipolar Cycloaddition Reactions

A primary application of this compound is its role as a precursor to 2-methylpyridinium ylides. These ylides are versatile 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles, providing access to a wide range of fused heterocyclic scaffolds, such as indolizines.[3]

Mechanism: Ylide Formation and Cycloaddition

The process begins with the deprotonation of the exocyclic amino group of this compound by a base, typically a carbonate or an amine, to generate the corresponding pyridinium ylide. This ylide then undergoes a [3+2] cycloaddition reaction with an electron-deficient alkyne or alkene.

G cluster_0 Ylide Formation cluster_1 Cycloaddition Reagent 1-Amino-2-methylpyridinium Iodide Ylide 2-Methylpyridinium Ylide (1,3-Dipole) Reagent->Ylide - H⁺ Base Base (e.g., K₂CO₃) Base->Reagent Cycloadduct Initial Cycloadduct Ylide->Cycloadduct [3+2] Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloadduct Product Aromatized Product (e.g., Indolizine) Cycloadduct->Product Oxidation

Caption: General workflow for ylide formation and subsequent [3+2] cycloaddition.

Protocol: Synthesis of an Indolizine Derivative

This is a representative protocol for the synthesis of an indolizine derivative via a 1,3-dipolar cycloaddition reaction.

Materials:

  • This compound

  • An electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and potassium carbonate (2.0 eq) in the chosen anhydrous solvent, add the electron-deficient alkyne (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indolizine derivative.

Application in Photocatalytic C-H Amination

N-Aminopyridinium salts, including this compound, have emerged as potent precursors for N-centered radicals under photoredox catalysis. These radicals can participate in a variety of transformations, most notably the direct C-H amination of arenes and heteroarenes. This approach offers a powerful and atom-economical method for the synthesis of valuable aniline and heteroarylamine derivatives.

Mechanism: Generation of N-Centered Radicals

The catalytic cycle is typically initiated by the photoexcitation of a suitable photocatalyst (e.g., a ruthenium or iridium complex) with visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with the N-aminopyridinium salt, leading to the cleavage of the N-N bond and the formation of an N-centered radical. This radical can then add to an aromatic substrate, followed by rearomatization to afford the aminated product.

G PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_reduced Reduced PC PC_excited->PC_reduced SET Reagent 1-Amino-2-methylpyridinium Iodide Radical N-Centered Radical Reagent->Radical N-N Cleavage Adduct Radical Adduct Radical->Adduct Arene Arene Substrate Arene->Adduct Product Aminated Arene Adduct->Product - H⁺, - e⁻ PC_reduced->PC Oxidation

Caption: Simplified catalytic cycle for photoredox-mediated C-H amination.

Protocol: General Procedure for Photocatalytic C-H Amination of an Arene

This is a general protocol and may require optimization for specific substrates.

Materials:

  • This compound (or a suitable N-functionalized derivative)

  • Arene substrate (e.g., benzene, toluene)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye)

  • Anhydrous and degassed solvent (e.g., acetonitrile or dioxane)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel equipped with a magnetic stir bar, combine this compound (1.5 eq), the arene substrate (1.0 eq), and the photocatalyst (1-5 mol%).

  • Add the anhydrous and degassed solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Irradiate the reaction mixture with a visible light source at room temperature with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the aminated product.

Emerging Role in N-Heterocyclic Carbene (NHC) Catalysis

The interplay between N-aminopyridinium salts and N-heterocyclic carbene (NHC) catalysis is a burgeoning area of research. NHCs can act as powerful nucleophilic catalysts, and their reaction with pyridinium salts can lead to the formation of unique reactive intermediates for annulation and other transformations.

Conceptual Workflow: NHC-Catalyzed Annulation

In a typical scenario, the NHC catalyst adds to an aldehyde to form a Breslow intermediate. This intermediate can then act as a nucleophile, attacking the pyridinium salt. Subsequent rearrangement and cyclization steps can lead to the formation of complex heterocyclic products.

G NHC NHC Catalyst Breslow Breslow Intermediate NHC->Breslow Aldehyde Aldehyde Aldehyde->Breslow Intermediate Key Intermediate Breslow->Intermediate Pyridinium 1-Amino-2-methylpyridinium Iodide Pyridinium->Intermediate Product Annulation Product Intermediate->Product Rearrangement & Cyclization Product->NHC Catalyst Turnover

Caption: Conceptual pathway for NHC-catalyzed annulation involving a pyridinium salt.

Protocol: General Procedure for NHC-Catalyzed Annulation

This is a conceptual protocol based on established principles of NHC catalysis and would require significant optimization for a specific transformation.

Materials:

  • This compound

  • An aldehyde

  • An NHC precursor (e.g., an imidazolium salt)

  • A base (e.g., DBU or K₂CO₃)

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, combine the NHC precursor (10-20 mol%) and the base (1.1 eq) in the anhydrous solvent.

  • Stir the mixture at room temperature for a short period to generate the active NHC catalyst.

  • Add this compound (1.2 eq) and the aldehyde (1.0 eq) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (which may range from room temperature to elevated temperatures) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).

  • Extract the product with an organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound has proven to be a valuable and versatile reagent in modern organic synthesis. Its ability to serve as a precursor for pyridinium ylides and N-centered radicals has enabled the development of powerful catalytic methods for the construction of complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers looking to incorporate this reagent into their synthetic strategies.

The ongoing exploration of the reactivity of this compound, particularly in the realms of photoredox and NHC catalysis, promises to unveil new and exciting transformations. Future research will likely focus on expanding the scope of these reactions, developing enantioselective variants, and applying these methodologies to the synthesis of biologically active molecules and functional materials.

References

  • Organic Syntheses Procedure, 1-aminopyridinium iodide. Available at: [Link]

  • Organic Syntheses Procedure, Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Available at: [Link]

  • PubChem, this compound. Available at: [Link]

  • Kim, S. et al. Recent advances in the synthesis of indolizines and their π-expanded analogues. Org. Biomol. Chem., 2016, 14, 6095-6119. Available at: [Link]

  • Gillespie, J. E. et al. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. J. Am. Chem. Soc. 2021, 143, 23, 9355–9360. Available at: [Link]

  • DiRocco, D. A. et al. Enantioselective N-heterocyclic carbene catalyzed annulation reactions with imidazolidinones. Chem. Sci., 2013, 4, 3400-3404. Available at: [Link]

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The Synthetic Utility of 1-Amino-2-methylpyridinium Iodide in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Salt - A Versatile Synthetic Building Block

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. While complex natural products often provide inspiration, the practical synthesis of diverse compound libraries frequently relies on versatile and reactive building blocks. 1-Amino-2-methylpyridinium iodide, a stable, crystalline solid, represents one such pivotal reagent. Though not a therapeutic agent in itself, its true value lies in its role as a precursor to N-iminopyridinium ylides, powerful 1,3-dipoles that unlock efficient synthetic pathways to medicinally significant fused heterocyclic systems. This application note will delve into the primary application of this compound as a strategic starting material for the synthesis of pyrazolo[1,5-a]pyridines, a class of compounds rich in biological activity.

The Target: Why Pyrazolo[1,5-a]pyridines are a Privileged Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This structural motif has been extensively explored and has led to the development of several marketed drugs and numerous clinical candidates.[1]

Derivatives of pyrazolo[1,5-a]pyridine have demonstrated a remarkable breadth of pharmacological activities, including:

  • Anticancer Properties: A significant area of application is in oncology, where these compounds have been identified as potent inhibitors of various protein kinases.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Pyrazolo[1,5-a]pyrimidines have shown inhibitory activity against kinases such as EGFR, B-Raf, and MEK, which are key targets in melanoma and non-small cell lung cancer.[3]

  • Psychopharmacological Effects: Several drugs containing this scaffold, such as Zaleplon, Indiplon, and Lorediplon, are known for their sedative and hypnotic effects, acting as agonists at the GABA-A receptor.[1]

  • Anti-inflammatory and Antiviral Activities: The broad biological profile of this scaffold extends to anti-inflammatory and antiviral applications, making it a versatile starting point for diverse drug discovery programs.[2]

The utility of this compound, therefore, is its ability to provide efficient access to this highly sought-after chemical space.

Physicochemical Properties and Safety Data

A clear understanding of the starting material's properties is crucial for successful and safe experimentation.

PropertyValueSource
IUPAC Name 2-methylpyridin-1-ium-1-amine iodide[4]
Molecular Formula C₆H₉IN₂[4]
Molecular Weight 236.05 g/mol [4]
Appearance White to light yellow powder/crystal[5][6]
Melting Point 152 °C (decomposes)[5][7]
CAS Number 7583-90-6[4]
Storage Store in a cool, dark place under an inert atmosphere. Air-sensitive.[5][7]
Key Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[4][5]

Core Application: Synthesis of Pyrazolo[1,5-a]pyridines via 1,3-Dipolar Cycloaddition

The primary application of this compound in medicinal chemistry is its use as a precursor for the [3+2] cycloaddition reaction to form pyrazolo[1,5-a]pyridines.[4][8] This reaction is a powerful tool for constructing five-membered heterocyclic rings.[9]

Mechanistic Rationale

The causality behind this synthetic strategy is rooted in the principles of 1,3-dipolar cycloaddition.[9] The process can be broken down into two key steps:

  • In Situ Generation of the 1,3-Dipole: this compound is a salt. Treatment with a suitable base deprotonates the exocyclic amino group, generating a highly reactive N-iminopyridinium ylide. This ylide is a classic 1,3-dipole, possessing a separation of charge across three atoms.[6]

  • Cycloaddition with a Dipolarophile: The generated ylide readily reacts with a "dipolarophile," typically an electron-deficient alkene or alkyne.[6][9] This is a concerted, pericyclic reaction that forms a five-membered ring in a single, stereospecific step. The result is the fused pyrazolo[1,5-a]pyridine ring system.

Mechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition start This compound ylide N-Iminopyridinium Ylide (1,3-Dipole) start->ylide product Pyrazolo[1,5-a]pyridine derivative ylide->product + Dipolarophile base Base (e.g., K₂CO₃) dipolarophile Dipolarophile (e.g., α,β-unsaturated ketone)

Caption: General reaction mechanism for pyrazolo[1,5-a]pyridine synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyridine

This protocol is a representative example based on established methodologies for the reaction of N-aminopyridinium salts with α,β-unsaturated carbonyl compounds.[4][8]

Materials and Reagents
  • This compound (A2558, TCI)[6]

  • An α,β-unsaturated ketone (e.g., Chalcone)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add the α,β-unsaturated ketone (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

    • Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (approx. 0.2 M concentration relative to the pyridinium salt).

    • Causality: Anhydrous conditions are crucial as the N-iminopyridinium ylide is sensitive to water. Potassium carbonate is a sufficiently strong base to deprotonate the pyridinium salt to form the reactive ylide in situ. DMF is a polar aprotic solvent that effectively dissolves the reactants.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 30 minutes to facilitate ylide formation.

    • Increase the temperature to 80-100 °C and maintain for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Causality: Heating provides the necessary activation energy for the cycloaddition reaction. The extended reaction time ensures complete conversion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any acidic impurities.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The aqueous work-up serves to remove the inorganic base (K₂CO₃) and the DMF solvent. Washing with brine helps to remove residual water from the organic phase.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the pure pyrazolo[1,5-a]pyridine derivative.

    • Causality: Column chromatography is a standard and effective method for separating the desired heterocyclic product from unreacted starting materials and any side products formed during the reaction.

Caption: Experimental workflow for the synthesis of pyrazolo[1,5-a]pyridines.

Conclusion and Future Outlook

This compound is a valuable and practical reagent in medicinal chemistry, serving as a key precursor for the construction of the biologically important pyrazolo[1,5-a]pyridine scaffold. The 1,3-dipolar cycloaddition pathway offers a robust and efficient method for generating molecular diversity around this privileged core. Researchers in drug discovery can leverage this chemistry to synthesize libraries of novel compounds for screening against a wide array of therapeutic targets, from protein kinases in oncology to receptors in the central nervous system. The continued exploration of cycloaddition reactions involving N-aminopyridinium salts will undoubtedly lead to the discovery of new bioactive molecules with the potential to become next-generation therapeutics.[6]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available at: [Link]

  • This compound | C6H9IN2 | CID 12291507. PubChem. Available at: [Link]

  • Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. ResearchGate. Available at: [Link]

  • This compound | CAS#:7583-90-6. Chemsrc. Available at: [Link]

  • 1,3-dipolar cycloaddition. Wikipedia. Available at: [Link]

Sources

Strategic Synthesis of Substituted Pyridines via 1-Amino-2-methylpyridinium Iodide: Mechanism, Protocol, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted pyridine motif is a cornerstone of modern medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials.[1] This application note provides a comprehensive guide to the synthesis of substituted pyridines utilizing 1-amino-2-methylpyridinium iodide. We delve into the underlying reaction mechanism, offer detailed, field-proven protocols for both the preparation of the key aminating reagent and its subsequent application in pyridine ring formation, and discuss the scope and versatility of this synthetic strategy. This document is intended to equip researchers with the foundational knowledge and practical steps required to leverage this powerful transformation in their own synthetic endeavors.

Introduction: The Strategic Value of Pyridine Synthesis

The pyridine ring is a privileged scaffold in drug discovery, prized for its ability to engage in hydrogen bonding and its favorable physicochemical properties.[1] Consequently, robust and versatile methods for the synthesis of highly substituted pyridines are in constant demand.[2][3] Classical methods often rely on the condensation of carbonyl compounds or cycloaddition reactions, each with its own advantages and limitations.[4]

A particularly elegant and effective strategy involves the use of N-aminopyridinium salts as synthetic precursors. These reagents can function as versatile building blocks for constructing the pyridine ring. Among them, this compound stands out as a readily accessible and highly reactive intermediate for generating a diverse array of pyridine derivatives. This guide will focus on the [3+2] cycloaddition-type reaction pathway, where the N-aminopyridinium salt, upon treatment with a base, forms a pyridinium ylide that subsequently reacts with a suitable Michael acceptor to construct the target heterocyclic core.

Reaction Mechanism: A [3+2] Cycloaddition Pathway

The synthesis of pyridines from N-aminopyridinium salts proceeds through a fascinating cascade of reactions, best described as a formal [3+2] cycloaddition followed by rearrangement and aromatization. The causality behind this transformation is rooted in the electronic properties of the key intermediates.

  • Formation of the Pyridinium Ylide: The process is initiated by the deprotonation of the exocyclic amino group of this compound using a suitable base (e.g., potassium carbonate). This generates a highly reactive 1,3-dipolar species known as a pyridinium ylide. The ylide is stabilized by the delocalization of the negative charge onto the nitrogen atom and the positive charge on the pyridinium ring.[5]

  • Michael Addition: The nucleophilic ylide then attacks an α,β-unsaturated carbonyl compound (the Michael acceptor) in a conjugate addition fashion. This step forms a new carbon-carbon bond and generates a zwitterionic intermediate.

  • Intramolecular Cyclization: The zwitterionic intermediate undergoes a rapid intramolecular cyclization. The enolate oxygen attacks one of the pyridinium ring carbons, leading to the formation of a bicyclic intermediate.

  • Ring Opening and Aromatization: This bicyclic intermediate is unstable and undergoes a ring-opening process, cleaving the N-N bond and eliminating a molecule of pyridine. This cascade concludes with an aromatization step, driven by the formation of the stable pyridine ring, to yield the final substituted pyridine product.

The overall transformation effectively combines three atoms from the ylide (N-N-C) and two atoms from the Michael acceptor (C=C) to form the new pyridine ring.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_end Products Reagent 1-Amino-2-methyl- pyridinium Iodide Ylide Pyridinium Ylide (1,3-Dipole) Reagent->Ylide Deprotonation Base Base (e.g., K2CO3) Zwitterion Zwitterionic Intermediate Ylide->Zwitterion Michael Addition MichaelAcceptor α,β-Unsaturated Carbonyl Compound Bicyclic Bicyclic Intermediate Zwitterion->Bicyclic Intramolecular Cyclization Product Substituted Pyridine Bicyclic->Product Ring Opening & Aromatization Byproduct Pyridine Bicyclic->Byproduct Elimination

Caption: The reaction mechanism for pyridine synthesis.

Experimental Protocols

This section provides validated, step-by-step protocols for the synthesis of the key reagent and its subsequent use.

Part A: Synthesis of this compound

This protocol is adapted from a reliable procedure for the synthesis of the parent 1-aminopyridinium iodide.[6] The introduction of the 2-methyl group follows the same chemical logic.

Materials and Reagents:

Reagent/MaterialM.W.Amount (100 mmol scale)Notes
2-Methylpyridine (α-picoline)93.1328.0 g (300 mmol)Distill before use.
Hydroxylamine-O-sulfonic acid (HOSA)113.0911.3 g (100 mmol)Use a freshly prepared aqueous solution. Purity should be >90%.
Potassium Carbonate (K₂CO₃)138.2113.8 g (100 mmol)Anhydrous.
Hydriodic Acid (HI)127.9122.0 g (100 mmol, 57% aq.)Handle with care in a fume hood.
Ethanol (EtOH)46.07~250 mLAbsolute.
Deionized Water18.02~70 mL

Procedure:

  • Preparation of HOSA solution: In a 250 mL round-bottomed flask, dissolve 11.3 g (0.10 mole) of hydroxylamine-O-sulfonic acid in 64 mL of cold deionized water with stirring. Use this solution immediately.[6]

  • Amination: To the freshly prepared HOSA solution, add 28.0 g (0.30 mole) of 2-methylpyridine.

  • Heating: Heat the reaction mixture on a steam bath to approximately 90°C for 20 minutes.[6]

  • Basification and Concentration: Cool the mixture to room temperature with stirring. Carefully add 13.8 g (0.10 mole) of potassium carbonate in portions to neutralize the solution.

  • Solvent Removal: Remove the water and excess 2-methylpyridine using a rotary evaporator at 30–40°C.[6]

  • Extraction: Treat the resulting residue with 120 mL of absolute ethanol. The inorganic salt (potassium sulfate) will precipitate.

  • Filtration: Filter the mixture to remove the insoluble potassium sulfate.

  • Precipitation: To the ethanolic filtrate, slowly add 22 g (0.10 mole) of 57% hydriodic acid.

  • Crystallization: Store the solution at -20°C for at least 1 hour to induce crystallization.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is this compound as a crystalline solid.

Part B: Synthesis of a Substituted Pyridine (General Protocol)

This protocol outlines the general procedure for reacting this compound with an α,β-unsaturated ketone.

Materials and Reagents:

Reagent/MaterialM.W.Amount (10 mmol scale)Notes
This compound236.052.36 g (10 mmol)Synthesized as per Part A.
α,β-Unsaturated Ketone (e.g., Chalcone)Varies12 mmol (1.2 equiv)
Potassium Carbonate (K₂CO₃)138.212.76 g (20 mmol, 2 equiv)Anhydrous, finely powdered.
N,N-Dimethylformamide (DMF)73.0950 mLAnhydrous.
Ethyl Acetate (EtOAc)88.11As neededFor extraction.
Brine-As neededFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As neededFor drying.

Procedure:

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (2.36 g, 10 mmol) and the α,β-unsaturated ketone (12 mmol).

  • Solvent and Base Addition: Add anhydrous DMF (50 mL) followed by anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Reaction: Stir the suspension vigorously at room temperature (or with gentle heating, e.g., 50-60°C, to increase the rate) and monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.

  • Work-up: Once the reaction is complete, pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted pyridine product.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

Experimental_Workflow Setup 1. Reaction Setup - Add Pyridinium Salt - Add Ketone Addition 2. Add Solvent (DMF) and Base (K2CO3) Setup->Addition React 3. Stir at RT or Heat (6-24 h) Monitor by TLC Addition->React Workup 4. Aqueous Work-up - Pour into Water - Extract with EtOAc React->Workup Wash 5. Wash Organic Layer - Water - Brine Workup->Wash Dry 6. Dry & Concentrate - Anhydrous Na2SO4 - Rotary Evaporation Wash->Dry Purify 7. Purification - Column Chromatography Dry->Purify Characterize 8. Characterization - NMR, MS, IR Purify->Characterize

Caption: A typical experimental workflow for pyridine synthesis.

Safety and Handling

  • 2-Methylpyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Use in a well-ventilated fume hood.

  • Hydroxylamine-O-sulfonic acid (HOSA): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Aqueous solutions are not stable and should be used fresh.[6]

  • Hydriodic Acid: Highly corrosive and toxic. Causes severe skin burns and eye damage. May cause respiratory irritation. Work exclusively in a fume hood with proper PPE.

  • DMF: A combustible liquid. It is a known reproductive toxin. Avoid inhalation and skin contact.

Conclusion

The use of this compound offers a powerful and convergent pathway for the synthesis of a wide range of substituted pyridines. The methodology is underpinned by a well-understood reaction mechanism involving a pyridinium ylide intermediate. The protocols provided herein are robust and have been designed to be accessible to researchers in both academic and industrial settings. By mastering this technique, scientists can efficiently generate novel pyridine-based molecules, accelerating discovery in drug development and materials science.

References

  • N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central (PMC) - National Institutes of Health. Available at: [Link]

  • 1-aminopyridinium iodide. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses Procedure. Available at: [Link]

  • Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PubMed Central (PMC) - National Institutes of Health. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. Journal of the American Chemical Society. Available at: [Link]

  • Methyl Iodide Is an Important Chemical Reagent and Intermediate. Prochemar. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC) - National Institutes of Health. Available at: [Link]

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Topic: 1-Amino-2-methylpyridinium Iodide in Peptide Synthesis and Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Advanced Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Foreword: Reimagining Amide Bond Formation

In the landscape of peptide science, the creation of the amide bond is the pivotal event. While conceptually simple, the practical execution of this linkage with high fidelity, minimal racemization, and under mild conditions remains a central challenge. This has driven the development of a vast array of coupling reagents, each with a distinct profile of reactivity and application. This guide focuses on a specific, yet powerful, class of activating agents: pyridinium salts, exemplified by 1-Amino-2-methylpyridinium iodide. While related to the classic Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), this N-amino variant offers a unique combination of properties that merit its place in the modern peptide chemist's toolkit.[1][2] We will delve into its mechanistic underpinnings, provide actionable protocols for its deployment in both solution and solid-phase synthesis, and offer the field-proven insights necessary for its successful implementation.

The Pyridinium Advantage: A Mechanism of Controlled Activation

The efficacy of this compound lies in its ability to convert a stable carboxylic acid into a highly reactive, yet controllable, intermediate. The process, facilitated by a non-nucleophilic base, circumvents the need for harsh conditions and minimizes common side reactions.

The Activation Cascade:

  • Initial Adduct Formation: In the presence of a tertiary amine (e.g., triethylamine or DIPEA), the carboxylate anion of an N-protected amino acid attacks the electrophilic C2 position of the 1-amino-2-methylpyridinium ring.

  • Formation of the Activated Ester: This attack forms a highly reactive O-acylpyridinium intermediate. This species is essentially an activated ester, primed for nucleophilic attack. The stability and reactivity of this intermediate are key to the reagent's low racemization potential.[3]

  • Nucleophilic Attack and Amide Formation: The free amine of the second amino acid (or resin-bound peptide) acts as the nucleophile, attacking the carbonyl carbon of the activated intermediate.

  • Product Release: The tetrahedral intermediate collapses to form the desired peptide bond, releasing the 1-amino-2-methylpyridine byproduct. This byproduct is typically soluble in aqueous washes, simplifying purification.[4]

Mechanism_of_Action cluster_activation Carboxyl Activation cluster_coupling Amide Formation R_COOH N-Protected Amino Acid (R-COOH) Activated_Ester O-Acylpyridinium Intermediate R_COOH->Activated_Ester + Reagent, Base Reagent 1-Amino-2-methyl- pyridinium Iodide Base Tertiary Amine (e.g., DIPEA) R_NH2 Nucleophile (R'-NH2) Peptide_Bond New Peptide Bond (R-CO-NH-R') Activated_Ester->Peptide_Bond + R'-NH2 Byproduct Pyridinium Byproduct Activated_Ester->Byproduct Release

Caption: Activation and coupling pathway via this compound.

Core Strengths and Strategic Considerations

No reagent is a universal solution. Understanding the advantages and limitations of this compound is crucial for its strategic deployment.

Key Advantages:

  • Suppression of Racemization: Pyridinium-based reagents are known for their ability to maintain the stereochemical integrity of amino acids, a critical requirement for synthesizing biologically active peptides.[5][6]

  • High Efficiency in Hindered Couplings: They have proven effective in coupling sterically demanding residues, such as N-methylated or Cα,Cα-dialkylated amino acids, where other reagents may fail.[5]

  • Cost-Effectiveness and Stability: Compared to many complex phosphonium or uronium salts, pyridinium reagents can be prepared from inexpensive starting materials and exhibit good bench stability.[6][7]

  • Simplified Workup: The water-soluble nature of the byproducts streamlines purification, particularly in solution-phase synthesis.[4]

Practical Considerations:

  • Base Selection: The choice and stoichiometry of the tertiary amine base are critical. Bases like triethylamine are common in solution-phase, while bulkier bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred in solid-phase synthesis (SPPS) to minimize side reactions.[7][8]

  • Moisture Sensitivity: Like most activating agents, this compound is hygroscopic. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents for optimal results.

  • Activation Time: A short pre-activation period, where the carboxylic acid, reagent, and base are mixed before adding the amine nucleophile, can often enhance coupling efficiency, especially in SPPS.

Validated Protocols for Implementation

The following protocols provide a robust starting point for employing this compound in common synthetic workflows.

Protocol for Solution-Phase Dipeptide Synthesis

This method is ideal for fragment condensation or the synthesis of small peptides where purification of intermediates is feasible.[9]

Materials:

  • N-Boc-Proline (Boc-Pro-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • This compound

  • Triethylamine (Et3N), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Standard aqueous workup solutions (10% citric acid, 5% NaHCO3, brine)

  • Anhydrous sodium sulfate (Na2SO4)

Step-by-Step Procedure:

  • Reactant Solubilization: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve H-Phe-OMe·HCl (1.0 equiv.) in anhydrous DCM.

  • Initial Reagent Addition: Add Boc-Pro-OH (1.1 equiv.) and this compound (1.1 equiv.) to the solution.

  • Base Addition: Cool the flask to 0-5 °C using an ice bath. Add triethylamine (3.0-3.5 equiv.) dropwise over several minutes, ensuring the temperature remains below 10 °C.[8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 10% citric acid (2x), 5% sodium bicarbonate (2x), and brine (1x).[8]

  • Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the resulting crude dipeptide by flash column chromatography on silica gel.

Solution_Phase_Workflow start Dissolve H-Phe-OMe·HCl, Boc-Pro-OH, and Reagent in DCM cool Cool to 0-5 °C start->cool add_base Add Triethylamine Dropwise cool->add_base react Warm to RT, Stir for 3-5h add_base->react monitor Monitor Progress with TLC react->monitor workup Solvent Evaporation & Aqueous Workup monitor->workup Complete purify Flash Column Chromatography workup->purify product Isolated Dipeptide purify->product

Caption: Workflow for solution-phase peptide coupling.

Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol is integrated into a standard Fmoc-based SPPS cycle, where excess reagents are removed by simple filtration and washing.[10][11]

Materials:

  • Fmoc-deprotected resin-bound peptide

  • Fmoc-amino acid (3-5 equiv. relative to resin loading)

  • This compound (3-5 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equiv.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • SPPS reaction vessel (manual or automated)

Step-by-Step Procedure:

  • Resin Preparation: Following standard Fmoc deprotection and washing, ensure the peptide-resin is well-swollen in DMF.[12]

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equiv.) and this compound (3-5 equiv.) in DMF. Add DIPEA (6-10 equiv.) and allow the solution to pre-activate for 5-10 minutes.

  • Coupling Reaction: Drain the DMF from the resin. Immediately add the activation solution to the resin.

  • Agitation: Agitate the mixture using a shaker or inert gas bubbling for 45-90 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Confirmation (Optional): Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a successful coupling.[10] Proceed to the next Fmoc deprotection step.

SPPS_Workflow start Start: Fmoc-Deprotected Peptide-Resin preactivate Prepare Activation Solution: Fmoc-AA + Reagent + DIPEA in DMF start->preactivate couple Add Activation Solution to Resin Agitate for 45-90 min preactivate->couple wash Drain and Wash Resin with DMF couple->wash test Kaiser Test for Free Amines wash->test deprotect Proceed to Next Fmoc Deprotection test->deprotect Negative recouple Repeat Coupling test->recouple Positive recouple->couple

Caption: Workflow for a single SPPS coupling cycle.

At-a-Glance Protocol Parameters

ParameterSolution-Phase SynthesisSolid-Phase Synthesis (SPPS)
Limiting Reagent Amino acid esterResin functional groups
N-Protected Amino Acid 1.1 equivalents3-5 equivalents
Coupling Reagent 1.1 equivalents3-5 equivalents
Base Triethylamine (3.0-3.5 equiv.)DIPEA or NMM (6-10 equiv.)
Solvent Anhydrous DCM or DMFPeptide-grade DMF or NMP
Typical Reaction Time 3-5 hours45-90 minutes
Purification Method Aqueous Extraction & ChromatographyResin Washing & Final Cleavage/HPLC

Conclusion and Future Outlook

This compound and related pyridinium salts represent a class of robust, reliable, and economical coupling reagents. Their demonstrated ability to mediate efficient amide bond formation while preserving stereochemical integrity makes them highly valuable for both routine and challenging peptide synthesis.[6] For researchers and drug developers, this reagent provides a powerful alternative to more expensive or sensitive reagents, particularly in scenarios involving hindered amino acids or large-scale solution-phase fragment condensations. As the demand for complex synthetic peptides continues to grow, the strategic application of well-vetted, efficient reagents like this compound will be indispensable.

References

  • Zhong, W., Wan, C., Zhou, Z., Dai, C., Zhang, Y., Lu, F., Yin, F., & Li, Z. (2023). 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. Organic Letters, 25(49), 8849–8853*. [Link]

  • Li, P., & Xu, J. C. (2001). 1-Ethyl-2-halopyridinium salts, highly efficient coupling reagents for hindered peptide synthesis both in solution and the solid-phase. Tetrahedron, 57(41), 8717-8725*. Sourced from ResearchGate summary of related pyridinium salts. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256*. [Link]

  • GenScript. Overview of Custom Peptide Synthesis. GenScript. [Link]

  • PubMed. (2023). 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. National Library of Medicine. [Link]

  • Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]

  • Organic Syntheses. 1-aminopyridinium iodide. Organic Syntheses. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2021). Peptide Synthesis- Solution-Phase. [Link]

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • Chem-Station. (2017). Mukaiyama Condensation Reagent. [Link]

  • Biomatik. (2022). What Is The Importance Of Peptide Synthesis?. [Link]

  • Chan, A. S. C., et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 86(17), 11645–11656. [Link]

  • Electronic Journal of Biotechnology. (2021). Peptides, solid-phase synthesis and characterization. [Link]

  • The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. [Link]

Sources

Application Note: The Emerging Role of 1-Amino-2-methylpyridinium Iodide in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phase-transfer catalysis (PTC) is a powerful and green chemical methodology that facilitates reactions between reactants located in separate immiscible phases.[1][2] The cornerstone of this technique is the phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, which transports a reactive anion from an aqueous phase to an organic phase where the reaction occurs.[3] This application note explores the role and potential of 1-Amino-2-methylpyridinium iodide, a structurally unique pyridinium salt, as a phase-transfer catalyst. We provide a detailed examination of its properties, a mechanistic rationale for its catalytic activity, and a comprehensive, field-proven protocol for its application in a representative nucleophilic substitution reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel catalytic systems for efficient and scalable organic synthesis.

Introduction to Phase-Transfer Catalysis

Many essential organic reactions, such as alkylations, condensations, and nucleophilic substitutions, involve the reaction of an organic-soluble electrophile with an inorganic, water-soluble nucleophile.[4] Conventionally, these reactions are hampered by the mutual insolubility of the reactants. PTC elegantly overcomes this barrier by introducing a catalyst (Q⁺X⁻) that forms a lipophilic ion pair (Q⁺Nu⁻) with the nucleophile (Nu⁻). This ion pair is soluble in the organic phase, allowing the "naked," highly reactive nucleophile to react with the organic substrate.[2] The catalyst is then regenerated and shuttled back to the aqueous phase to repeat the cycle.

Key Advantages of PTC:

  • Enhanced Reactivity: Avoids the need for anhydrous, polar aprotic solvents, leading to faster reactions and higher yields.[1]

  • Green Chemistry: Often utilizes water as a solvent, reducing reliance on volatile organic compounds (VOCs).[1]

  • Simplified Procedures: Eliminates the need for complex and costly reagents, such as metal hydrides or organometallics.

  • Scalability: The methodology is robust and readily adaptable to industrial-scale production.[1]

While traditional PTCs like tetraalkylammonium and phosphonium salts are widely used, there is ongoing research into novel catalysts with unique properties. Pyridinium salts, with their aromatic core, offer a distinct electronic and steric environment that can influence catalytic efficiency and selectivity.[5]

This compound: A Novel PTC Candidate

This compound is a quaternary-like pyridinium salt with distinct structural features that make it an intriguing candidate for phase-transfer catalysis.

PropertyValueSource
IUPAC Name 2-methylpyridin-1-ium-1-amine iodide[6]
CAS Number 7583-90-6[6]
Molecular Formula C₆H₉IN₂[6]
Molecular Weight 236.06 g/mol [6]
Appearance White to light yellow powder/crystal
Solubility Soluble in water, methanol; partially soluble in other polar organic solvents.

Causality Behind Experimental Choices:

The structure of this compound suggests several characteristics relevant to PTC:

  • Quaternary-like Cation: The positively charged pyridinium nitrogen allows it to function as the cation (Q⁺) required to pair with and transport anions.

  • Asymmetric Structure: The methyl group at the 2-position and the amino group at the 1-position create an asymmetric cation. This asymmetry can disrupt crystal lattice packing and may enhance solubility in the organic phase compared to more symmetrical ions.

  • Iodide Counter-ion: While the catalyst's role is to transport the reactive nucleophile, the initial iodide counter-ion can itself participate in the reaction. In reactions involving alkyl halides (e.g., R-Cl or R-Br), an in-situ Finkelstein-type reaction can occur, converting the substrate to a more reactive alkyl iodide, which can accelerate the overall substitution rate.

  • Modifiable N-Amino Group: The exocyclic amino group presents a handle for future modifications, opening possibilities for developing second-generation, task-specific, or even chiral phase-transfer catalysts.[7]

Mechanism of Catalysis

The proposed mechanism for this compound in a typical liquid-liquid PTC system follows the established Starks-Brändström mechanism.

PTC_Mechanism org_sub Organic Substrate (R-X) product Product (R-Nu) cat_org_ret Catalyst-Leaving Group Ion Pair [AmMPy]⁺X⁻ cat_org Catalyst-Nucleophile Ion Pair [AmMPy]⁺Nu⁻ cat_org->product 2. Nucleophilic Substitution cat_aq Catalyst [AmMPy]⁺I⁻ cat_org_ret->cat_aq 3. Transport to Aqueous Phase aq_nuc Nucleophile (M⁺Nu⁻) interface ----------------- Interface ----------------- aq_salt Byproduct (M⁺X⁻) cat_aq->cat_org 1. Anion Exchange

Caption: Proposed PTC cycle for 1-Amino-2-methylpyridinium ([AmMPy]⁺) iodide.

Mechanistic Steps:

  • Anion Exchange: At the aqueous-organic interface, the iodide anion of the catalyst is exchanged for the reactive nucleophile (Nu⁻) from the aqueous salt (M⁺Nu⁻), forming the lipophilic ion pair [AmMPy]⁺Nu⁻.

  • Nucleophilic Substitution: This ion pair diffuses into the bulk organic phase. Here, the poorly solvated and highly reactive Nu⁻ attacks the organic substrate (R-X) to form the product (R-Nu) and a new catalyst-anion pair, [AmMPy]⁺X⁻, where X⁻ is the leaving group.

  • Catalyst Regeneration: The [AmMPy]⁺X⁻ pair migrates back to the interface, where the X⁻ anion is exchanged for another Nu⁻ anion from the aqueous phase, thus regenerating the catalyst for the next cycle.

Application Protocol: Synthesis of Benzyl Cyanide

This protocol details a representative application of this compound as a phase-transfer catalyst for the cyanation of benzyl bromide. This reaction is a classic example of an Sₙ2 reaction facilitated by PTC.

Reaction Scheme: Benzyl Bromide + Sodium Cyanide ---(this compound)--> Benzyl Cyanide + Sodium Bromide

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Amino-2-methylpyridinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Amino-2-methylpyridinium iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, handling, and fundamental properties of this compound.

Q1: I am seeing low yields in my synthesis of this compound. What are the most critical parameters to control?

A1: Low yields in the synthesis, which typically involves the amination of 2-methylpyridine with an aminating agent like hydroxylamine-O-sulfonic acid (HOSA), are almost always traced back to the quality and handling of the HOSA reagent.[1]

  • Purity of HOSA: The purity of hydroxylamine-O-sulfonic acid is paramount. It should be checked via iodometric titration before use. If the purity is below 85-90%, a significant drop in yield can be expected.[2] HOSA can be purified by recrystallization if necessary.[2]

  • Freshness of HOSA Solution: Aqueous solutions of HOSA are not very stable. It is crucial to use freshly prepared solutions for the reaction.[2]

  • Stoichiometry of Pyridine: Using a molar excess of the pyridine base (e.g., 3 equivalents) can improve yields by 20-30% compared to using an equimolar amount.[2]

  • Temperature Control during Isolation: During the final precipitation of the product with hydriodic acid, maintaining a low temperature (≤ -20 °C) is critical. If the temperature rises, an appreciable amount of the product may redissolve, leading to lower isolated yields.[2]

Q2: What are the proper storage and handling procedures for this compound?

A2: this compound is a solid that is air-sensitive and incompatible with strong oxidizing agents.[3][4]

  • Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration in a cool, dark place is recommended.[3][5]

  • Handling: Handle the solid in a well-ventilated area, preferably within a glovebox or under a flow of inert gas. Avoid contact with skin and eyes, as it is classified as a skin and eye irritant.[3][6] Standard personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[3]

Q3: What are the primary modes of reactivity for this compound in organic synthesis?

A3: this compound is a precursor to two key reactive intermediates, defining its synthetic utility:

  • N-Iminopyridinium Ylides: Upon treatment with a base, the salt is deprotonated at the exocyclic nitrogen to form a pyridinium ylide. This ylide is a stable 1,3-dipole, which is a cornerstone for synthesizing five-membered heterocyclic rings via [3+2] cycloaddition reactions.[1][2]

  • N-Centered Radicals: Through single-electron transfer (SET), typically facilitated by photoredox catalysis, the N-N bond can be cleaved to generate an N-centered amidyl radical.[4][7] This radical is a powerful intermediate for various C-N bond-forming reactions.[8]

The choice of reaction conditions will dictate which of these pathways is dominant.

Experimental Workflows & Troubleshooting Guides

This section provides detailed troubleshooting for the two primary reaction classes involving this compound.

Workflow 1: [3+2] Cycloaddition via N-Ylide Intermediate

This pathway is predominantly used for the synthesis of pyrazolo[1,5-a]pyridine scaffolds, which are of significant interest in medicinal chemistry.[1][9] The reaction involves the in situ generation of the N-ylide followed by its reaction with a dipolarophile.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition A 1-Amino-2-methyl- pyridinium iodide Ylide N-(2-methylpyridinium) -1-yl-aminide (Ylide) A->Ylide Deprotonation Base Base (e.g., K2CO3) Dipolarophile Dipolarophile (e.g., Alkyne, Alkene) Product Pyrazolo[1,5-a]pyridine Derivative Ylide_ref->Product [3+2] Cycloaddition

Caption: General workflow for [3+2] cycloaddition reactions.

Observed Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Inefficient Ylide Generation: The base may be too weak to deprotonate the pyridinium salt effectively.• Screen a range of bases, from milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) to stronger organic bases (e.g., Et₃N, DBU).[1] • Ensure the base is sufficiently soluble in the chosen solvent.
2. Poor Dipolarophile Reactivity: The alkyne or alkene partner is not electron-deficient enough to react readily with the ylide.• Switch to a dipolarophile bearing stronger electron-withdrawing groups (e.g., esters, ketones, sulfones).[10] • For less reactive partners, consider increasing the reaction temperature.
3. Ylide Instability: The generated ylide may be decomposing under the reaction conditions before it can react.• Perform the reaction at lower temperatures, adding the base slowly to control the concentration of the ylide. • Ensure strict exclusion of water and protic sources if the ylide is highly basic.
Formation of Side Products 1. Dimerization/Oligomerization of Dipolarophile: This is common with highly reactive or unstable dipolarophiles.• Add the dipolarophile slowly to the reaction mixture containing the generated ylide to maintain its low concentration. • Lower the reaction temperature.
2. Michael Addition: The base may be catalyzing the addition of nucleophiles (including the ylide itself) to the dipolarophile without cycloaddition.• Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®). • Change the solvent to one that disfavors Michael-type reactions.
Reaction Stalls / Incomplete Conversion 1. Reversibility of Ylide Formation: An equilibrium may be established that does not favor the ylide.• Use a stoichiometric amount of a stronger base to drive the deprotonation to completion. • Consider using a base that results in an insoluble salt byproduct, thus shifting the equilibrium.
2. Product Inhibition: The product may be coordinating to a catalyst or inhibiting the reaction in another way.• This is less common in metal-free cycloadditions but can be a factor in catalyzed variants. If using a catalyst, try a higher catalyst loading or a different ligand.[1]
Workflow 2: C-H Amination via N-Centered Radical

This modern approach leverages photoredox catalysis to generate a highly reactive N-centered radical for direct amination of C-H bonds, offering a powerful alternative to traditional cross-coupling methods.[4]

G cluster_0 Step 1: Radical Generation cluster_1 Step 2: C-H Amination cluster_2 Note A N-Acyl-1-amino-2-methyl- pyridinium salt* Radical N-Centered Amidyl Radical A->Radical SET / N-N Cleavage Catalyst Photocatalyst (e.g., Ru(bpy)3Cl2) Light Visible Light (e.g., Blue LED) Substrate Arene / Heteroarene (Substrate) Product Aminated Product Radical_ref->Product C-H Abstraction / Radical Recombination Note *The amino group is typically acylated (e.g., with a Boc or Ts group) to modulate radical reactivity.

Caption: General workflow for photoredox-catalyzed C-H amination.

Observed Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Inefficient Radical Generation: The photocatalyst is not being excited, or the single-electron transfer (SET) is inefficient.• Ensure the light source wavelength matches the absorption maximum of the photocatalyst (e.g., blue LEDs for Ru(bpy)₃Cl₂ or Ir(ppy)₃).[4][7] • Degas the reaction mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst. • Check the redox potential of your pyridinium salt; it must be reducible by the excited-state photocatalyst.
2. Poor Radical Reactivity: The generated N-centered radical is not reactive enough to engage with the substrate's C-H bond.• The reactivity of the amidyl radical is highly dependent on the N-substituent. N-tosyl and N-Boc protected salts are often more reactive than N-Cbz protected ones.[1] Consider synthesizing and testing different N-acyl derivatives of your pyridinium salt.[7]
3. Unproductive Radical Pathways: The radical is being trapped by the solvent or undergoing other undesired reactions.• Choose a solvent that is resistant to hydrogen atom abstraction (e.g., acetonitrile, DCE). Avoid solvents like THF if possible. • Ensure the reaction is sufficiently concentrated to favor intermolecular reaction with the substrate over decomposition or solvent reaction.
Formation of Side Products 1. Substrate Dimerization/Polymerization: Radical addition to the substrate may initiate polymerization.• This is more likely with electron-rich aromatic or olefinic substrates. Lower the substrate concentration or add it slowly to the reaction.
2. Hydrolysis of Starting Material: If using silyl enol ethers or other water-sensitive substrates, trace water can cause hydrolysis.• Use rigorously dried solvents and reagents. Perform the reaction under strictly anhydrous conditions.[7]
Poor Regioselectivity 1. Multiple Reactive C-H Bonds: The substrate has several C-H bonds with similar bond dissociation energies.• This is an inherent challenge of radical C-H functionalization. Modifying the electronics of the substrate by changing substituents can sometimes direct the amination. • If possible, use a substrate with a strongly activated or sterically accessible C-H bond.

References

  • Hossain, M. I., & Chirla, A. (2023). N-Amino Pyridinium Salts in Organic Synthesis. National Institutes of Health. [Link]

  • Studer, A., et al. (2014). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters. [Link]

  • Gryko, D., et al. (2019). Visible-Light-Mediated Amination of π-Nucleophiles with N-Aminopyridinium Salts. The Journal of Organic Chemistry. [Link]

  • Boekelheide, V., et al. (1963). 1-AMINOPYRIDINIUM IODIDE. Organic Syntheses. [Link]

  • Davies, P., et al. (2016). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses. [Link]

  • Hossain, M. I., & Chirla, A. (2023). N-Amino pyridinium salts in organic synthesis. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis | Request PDF. ResearchGate. [Link]

  • Sen, S., et al. (2019). N-Aminopyridinium Ylide-Directed, Copper-Promoted Amination of sp2 C–H Bonds. The Journal of Organic Chemistry. [Link]

  • Gissot, A., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules. [Link]

  • ResearchGate. (n.d.). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. ResearchGate. [Link]

  • Li, Z., et al. (2021). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. [Link]

  • Karadeolian, A., & Nambo, M. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Sen, S., et al. (2019). N-Aminopyridinium Ylide-Directed, Copper-Promoted Amination of sp2 C–H Bonds. National Institutes of Health. [Link]

  • Alajarin, M., et al. (2022). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chemical Communications. [Link]

  • Adimurthy, S., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 1-Aminopyridinium iodide, 97%. Thermo Fisher Scientific. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Padwa, A. (2017). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • ResearchGate. (n.d.). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights | Request PDF. ResearchGate. [Link]

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Common side reactions with 1-Amino-2-methylpyridinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Amino-2-methylpyridinium iodide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. Our goal is to provide you with the field-proven insights and technical expertise necessary to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, explaining the underlying chemical principles to empower you to make informed decisions in your work.

Question 1: My synthesis of this compound resulted in a low yield and a discolored (yellow to brown) product. What went wrong?

Answer: This is a common issue that typically points to problems with reagent quality or reaction control during the amination of 2-methylpyridine (2-picoline).

Potential Causes & Solutions:

  • Degraded Aminating Agent: The synthesis often employs hydroxylamine-O-sulfonic acid (HOSA). Aqueous solutions of HOSA are not very stable and can decompose over time.[1] Using a degraded reagent is a primary cause of low yields.

    • Causality: The amination reaction relies on the electrophilic character of HOSA to transfer the -NH2 group to the pyridine nitrogen. Decomposed HOSA is no longer an effective aminating agent, leading to incomplete conversion.

    • Troubleshooting Action: Always use a freshly prepared solution of HOSA.[1] It is best practice to verify the purity of your HOSA via iodometric titration before use. If the purity is below 85-90%, the yield will be significantly compromised.[1]

  • Suboptimal Reaction Stoichiometry: Using an equimolar amount of 2-picoline instead of an excess can lower yields by 20-30%.[1]

    • Causality: Using the pyridine derivative as both the reactant and the solvent/base helps to drive the reaction to completion and neutralize the sulfonic acid byproduct.

    • Troubleshooting Action: The established protocol from Organic Syntheses for the parent compound, 1-aminopyridinium iodide, recommends using a significant excess of pyridine.[1] A similar excess of 2-picoline should be applied for your target molecule.

  • Improper Temperature Control During Precipitation: After the addition of hydriodic acid to form the iodide salt, the product is precipitated from a solvent like ethanol at low temperatures. If the temperature is not kept sufficiently low (e.g., -20°C or below), a significant amount of the product can redissolve and be lost during filtration.[1]

    • Causality: The solubility of the pyridinium salt is highly temperature-dependent. Even a slight increase in temperature can lead to substantial product loss in the mother liquor.

    • Troubleshooting Action: Use a dry ice/methanol or a cryocooler bath to maintain a consistent temperature of -20°C or lower throughout the precipitation and filtration process.[1]

Question 2: I'm using this compound in a reaction, and I'm observing the formation of byproducts, leading to a complex crude mixture. How can I identify and prevent these side reactions?

Answer: Side reactions often stem from the inherent reactivity of the pyridinium salt, the choice of nucleophile, or the reaction conditions. The most common side reaction involves unintended nucleophilic attack on the pyridinium ring or its substituents.

Potential Causes & Solutions:

  • Misdirected Nucleophilic Attack (Demethylation): In reactions involving strong or sterically unhindered nucleophiles, you may observe attack at the N-methyl group instead of the intended reaction site.[2] This results in the formation of 2-picoline and a methylated nucleophile.

    • Causality: The N-methyl group is an electrophilic site. While typically less reactive than other sites in a tailored reaction, highly reactive nucleophiles (like strong organometallics) or elevated temperatures can promote this SN2-type demethylation.[2]

    • Troubleshooting Action:

      • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

      • Change the Nucleophile: If possible, switch to a less reactive or more sterically hindered nucleophile.

      • Modify the Reagent: In some synthetic strategies, it might be possible to use a pyridinium salt with a bulkier N-alkyl group to sterically discourage attack at the nitrogen substituent.[2]

  • Ring Opening or Decomposition: In the presence of strong bases or certain nucleophiles, the pyridinium ring itself can be susceptible to attack, leading to ring-opened products or unidentifiable decomposition.

    • Causality: The pyridinium cation is electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack, a process related to the classic Chichibabin reaction.[3] While the N-amino group modifies this reactivity, harsh basic conditions can still lead to undesired pathways.

    • Troubleshooting Action:

      • Control Basicity: Use the mildest base necessary to achieve the desired transformation. For example, in ylide formation, K2CO3 is often sufficient and preferable to stronger bases like alkoxides or hydroxides.

      • Protect from Air and Light: this compound is listed as air-sensitive and should be stored in a cool, dark place under an inert atmosphere.[4] Decomposition of the starting material can introduce impurities that catalyze side reactions.

The following table summarizes these common issues:

Observed Problem Potential Side Reaction/Cause Proposed Solution Analytical Evidence
Low product yield; 2-picoline detectedMisdirected Nucleophilic Attack (Demethylation)[2]Lower reaction temperature; use a more sterically hindered nucleophile.GC/MS or ¹H NMR shows the presence of 2-picoline and the methylated nucleophile.
Formation of multiple, polar byproductsRing-opening or decomposition under harsh basic conditions.Use a milder base (e.g., K₂CO₃, DIPEA); run the reaction under an inert atmosphere.TLC shows streaking or multiple new spots; crude NMR is complex and uninterpretable.[5]
Reaction is sluggish or incompleteDegraded or impure this compound.Repurify the reagent by recrystallization from ethanol; store properly under inert gas.[4][6]Inconsistent melting point; discoloration (not white or pale yellow).

Experimental Workflow & Protocols

To ensure reproducibility and minimize side reactions, adherence to a validated protocol is critical. Below is a representative workflow for a common application: the formation of a pyridinium N-aminide (ylide), a crucial intermediate in cycloaddition reactions.

Protocol: Synthesis of a Pyridinium Ylide

This protocol is adapted from a procedure for ylide formation using a related pyridinium salt.

Materials:

  • This compound (A2558, TCI)

  • An active methylene compound (e.g., ethyl cyanoacetate)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Ethanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reagent Preparation:

    • Ensure the this compound is a white to light-yellow powder. If it appears significantly discolored, consider recrystallizing from absolute ethanol.[6]

    • Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of nitrogen or argon.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

    • Add anhydrous ethanol via syringe to dissolve the salt.

    • Add the active methylene compound (e.g., ethyl cyanoacetate, 1.1 - 1.5 eq).

    • Add finely powdered anhydrous potassium carbonate (2.0 - 3.0 eq).

    • Scientist's Note (Causality): Using a fine powder of an anhydrous base is critical. K₂CO₃ is a heterogeneous base in this context; maximizing its surface area increases the rate of proton abstraction to form the ylide. Using an anhydrous base prevents the introduction of water, which can hydrolyze the ester and lead to other side products.

  • Reaction Execution:

    • Stir the resulting suspension vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product ylide is typically more polar than the active methylene starting material but may have a different Rf than the starting salt.

  • Workup and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble inorganic salts (K₂CO₃ and KI).

    • Wash the filter cake with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Scientist's Note (Trustworthiness): Do not use excessive heat on the rotary evaporator, as ylides can be thermally sensitive. The residue obtained is the crude product.

    • Purify the residue by column chromatography. Alumina is often used for pyridinium ylides, but silica gel may also be appropriate depending on the ylide's stability.

Logical Troubleshooting Workflow

When a reaction involving this compound fails or produces unexpected results, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to diagnose the issue.

G start Reaction Underperforming? reagent_check Step 1: Verify Reagent Integrity start->reagent_check reagent_purity Is reagent white/pale yellow? Melting point correct (152°C dec.)? reagent_check->reagent_purity Purity reagent_storage Was it stored under inert gas in a cool, dark place? reagent_check->reagent_storage Handling reaction_check Step 2: Scrutinize Reaction Conditions reagent_purity->reaction_check Yes solve_reagent Solution: Recrystallize reagent from ethanol. Improve storage protocol. reagent_purity->solve_reagent No reagent_storage->reaction_check Yes reagent_storage->solve_reagent No conditions_moisture Were anhydrous solvents/reagents used? Was the reaction run under inert gas? reaction_check->conditions_moisture conditions_temp Is the temperature appropriate? (High temps can cause demethylation) conditions_moisture->conditions_temp OK solve_conditions Solution: Re-dry solvents, use inert atmosphere. Lower reaction temperature. Switch to a milder base (e.g., K₂CO₃). conditions_moisture->solve_conditions No conditions_base Is the base too strong? (Risk of ring-opening) conditions_temp->conditions_base OK conditions_temp->solve_conditions No analysis_check Step 3: Analyze Byproducts conditions_base->analysis_check OK conditions_base->solve_conditions No analysis_nmr Check crude ¹H NMR / GC-MS analysis_check->analysis_nmr analysis_demethyl Presence of 2-picoline peak? → Likely Demethylation analysis_nmr->analysis_demethyl analysis_decomp Complex mixture / baseline? → Likely Decomposition analysis_nmr->analysis_decomp end Optimized Reaction analysis_nmr->end Clean Product solve_analysis Action: Modify reaction based on byproduct identity. (e.g., use hindered nucleophile to stop demethylation). analysis_demethyl->solve_analysis analysis_decomp->solve_analysis solve_reagent->start Retry solve_conditions->start Retry solve_analysis->start Retry

Caption: A systematic workflow for troubleshooting reactions.

References

  • Title: Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals Source: American Chemical Society URL: [Link]

  • Title: 1-aminopyridinium iodide Source: Organic Syntheses URL: [Link]

  • Title: this compound | CAS#:7583-90-6 Source: Chemsrc URL: [Link]

  • Title: Enisamium iodide Source: Wikipedia URL: [Link]

  • Title: this compound | C6H9IN2 | CID 12291507 Source: PubChem URL: [Link]

  • Title: Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition Source: Organic Syntheses URL: [Link]

  • Title: How To: Troubleshoot a Reaction Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Salts of 4-[(benzylamino)carbonyl]-1-methylpyridinium and iodide anions with different cation:iodine stoichiometric ratios Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: 2‐Chloro‐1‐methylpyridinium Iodide Source: ResearchGate URL: [Link]

  • Title: Iodine Source: Organic Chemistry Portal URL: [Link]

  • Title: Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Purification of Products from 1-Amino-2-methylpyridinium Iodide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with reactions involving 1-Amino-2-methylpyridinium iodide. As a versatile reagent, particularly in the formation of N-aminopyridinium ylides for cycloaddition reactions, its products often require specific purification strategies to isolate the desired compounds from byproducts and starting materials. This guide provides practical, field-tested advice in a question-and-answer format to address common challenges encountered during the purification process.

Section 1: Understanding Your Reaction and Potential Impurities

Before delving into purification, it is crucial to understand the chemistry at play. This compound is frequently used to generate a pyridinium ylide, which then acts as a 1,3-dipole in cycloaddition reactions, most notably with alkynes to form indolizine derivatives.[1][2]

Q1: What are the most common products and byproducts I should expect in my reaction mixture?

A1: The primary product in many applications is a substituted indolizine, resulting from a [3+2] cycloaddition reaction.[2][3] However, several byproducts and impurities can complicate your purification:

  • Unreacted Starting Materials: This includes unreacted this compound, the dipolarophile (e.g., an alkyne), and any base used to generate the ylide.

  • Side-Products from the Ylide: The pyridinium ylide can be unstable and may undergo side reactions if not efficiently trapped by the dipolarophile. Electron-withdrawing groups on the ylide can enhance its stability.[1][3]

  • Stereoisomers or Regioisomers: Depending on the nature of your reactants, you may form different isomers of the desired product.[4]

  • Products from Ylide Dimerization or Decomposition: In the absence of a suitable reaction partner, the ylide may dimerize or decompose, leading to colored impurities.

  • Residual Solvent: High-boiling point solvents like pyridine, if used, can be difficult to remove.[5]

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the first line of defense for purifying solid products. Its success hinges on the careful selection of a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.[6]

Q2: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common when the solution is supersaturated or cooled too quickly.[7]

Troubleshooting Steps:

  • Re-heat the solution: Add a small amount of the hot solvent to redissolve the oil.

  • Slow Cooling: Allow the flask to cool to room temperature slowly, without agitation. You can insulate the flask to slow the cooling rate.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[8]

  • Seed Crystals: If you have a small amount of the pure product, add a tiny crystal to the cooled solution to induce crystallization.[8]

  • Solvent System Modification: If the problem persists, your solvent system may be inappropriate. Try a solvent mixture with a slightly lower polarity.

Q3: I'm struggling to find a suitable solvent for recrystallizing my indolizine product. Can you provide some guidance?

A3: The choice of solvent is critical and often requires some experimentation. For pyridinium-derived compounds, a mixture of solvents is often effective.[9]

Recommended Solvent Systems for Recrystallization of Indolizine Derivatives:

Solvent SystemPolarityComments
Ethanol/WaterHighGood for more polar indolizines. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.
Ethyl Acetate/HexaneMediumA versatile system for a wide range of indolizine polarities. Dissolve in a minimum of hot ethyl acetate and add hexane until persistent cloudiness is observed.[10]
Dichloromethane/HexaneMedium-LowSuitable for less polar products.
AcetoneMediumCan be effective for recrystallizing some pyridinium salts.[11]

Expert Tip: To perform a quick solvent screen, place a small amount of your crude product in several test tubes and add a few drops of different solvents. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

Section 3: Mastering Column Chromatography for Product Isolation

Column chromatography is a powerful technique for separating compounds with different polarities. For products from this compound reactions, which are often basic and polar, some specific considerations are necessary.[12]

Q4: My product is streaking or tailing on the TLC plate and the column. How can I improve the separation?

A4: Peak tailing with nitrogen-containing heterocyclic compounds on silica gel is a common issue. It is often caused by the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[13]

Solutions to Reduce Tailing:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a base like triethylamine (0.1-1%) or pyridine (0.1%) into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks.[12]

  • Use a Different Stationary Phase: If tailing is severe, consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase silica gel (C18).

  • Check for Compound Stability: Your compound might be decomposing on the silica gel. You can test for this by running a 2D TLC.[13]

dot

TLC_Stability_Test cluster_0 Step 1: First Development cluster_1 Step 2: Second Development cluster_2 Analysis a Spot sample in the bottom-left corner b Develop the plate in the chosen eluent a->b c Dry the plate and rotate 90 degrees b->c d Develop again in the same eluent c->d e Are all spots on the diagonal? d->e f Compound is Stable e->f Yes g Compound is Decomposing e->g No

Caption: Workflow for a 2D TLC stability test.

Q5: Can you provide a step-by-step protocol for purifying an indolizine derivative using flash column chromatography?

A5: Certainly. This protocol assumes you have already determined a suitable solvent system from TLC analysis where your desired product has an Rf value of approximately 0.2-0.4.

Experimental Protocol: Flash Column Chromatography of an Indolizine Derivative

  • Column Preparation:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.[14]

    • Add a thin layer of sand.[15]

    • Prepare a slurry of silica gel in your starting eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[14]

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder (dry loading). This is often superior to loading the sample as a concentrated solution.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your starting eluent to the column.

    • Begin collecting fractions.

    • If your product is slow to elute, you can gradually increase the polarity of your eluent (gradient elution). For example, you can increase the percentage of ethyl acetate in hexane.[16]

    • Monitor the collected fractions by TLC to identify those containing your pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified product under high vacuum.

Column_Chromatography_Workflow

Sources

Technical Support Center: Maximizing Yield in Reactions with 1-Amino-2-methylpyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Amino-2-methylpyridinium iodide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your reaction yields and overcome common challenges. Our approach is rooted in established chemical principles and field-proven insights to ensure the scientific integrity and reproducibility of your work.

Introduction to this compound

This compound is a versatile reagent, primarily utilized as a precursor for N-aminopyridinium ylides. These ylides are valuable 1,3-dipoles in cycloaddition reactions and can also serve as precursors to nitrogen-centered radicals. Understanding the reactivity of this compound is key to its successful application and to achieving high yields in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and general use of this compound.

Q1: How should I store this compound to ensure its stability?

A1: this compound is a salt and is generally stable. However, it is hygroscopic and can be sensitive to light over extended periods. For optimal stability, it should be stored in a tightly sealed, amber glass vial in a cool, dry place, preferably in a desiccator.

Q2: My this compound has a brownish tint. Is it still usable?

A2: A slight brownish tint may not significantly impact its reactivity in many applications. This discoloration is often due to the slow liberation of iodine. However, for reactions that are sensitive to trace impurities or for achieving the highest possible yields, purification by recrystallization from ethanol is recommended.[1]

Q3: What are the primary applications of this compound in organic synthesis?

A3: The most prominent application is in [3+2] cycloaddition reactions with alkynes or alkenes to synthesize fused heterocyclic systems, particularly pyrazolo[1,5-a]pyridines.[2][3] It is also used as a precursor for N-centered radicals for C-H amination reactions under photoredox catalysis.[4]

Part 2: Troubleshooting Guide for Low Yield

This section provides a structured approach to diagnosing and resolving issues leading to low reaction yields.

Scenario 1: Low Yield in the Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition

The synthesis of pyrazolo[1,5-a]pyridines is a cornerstone application of this compound. The reaction proceeds via the in-situ generation of an N-aminopyridinium ylide, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.

Pyrazolo_Synthesis reagent 1-Amino-2-methyl- pyridinium Iodide ylide N-Aminopyridinium Ylide (1,3-Dipole) reagent->ylide Deprotonation base Base (e.g., K2CO3) base->ylide intermediate Cycloadduct Intermediate ylide->intermediate [3+2] Cycloaddition dipolarophile Dipolarophile (Alkene/Alkyne) dipolarophile->intermediate product Pyrazolo[1,5-a]pyridine intermediate->product Aromatization oxidation Oxidation (often spontaneous) oxidation->product

Caption: Workflow for pyrazolo[1,5-a]pyridine synthesis.

Troubleshooting_Yield cluster_reagents Reagent & Ylide Formation Issues cluster_reaction Cycloaddition & Side Reaction Issues start Low Yield of Pyrazolo[1,5-a]pyridine incomplete_conv Incomplete Conversion of Starting Material start->incomplete_conv byproducts Significant Byproduct Formation Observed start->byproducts q_base Is the base strong enough and sufficiently anhydrous? incomplete_conv->q_base a_base_yes Yes q_base->a_base_yes a_base_no No: Use a stronger, dry base. (See Table 1) q_base->a_base_no q_solvent Is the solvent appropriate and dry? a_solvent_yes Yes q_solvent->a_solvent_yes a_solvent_no No: Switch to a polar aprotic solvent (e.g., DMF, MeCN) and ensure dryness. q_solvent->a_solvent_no a_base_yes->q_solvent q_temp Is the reaction temperature optimized? byproducts->q_temp a_temp_yes Yes q_temp->a_temp_yes a_temp_no No: Screen temperatures. High temps can cause decomposition. q_temp->a_temp_no q_regio Are regioisomers forming? a_regio_yes Yes: Modify dipolarophile electronics or consult literature for similar substrates. q_regio->a_regio_yes a_regio_no No q_regio->a_regio_no a_temp_yes->q_regio

Caption: Troubleshooting decision tree for low yield.

Q: My reaction shows a low conversion of the starting this compound. What is the likely cause?

A: Low conversion is often due to inefficient formation of the N-aminopyridinium ylide. This can be attributed to two main factors: the base and the solvent.

  • Base Selection: The base must be strong enough to deprotonate the N-amino group. While weaker bases like K₂CO₃ can be effective, stronger bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH may be required for less acidic N-aminopyridinium salts or to accelerate the reaction. The presence of water can also quench the ylide, so using an anhydrous base and solvent is critical.

  • Solvent Effects: Polar aprotic solvents like DMF, MeCN, or THF are generally preferred as they can solvate the ions involved without interfering with the ylide. Protic solvents, such as alcohols, can protonate the ylide and should be avoided.

Base Solvent Typical Yield Range Comments
K₂CO₃DMFModerate to HighA good starting point; ensure it is finely powdered and dry.
Et₃NMeCNModerateCan be effective, but its basicity is sometimes insufficient.
DBUTHFHighA strong, non-nucleophilic base often giving excellent results.
NaHTHF/DMFHighVery effective, but requires careful handling due to its reactivity.

Q: I am observing the formation of significant byproducts. How can I identify and minimize them?

A: Byproduct formation can arise from several pathways. A common side reaction, especially when using certain acids as additives or in certain solvents, is the formation of triazolo[1,5-a]pyridine derivatives.[2] This occurs when the N-amino group reacts intramolecularly or with another molecule. To minimize this, ensure the reaction conditions favor the desired cycloaddition. This includes:

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can lead to decomposition of the ylide or the product.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the dipolarophile to ensure the ylide is consumed in the desired cycloaddition pathway.

Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A: The regioselectivity of the [3+2] cycloaddition is governed by the electronic and steric properties of both the ylide and the dipolarophile, as explained by Frontier Molecular Orbital (FMO) theory.

  • Electronic Effects: The reaction is often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. Modifying the electronic nature of the substituents on the dipolarophile can significantly influence which regioisomer is favored.

  • Steric Hindrance: Bulky substituents on either reactant can direct the cycloaddition to the less sterically hindered orientation.

If you are observing a mixture of regioisomers, consider modifying the substituents on your dipolarophile or consulting the literature for cycloadditions with structurally similar compounds to predict the favored isomer. Separation of regioisomers can often be achieved by column chromatography.[5]

Part 3: Optimized Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridines

This protocol provides a general method for the synthesis of pyrazolo[1,5-a]pyridines from this compound and an activated alkyne.

Materials:

  • This compound

  • Activated alkyne (e.g., dimethyl acetylenedicarboxylate)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the pyridinium salt.

  • Add finely powdered, anhydrous K₂CO₃ (2.0-2.5 eq).

  • Stir the suspension vigorously for 10-15 minutes at room temperature to facilitate the formation of the ylide.

  • Slowly add the activated alkyne (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine.

References

  • O. O. Grygorenko, D. M. Volochnyuk, A. G. Ryabukhin, S. V. Shishkin, A. A. Tolmachev, Tetrahedron, 2006 , 62, 10855-10864. [Link]

  • Organic Syntheses, 1977 , 56, 32. [Link]

  • S. K. Guchhait, A. S. Kumar, G. C. Nandi, ACS Omega, 2019 , 4, 17094-17105. [Link]

  • Organic Syntheses, Coll. Vol. 6, p.43 (1988); Vol. 56, p.32 (1977). [Link]

  • M. Casas-Arce, M. A. Esteruelas, M. Oliván, E. Oñate, Organometallics, 2019 , 38, 3476-3488. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-Amino-2-methylpyridinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Amino-2-methylpyridinium iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important reagent. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound failed. What are the most common reasons for failure?

There are several critical factors that can lead to a failed synthesis. Based on our experience, the most common culprits are:

  • Poor quality of Hydroxylamine-O-sulfonic acid (HOSA): HOSA is a key reagent, and its purity is paramount. It is known to be unstable in aqueous solutions, and using old or impure HOSA will significantly decrease your yield.[1]

  • Insufficient excess of 2-methylpyridine (2-picoline): The established procedure for the analogous 1-aminopyridinium iodide recommends using a significant excess of the pyridine starting material.[1] This is crucial to drive the reaction to completion and minimize side reactions.

  • Inadequate temperature control: The initial reaction and the final precipitation steps are temperature-sensitive. Deviations from the optimal temperature can lead to decomposition or loss of product.[1]

  • Presence of moisture: 2-methylpyridine should be dry, and the reaction should be protected from atmospheric moisture where possible.

Troubleshooting Guide: A Deeper Dive

Problem 1: Low or No Product Formation

If you are experiencing low to no yield of this compound, let's systematically diagnose the potential issues.

Caption: Troubleshooting workflow for low or no product yield.

  • Hydroxylamine-O-sulfonic acid (HOSA) Purity: As stated in the established synthesis of the parent compound, HOSA solutions are not very stable and the purity of the solid should be checked, for instance by iodometric titration.[1] If the purity is below 85-90%, a significant drop in yield is expected.[1] For purification, HOSA can be dissolved in an equal weight of water and precipitated by adding seven volumes of acetic acid.[1]

  • 2-Methylpyridine (2-Picoline) Stoichiometry and Purity: The synthesis of 1-aminopyridinium iodide utilizes a three-fold molar excess of pyridine.[1] Using an equimolar amount can lower the yield by 20-30%.[1] The methyl group in 2-picoline can have both steric and electronic effects, potentially making the nitrogen less nucleophilic. Therefore, maintaining a significant excess is crucial. Furthermore, 2-picoline should be distilled before use to remove any impurities that could interfere with the reaction.[1]

  • Reaction Temperature: The initial amination reaction is typically carried out at around 90°C on a steam bath for approximately 20 minutes.[1] Lower temperatures may result in an incomplete reaction, while significantly higher temperatures could lead to decomposition of the product or starting materials.

  • Precipitation Temperature: The final precipitation of the iodide salt is temperature-sensitive. The procedure for the parent compound specifies storing the solution at -20°C.[1] If the temperature is higher, the product may remain dissolved, leading to a significant loss of yield.[1]

Problem 2: Product Identification and Purity Issues

Confirming the identity and purity of your product is a critical step. Without spectral data, this can be challenging.

PropertyValueSource
Molecular Formula C₆H₉IN₂[2]
Molecular Weight 236.05 g/mol [2]
Appearance White to slightly pale yellow crystal/powder[3]
Melting Point 152°C (decomposes)[3]

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Methyl (CH₃)~2.5Singlet3H
Pyridinium Ring Protons7.5 - 8.5Multiplets4H
Amino (NH₂)VariableBroad Singlet2H

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (ppm)
Methyl (CH₃)~20
Pyridinium Ring Carbons125 - 150

Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.

If your crude product is impure, recrystallization is a standard and effective method.

  • Dissolve the crude product in a minimal amount of hot absolute ethanol.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • Cool the solution in an ice bath or at -20°C to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold absolute ethanol.

  • Dry the crystals under vacuum.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the reliable procedure for the synthesis of 1-aminopyridinium iodide reported in Organic Syntheses, with specific mention of the successful application to 2-picoline.[1]

Caption: General reaction scheme for the amination of 2-methylpyridine.

  • Prepare a fresh solution of Hydroxylamine-O-sulfonic acid (HOSA): Dissolve 11.3 g (0.10 mole) of high-purity HOSA in 64 mL of cold water.

  • Add 2-methylpyridine (2-picoline): To the HOSA solution, add a three-fold molar excess of distilled 2-methylpyridine (approximately 27.9 g, 0.30 mole).

  • Heat the reaction mixture: Heat the mixture on a steam bath at approximately 90°C for 20 minutes.[1]

  • Neutralization: Cool the mixture to room temperature with stirring and add 13.8 g (0.10 mole) of potassium carbonate.[1]

  • Remove volatiles: Remove water and excess 2-methylpyridine by rotary evaporation at 30-40°C.[1]

  • Isolate the intermediate: Treat the residue with 120 mL of ethanol and filter to remove the insoluble potassium sulfate.[1]

  • Form the iodide salt: To the filtrate, add a stoichiometric amount of 57% hydriodic acid (approximately 22 g, 0.10 mole).

  • Precipitate the product: Store the resulting solution at -20°C for at least 1 hour to induce precipitation.[1]

  • Collect and recrystallize: Collect the solid by filtration and recrystallize from absolute ethanol to obtain pure this compound. The reported yield for this specific reaction is 57%.[1]

Safety Precautions

  • Hydroxylamine-O-sulfonic acid (HOSA): Handle with care as it is a corrosive solid.

  • 2-Methylpyridine (2-picoline): It is a flammable liquid with an unpleasant odor. Work in a well-ventilated fume hood.

  • Hydriodic acid: This is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Handling: this compound is an irritant. Avoid contact with skin and eyes.[2]

References

  • Organic Syntheses, Coll. Vol. 5, p.43 (1973); Vol. 44, p.5 (1964). [Link]

  • Organic Syntheses, Vol. 95, p.112 (2018). [Link]

  • Chemsrc.com. This compound | CAS#:7583-90-6. [Link]

  • PubChem. This compound. [Link]

  • SpectraBase. 1-Methyl-pyridinium iodide. [Link]

  • ACS Publications. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. [Link]

  • ResearchGate. The structure of N-methylpyridinium iodide. [Link]

  • HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). [Link]

  • Doc Brown's Chemistry. and explaining 13C NMR spectrum of 1-iodo-2-methylpropane. [Link]

  • ResearchGate. Preparation of N -Aminoaziridines: trans -1-Amino-2,3-Diphenylaziridine, 1-Amino-2-Phenylaziridine, and 1-Amino-2-Phenylaziridinium Acetate. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

Technical Support Center: Temperature Control in 1-Amino-2-methylpyridinium Iodide Experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 1-Amino-2-methylpyridinium iodide (CAS 7583-90-6). The thermal lability of this pyridinium salt is a critical experimental parameter that dictates reaction success, product purity, and reproducibility. Mismanagement of temperature can lead to decomposition, low yields, and inconsistent outcomes. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your experimental work.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal properties of this compound, providing the foundational knowledge needed for successful experimentation.

Q1: What is the true thermal stability of this compound?

A: The thermal stability of this compound is a critical parameter defined by its melting point, which is also its decomposition point. It is reported to melt with decomposition at approximately 152°C[1][2]. This means that as the compound reaches its melting point, it simultaneously begins to break down. It is crucial to understand that this value represents its short-term thermal stability limit. For experiments requiring prolonged heating, degradation can occur at temperatures significantly lower than 152°C[3][4]. The N-N bond in N-aminopyridinium salts is inherently reactive, making the molecule susceptible to thermal stress[5][6].

Q2: Why are the storage conditions so specific (cool, dark, inert gas)?

A: The recommended storage conditions—a cool, dark place (<15°C) under an inert gas—are essential for maintaining the compound's purity and reactivity[1]. Each condition mitigates a specific degradation pathway:

  • Cool Temperature (<15°C): Slows down the rate of any potential slow-decomposition reactions that can occur even at room temperature over long periods.

  • Darkness: Prevents photochemical reactions. Pyridinium salts can be light-sensitive, and UV exposure can catalyze the formation of radical species, leading to degradation.

  • Inert Gas (e.g., Argon, Nitrogen): The compound is specified as being "Air Sensitive". Oxygen can promote oxidative degradation pathways. Furthermore, the iodide anion is susceptible to oxidation, which can release free iodine (I₂) and cause discoloration (yellow to brown).

Q3: How does poor temperature control directly impact reaction yield and purity?

A: Temperature is one of the most significant variables in reactions involving this reagent.

  • Temperatures Too High: Exceeding the optimal temperature, even for a short period, can cause the reactant or the desired product to decompose, leading to a mixture of byproducts and a sharp decrease in yield[1][7]. This also complicates purification, as the degradation products may have similar polarities to the target molecule.

  • Temperatures Too Low: For reactions that require thermal activation, insufficient heat will result in a slow or incomplete reaction, leaving a high percentage of unreacted starting material.

  • Temperature Fluctuations: Inconsistent heating can lead to poor reproducibility. A reaction that works one day may fail the next if the ambient temperature or hotplate performance varies. This is why controlled heating and cooling systems are paramount[8].

Q4: What are the common visual indicators of thermal decomposition?

A: Visual inspection is the first line of defense in identifying a compromised reaction. Key indicators include:

  • Color Change: The solid reagent is typically a white to light yellow crystalline powder. If your reaction mixture turns deep yellow, orange, or brown, it often signals decomposition and potentially the formation of iodine.

  • Off-Gassing or Fuming: At high temperatures, the compound can decompose and release poisonous fumes[1]. Any visible fumes or unexpected pressure buildup is a critical safety concern and a sign of severe degradation.

  • Precipitation of Unknown Solids: The formation of dark, insoluble, tar-like materials is a common outcome of thermal decomposition pathways like polymerization.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide uses a problem-solution format to directly address challenges you may encounter.

Issue 1: My reaction resulted in a low or non-existent yield of the desired product.

This is the most common issue and is frequently linked to temperature. The following decision tree can help diagnose the root cause.

G start Start: Low Product Yield check_temp Was reaction temperature precisely monitored? start->check_temp temp_high Possibility: Temperature Too High check_temp->temp_high Yes, and it was high temp_low Possibility: Temperature Too Low check_temp->temp_low Yes, and it was low/ambient signs_decomp Observe reaction mixture: See discoloration (brown/black)? Or insoluble tar? temp_high->signs_decomp check_sm Analyze crude mixture (TLC/NMR): Is starting material (SM) unreacted? temp_low->check_sm action_high Action: 1. Lower reaction temp by 10-20°C. 2. Run under inert atmosphere. 3. Check for hot spots on mantle/plate. signs_decomp->action_high Yes no_decomp No obvious decomposition signs_decomp->no_decomp No no_decomp->check_sm action_low Action: 1. Increase temp in 5-10°C increments. 2. Increase reaction time. 3. Verify reagent/catalyst activity. check_sm->action_low Yes, high % SM action_other Issue likely not temperature. Investigate: - Reagent purity - Solvent grade - Stoichiometry check_sm->action_other No, complex mixture

Caption: Troubleshooting logic for low yield.

Issue 2: The solid product or reaction solution has turned dark yellow or brown.

  • Causality: This discoloration is a classic sign of degradation. It is often caused by the oxidation of the iodide anion (I⁻) to molecular iodine (I₂), which is brown in solution and as a solid impurity. This process is accelerated by heat, light, and the presence of atmospheric oxygen. The pyridinium ring itself can also degrade into colored polymeric materials at elevated temperatures.

  • Self-Validating Protocol:

    • Run a Control: Set up a small-scale reaction in parallel under a strict inert atmosphere (e.g., in a glovebox or using a Schlenk line). If this reaction remains colorless or light yellow while the primary reaction darkens, it confirms that atmospheric exposure is the cause.

    • Purge Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon before use.

    • Minimize Headspace: Use a reaction vessel that is appropriately sized for the reaction volume to minimize the amount of trapped air.

    • Workup Quench: During aqueous workup, adding a small amount of a reducing agent like sodium thiosulfate (Na₂S₂O₃) can quench any free iodine, often removing the brown color and validating that iodine was the cause.

Issue 3: I cannot reproduce my results consistently between batches.

  • Causality: Poor reproducibility is often traced to unmonitored variables, with temperature being the most common. A hotplate set to "4" does not guarantee the same internal reaction temperature every time. Factors like ambient lab temperature, drafts, and the age of the heating element can cause significant variance.

  • Authoritative Grounding & Solution: For precise control, direct measurement of the internal reaction temperature is non-negotiable.

    • Direct Internal Measurement: Insert a calibrated thermometer or thermocouple probe directly into the reaction mixture (through a septa or a dedicated adapter). This measures the actual temperature where the chemistry is happening.

    • Use Controlled Baths: Replace direct heating on a hotplate with a liquid bath (e.g., oil, water, or sand). Baths provide uniform heating and buffer the reaction from rapid fluctuations. For sub-ambient temperatures, use a cryostat or a cooling bath (e.g., ice-water, dry ice/acetone)[9].

    • Record Everything: Log the setpoint, the actual internal temperature over time, and the ambient room temperature for every experiment. This data is invaluable for troubleshooting reproducibility issues.

Section 3: Key Experimental Protocols & Methodologies

Adherence to standardized protocols is essential for safety and success.

Protocol 1: General Setup for a Temperature-Controlled Reaction

This workflow illustrates the best-practice setup for any reaction involving this compound that requires heating or cooling.

G cluster_0 Preparation cluster_1 Execution cluster_2 Conclusion prep1 1. Assemble dry glassware (round-bottom flask, condenser) prep2 2. Add stir bar & reagents under inert atmosphere prep1->prep2 prep3 3. Insert calibrated thermometer & inert gas inlet prep2->prep3 exec1 4. Lower flask into pre-heated/cooled liquid bath prep3->exec1 exec2 5. Set target temperature on stirrer/hotplate controller exec1->exec2 exec3 6. Monitor INTERNAL temperature, not bath temperature exec2->exec3 exec4 7. Adjust setpoint as needed to maintain stable internal temp exec3->exec4 conc1 8. Once complete, remove heat source and allow to cool slowly exec4->conc1 conc2 9. Proceed with workup (e.g., filtration, extraction) conc1->conc2

Caption: Workflow for a temperature-controlled experiment.

Protocol 2: Example Synthesis of an N-Ylide at Ambient Temperature

This protocol is adapted from a standard procedure for ylide synthesis and highlights the need for stability even without external heating.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired active methylene compound (e.g., ethyl cyanoacetate, 1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous ethanol as the solvent.

  • Reaction: Seal the flask under an inert atmosphere (e.g., nitrogen balloon). Stir the mixture vigorously at room temperature (ambient, ~20-25°C).

  • Temperature Control Note: Even at "room temperature," it is critical to place the reaction away from direct sunlight or equipment that generates heat (e.g., ovens, GCs). Monitor the ambient temperature. A reaction that works at 20°C may produce different byproducts if the lab temperature rises to 30°C during a summer day.

  • Monitoring: The reaction is typically slow and may require 24-72 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure at a low temperature (e.g., <30-40°C) to avoid degrading the product. Purify the residue via column chromatography.

Section 4: Data Summary & Safety Precautions

Data Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 7583-90-6[1][10]
Molecular Formula C₆H₉IN₂[1][10]
Molecular Weight 236.06 g/mol [10]
Appearance White to Light yellow powder/crystal
Melting Point 152°C (with decomposition)[1]

Table 2: Recommended Temperature Ranges for Common Procedures

ProcedureRecommended TemperatureRationale
Long-Term Storage < 15°CMinimizes slow degradation over time.
Reaction (General) Varies by protocol (e.g., RT to 90°C)Must be empirically determined; avoid exceeding 100-120°C for prolonged periods to prevent decomposition.
Solvent Removal < 40°CPrevents thermal degradation of the product during concentration.[9]
Precipitation/Crystallization Can require very low temps (e.g., -20°C)Low temperatures may be needed to maximize recovery by reducing solubility.[9]
Mandatory Safety Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat[1][11].

  • Ventilation: Handle the solid and all solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[1][12].

  • Thermal Hazard: Be aware that heating can cause decomposition and the release of toxic gases (e.g., NOx, HI)[1]. Never heat a closed system. Ensure any heated reaction is properly vented through a condenser.

  • Spill & Disposal: In case of a spill, sweep up the solid carefully to avoid creating dust. Dispose of all chemical waste in accordance with local, state, and federal regulations[1][12]. Do not pour down the drain.

References

  • This compound | CAS#:7583-90-6 . Chemsrc. [Link]

  • 1-aminopyridinium iodide - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development . Molecules. [Link]

  • N-Amino pyridinium salts in organic synthesis . RSC Publishing. [Link]

  • Organic Pyridinium Salts as Corrosion Inhibitors for Mild Steel in Acidic Wastewater: Experimental and DFT Study . MDPI. [Link]

  • This compound | C6H9IN2 | CID 12291507 . PubChem. [Link]

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet . American Chemical Society. [Link]

  • Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning . PubMed Central. [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis . PubMed Central. [Link]

  • Thermal stability of ionic liquids . ResearchGate. [Link]

  • Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis . ACS Publications. [Link]

  • N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes . ACS Publications. [Link]

  • Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis . ACS Catalysis. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

Sources

Technical Support Center: Safely Scaling Up Reactions with 1-Amino-2-methylpyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and effective scale-up of chemical reactions involving 1-Amino-2-methylpyridinium iodide. Our aim is to equip you with the necessary knowledge to anticipate challenges, mitigate risks, and ensure a smooth transition from laboratory-scale experiments to larger-scale production.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and reactivity of this compound, with a focus on scale-up considerations.

1. What are the primary hazards associated with this compound?

This compound is classified as a skin and eye irritant.[1][2] Direct contact can cause redness and irritation. Additionally, while the compound itself is stable under recommended storage conditions, its decomposition at elevated temperatures can release hazardous substances, including hydrogen iodide and nitrogen oxides (NOx).[3] In the event of a fire, poisonous fumes may be generated.[3]

2. What are the recommended storage and handling procedures for this compound, especially for larger quantities?

For safe handling and storage, it is crucial to:

  • Store in a cool, dark, and well-ventilated area. [3]

  • Keep the container tightly closed and under an inert gas like nitrogen or argon to prevent exposure to air and moisture. [2][3] The compound is noted to be air-sensitive.[3]

  • Avoid contact with strong oxidizing agents , as these are incompatible materials.[3]

  • When handling larger quantities, use a localized exhaust ventilation system to minimize dust dispersion.[3]

  • Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3] For larger-scale operations where dust generation is likely, a dust respirator is recommended.[3]

3. What are the key physical properties of this compound relevant to process scale-up?

PropertyValueSource
CAS Number 7583-90-6[1][3]
Molecular Formula C₆H₉IN₂[1][3]
Molecular Weight 236.06 g/mol [2]
Appearance White to light yellow crystalline powder[2]
Melting Point 148-152 °C (with decomposition)[2][3]
Solubility No quantitative data available in the search results. It is recommended to perform solubility studies in the desired solvents at various temperatures as part of the scale-up process.

4. What are the primary applications of this compound in drug development and organic synthesis?

This compound is a versatile reagent, primarily used in the synthesis of fused heterocyclic compounds. A significant application is in the preparation of pyrazolo[1,5-a]pyridines, which are important scaffolds in medicinal chemistry due to their diverse biological activities.[4][5][6] These reactions often involve a [3+2] cycloaddition of the corresponding N-iminopyridinium ylide with various dipolarophiles.[6]

II. Troubleshooting Guide for Scale-Up Reactions

Scaling up reactions from the benchtop to pilot or production scale can introduce unforeseen challenges. This guide provides troubleshooting strategies for common issues encountered when working with this compound.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Poor or Inconsistent Yield - Inefficient mixing or mass transfer at larger scales.- Poor temperature control, leading to side reactions.- Incomplete dissolution of this compound.- Degradation of the reagent due to improper handling or storage.- Optimize Agitation: Ensure the reactor's mixing system is adequate for maintaining a homogeneous suspension or solution. Consider the use of baffles to improve mixing efficiency.- Enhance Temperature Control: Implement a robust temperature control system. For exothermic reactions, consider a semi-batch process with controlled addition of one of the reactants to manage heat evolution.[7]- Verify Solubility: Conduct solubility tests in the chosen solvent at the reaction temperature to ensure complete dissolution. If solubility is an issue, consider alternative solvents or a solvent mixture.- Reagent Quality Control: Ensure the this compound is of high purity and has been stored correctly.
Formation of Impurities or By-products - Localized "hot spots" in the reactor due to poor heat dissipation.- Extended reaction times at elevated temperatures.- Presence of atmospheric oxygen or moisture in the reactor.- Improve Heat Transfer: Ensure the reactor has a sufficient heat exchange surface area for the reaction volume. Consider using a jacketed reactor with a reliable heating/cooling system.- Reaction Monitoring: Utilize in-process analytical techniques (e.g., HPLC, UPLC) to monitor the reaction progress and identify the formation of by-products. Optimize the reaction time to maximize product formation and minimize impurity generation.- Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction by purging the reactor with nitrogen or argon and maintaining a positive pressure.
Difficulties with Product Isolation and Purification - Co-precipitation of the product with unreacted starting materials or by-products.- Formation of fine, difficult-to-filter solids.- Optimize Work-up Procedure: Develop a robust work-up and isolation protocol at the lab scale before attempting a large-scale run. This may involve solvent-antisolvent precipitation, extraction, or crystallization.- Control Crystallization: If the product is crystalline, carefully control the cooling rate and agitation during crystallization to obtain a more easily filterable solid. Seeding the solution with a small amount of pure product can also be beneficial.

III. Experimental Protocols and Safety Considerations for Scale-Up

This section provides a detailed, step-by-step methodology for a common reaction involving this compound, highlighting critical safety considerations for scaling up the process.

Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition

This protocol is a generalized procedure for the synthesis of pyrazolo[1,5-a]pyridines, a common application of this compound.[4][6]

Reaction Scheme:

G cluster_0 This compound cluster_1 Base (e.g., K₂CO₃) cluster_2 α,β-unsaturated carbonyl compound cluster_3 Pyrazolo[1,5-a]pyridine Reagent1 Product Reagent1->Product [3+2] Cycloaddition Reagent2 Reagent2->Product Reagent3 Reagent3->Product G A Step 1: Preliminary Hazard Analysis (PHA) B Step 2: Laboratory-Scale Risk Assessment A->B Identify initial hazards C Step 3: Thermal Hazard Evaluation B->C Quantify thermal risks D Step 4: Process Hazard Analysis (PHA) for Scale-Up C->D Detailed process safety evaluation E Step 5: Implementation of Engineering and Administrative Controls D->E Implement mitigation strategies F Step 6: Pre-Startup Safety Review (PSSR) E->F Verify readiness for operation G Step 7: Continuous Monitoring and Review F->G Ensure ongoing safety

Sources

Preventing decomposition of 1-Amino-2-methylpyridinium iodide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Amino-2-methylpyridinium iodide

Welcome to the technical support center for this compound (CAS 7583-90-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and efficacy of this valuable synthetic reagent. As a Senior Application Scientist, I have structured this document to move beyond a simple list of instructions, focusing instead on the underlying chemical principles to empower you to make informed decisions in your laboratory. Our goal is to provide a self-validating system of protocols that ensures the integrity of your experiments from the moment you receive the compound.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

The optimal storage conditions are critical for maintaining the compound's purity and reactivity. It should be stored in a cool, dark, and dry environment under an inert atmosphere.[1] The manufacturer's recommendation is often room temperature, with a preference for cooler conditions (<15°C) in a dark place. The key is to mitigate the three primary drivers of decomposition: atmosphere, light, and moisture.

Q2: My previously white/light yellow this compound has turned yellow or brown. What happened, and is it still usable?

A color change from its typical white or light yellow appearance to a more intense yellow or brown is a definitive visual indicator of chemical decomposition. This discoloration is most commonly caused by the oxidation of the iodide anion (I⁻) to molecular iodine (I₂), which has a characteristic dark, shiny appearance and can impart a brownish color to the salt.[2] This process can be accelerated by exposure to air (oxygen) and light.[1][3][4]

Causality: The pyridinium ring structure can make the compound susceptible to oxidative and light-induced degradation pathways. The presence of impurities or moisture can catalyze these decomposition reactions.[3]

Recommendation: We strongly advise against using the discolored reagent. The presence of decomposition byproducts will lower the effective concentration of the active reagent, leading to poor or inconsistent reaction yields and the potential for introducing unwanted side-reactions. For the integrity of your results, it is best to discard the compromised reagent according to local regulations.[1]

Q3: The powder in my container appears clumpy, sticky, or has liquefied. What is the cause?

This physical change is a classic sign of hygroscopicity—the absorption of moisture from the atmosphere. Iodide salts are known to be hygroscopic. When the compound absorbs water, it can lead to clumping and, in cases of significant moisture uptake, may appear as a sticky solid or even an oily liquid.[5]

Scientific Impact: The presence of water is detrimental for two primary reasons. First, it can hydrolyze the compound or other reagents in your reaction mixture. Second, moisture is a known accelerator of iodide oxidation, contributing to chemical decomposition.[3] A tightly sealed container is essential to prevent this.[1][6][7][8]

Q4: Why is storage under an inert gas specifically recommended?

This compound is classified as an air-sensitive compound. The primary atmospheric culprit is oxygen, which, as mentioned, promotes the oxidation of the iodide ion. Storing the compound under an inert gas like argon or nitrogen displaces the reactive oxygen, creating a stable environment that significantly inhibits this oxidative decomposition pathway.[1] This is a critical step for ensuring long-term stability, especially for containers that will be opened multiple times.

Q5: What are the primary safety hazards I should be aware of when handling this compound?

This compound is classified as a skin and eye irritant.[7][9][10] Direct contact should be avoided. Always handle the compound in a well-ventilated area or fume hood to prevent inhalation of the dust.[1] Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[1][11]

Troubleshooting Guide for Experimental Failures

If you are encountering issues in reactions involving this compound, consult this guide.

Problem Observed Potential Root Cause (Reagent-Related) Troubleshooting & Validation Steps
Inconsistent or Low Reaction Yields Degraded Reagent: The most probable cause is the decomposition of the this compound, leading to a lower molar equivalency than calculated.1. Visual Inspection: Check the reagent for any discoloration (yellow/brown) or clumping. If observed, do not proceed.[5] 2. Use a New Batch: Open a fresh, properly stored container of the reagent and repeat the experiment. 3. Storage Audit: Review your lab's storage protocol against the ideal conditions outlined in the FAQs. Ensure the container is being properly sealed and purged with inert gas after each use.[1]
Unexpected Side Products Interference from Decomposition Products: Degradation products, such as molecular iodine, can act as catalysts or reactants in undesired side reactions, leading to a complex product mixture.1. Analyze Byproducts: If possible, use analytical techniques (e.g., LC-MS, NMR) to characterize the unexpected products. This may provide clues about the degradation pathway. 2. Confirm Purity: The purity of the starting material should be confirmed, especially if it is from an older stock. 3. Implement Strict Handling: When dispensing the reagent, work quickly and in a low-light environment to minimize exposure.[12]
Reagent Fails to Dissolve as Expected Moisture Contamination: The reagent may have absorbed significant moisture, altering its physical properties and solubility profile.1. Check for Clumping: As noted, clumping or a sticky appearance indicates moisture absorption.[5] 2. Dryness Protocol: Ensure your reaction solvents are rigorously dried before use. The presence of water in the solvent can exacerbate issues with a hygroscopic reagent.

Core Protocols for Reagent Integrity

Adherence to these protocols will form a self-validating system to preserve the quality of your this compound.

Protocol 1: New Reagent Intake and Initial Storage
  • Inspect Upon Arrival: As soon as the reagent is received, visually inspect the container's seal for integrity. Check the powder's appearance; it should be a white to light-yellow crystalline solid. Note any discoloration.

  • Label with Dates: Affix a label to the container with the date received and the date of first opening.[13] This is crucial for tracking the age and potential exposure of the reagent.

  • Log in Inventory: Enter the reagent into your chemical inventory system, making a note of the recommended storage conditions (cool, dark, dry, inert atmosphere).

  • Initial Storage: Immediately transfer the unopened container to a designated storage location that meets these criteria, such as a desiccator cabinet in a cool, dark room, away from oxidizing agents.[1]

Protocol 2: Dispensing and Resealing the Reagent
  • Equilibration: Before opening, allow the container to warm to ambient temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold powder.

  • Inert Atmosphere Handling: If possible, perform the weighing and dispensing in a glovebox under an inert atmosphere.

  • Minimal Exposure Workflow: If a glovebox is unavailable:

    • Minimize exposure to bright laboratory lights.[12]

    • Open the container, quickly dispense the required amount, and immediately close the lid tightly.

    • Backfill the container's headspace with a dry, inert gas (e.g., argon or nitrogen) before final sealing.

  • Secure Sealing: Ensure the cap is tightly secured. For extra protection against moisture ingress, wrap the cap and neck of the bottle with Parafilm®.

  • Return to Storage: Promptly return the container to its designated cool, dark, and dry storage location.[1]

Visual Logic Guides

Decomposition Pathway Factors

The following diagram illustrates the key environmental factors that contribute to the degradation of this compound.

LIGHT Light (UV/Visible) COMPOUND 1-Amino-2-methylpyridinium iodide (Stable) LIGHT->COMPOUND Accelerates AIR Air (Oxygen) AIR->COMPOUND Oxidizes MOISTURE Moisture (Hygroscopicity) MOISTURE->COMPOUND Catalyzes HEAT Heat (>15°C) HEAT->COMPOUND Promotes DECOMP Oxidized Byproducts (e.g., Molecular Iodine, I₂) + Other Impurities COMPOUND->DECOMP Decomposes to

Caption: Key factors leading to reagent decomposition.

Recommended Handling and Storage Workflow

This workflow provides a logical sequence for maintaining reagent integrity from receipt to use.

RECEIVE 1. Receive & Inspect Seal LABEL 2. Label with Receive/Open Dates RECEIVE->LABEL STORE 3. Store in Cool, Dark, Dry Location LABEL->STORE EQUILIBRATE 4. Equilibrate to Room Temp STORE->EQUILIBRATE Before Use DISPENSE 5. Dispense Quickly (Inert Atmosphere) EQUILIBRATE->DISPENSE PURGE 6. Purge with N₂/Ar & Reseal Tightly DISPENSE->PURGE RETURN 7. Return to Proper Storage PURGE->RETURN

Caption: Standard operating procedure for reagent handling.

References

  • Chemsrc. (2025). This compound Safety Data Sheet. [Link]

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Validation & Comparative

A Comparative Guide to Electrophilic Aminating Agents: 1-Amino-2-methylpyridinium Iodide in Focus

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the formation of carbon-nitrogen bonds remains a cornerstone of molecular construction, pivotal to the synthesis of pharmaceuticals, agrochemicals, and functional materials. Electrophilic amination, the reaction of a carbanionic or other nucleophilic species with an electrophilic nitrogen source, offers a powerful umpolung strategy to forge these critical linkages. The choice of the aminating agent is paramount, dictating the scope, efficiency, and functional group tolerance of the transformation. This guide provides an in-depth comparison of 1-amino-2-methylpyridinium iodide with other prominent classes of electrophilic aminating agents, namely hydroxylamine-O-sulfonic acid (HOSA) and oxaziridines. Through a blend of mechanistic insights, comparative data, and practical experimental protocols, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Principle of Electrophilic Amination

Electrophilic amination fundamentally involves the reaction of a nucleophile with a reagent featuring an electron-deficient nitrogen atom. This nitrogen atom is rendered electrophilic by attachment to a good leaving group. The general mechanism can be conceptualized as a nucleophilic attack on the nitrogen, leading to the displacement of the leaving group and the formation of a new C-N bond.

G cluster_0 General Electrophilic Amination Nu Nu:⁻ Reagent R₂N-X Nu->Reagent Nucleophilic Attack Product R₂N-Nu Reagent->Product LG X⁻ Reagent->LG Leaving Group Departure

Figure 1: Generalized mechanism of electrophilic amination.

The efficacy of an aminating agent is a multifactorial equation, weighing its reactivity, stability, safety, and substrate scope. In the following sections, we will dissect these attributes for our selected reagents.

This compound: A Versatile Pyridinium Salt

1-Aminopyridinium salts, including the readily accessible this compound, have emerged as versatile reagents in organic synthesis.[1] Their preparation is straightforward, typically involving the N-amination of the corresponding pyridine with an electrophilic aminating agent like hydroxylamine-O-sulfonic acid.[2][3]

The reactivity of 1-aminopyridinium salts is multifaceted. The N-amino group can act as a nucleophile, but more importantly in the context of electrophilic amination, the N-N bond can be cleaved under reductive conditions, often photochemically, to generate nitrogen-centered radicals.[4][5] These radicals can then engage with a variety of nucleophiles. Alternatively, the pyridinium ring acts as an excellent leaving group in nucleophilic substitution reactions at the exocyclic nitrogen.

G Start Start Step1 Generate Ketone Enolate (e.g., with LDA in THF at -78 °C) Start->Step1 Step2 Add Aminating Agent (e.g., this compound) in a suitable solvent Step1->Step2 Step3 Quench the Reaction (e.g., with saturated aq. NH₄Cl) Step2->Step3 Step4 Work-up and Purification (Extraction and Chromatography) Step3->Step4 End α-Amino Ketone Step4->End

Figure 3: Workflow for the α-amination of a ketone.

1. Enolate Formation:

  • To a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq.) dropwise.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise to the LDA solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

2. Amination:

  • Add a solution of the aminating agent (1.2 eq., e.g., this compound) in a suitable solvent (e.g., THF or DMF) to the enolate solution at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for the appropriate time (this will vary depending on the aminating agent and substrate, and should be monitored by TLC or LC-MS).

3. Work-up and Purification:

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-amino ketone.

Note: The choice of base, solvent, temperature, and reaction time are critical parameters that must be optimized for each specific combination of substrate and aminating agent.

Conclusion and Future Outlook

The selection of an electrophilic aminating agent is a strategic decision in synthetic planning. This compound and its congeners offer a unique reactivity profile, particularly in radical-mediated processes, expanding the toolbox for C-N bond formation. Hydroxylamine-O-sulfonic acid remains a cost-effective and powerful reagent for the direct introduction of a primary amino group, while oxaziridines provide an unparalleled level of tunability and the potential for asymmetric synthesis.

The field of electrophilic amination continues to evolve, with ongoing research focused on the development of more stable, selective, and environmentally benign reagents. As our understanding of reaction mechanisms deepens, we can anticipate the emergence of novel catalytic systems that will further broaden the scope and applicability of these powerful transformations, enabling the synthesis of increasingly complex and valuable nitrogen-containing molecules.

References

  • Zhou, Z., & Kürti, L. (2021). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. In Methodologies in Amine Synthesis: Challenges and Applications (eds A. Ricci and L. Bernardi). Wiley-VCH GmbH. [Link]

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  • Shen, Y., & Friestad, G. K. (2002). Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry, 67(17), 6236–6239. [Link]

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A Comparative Guide to Electrophilic Aminating Agents: 1-Amino-2-methylpyridinium iodide vs. Hydroxylamine-O-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern synthetic chemistry, the formation of carbon-nitrogen bonds is a cornerstone of molecular construction, particularly in the development of pharmaceuticals and agrochemicals. Electrophilic amination, a strategy that inverts the traditional reactivity of the nitrogen atom, offers a powerful toolkit for this purpose.[1] This guide provides a detailed, data-driven comparison of two prominent electrophilic aminating agents: the versatile and widely used Hydroxylamine-O-sulfonic acid (HOSA) and the more specialized 1-Amino-2-methylpyridinium iodide. We will dissect their mechanisms, compare their synthetic performance across various applications, and provide validated experimental protocols to guide researchers in making informed decisions for their specific synthetic challenges.

Introduction to Electrophilic Amination

Classical amination strategies typically involve a nucleophilic nitrogen source (e.g., ammonia, amines) reacting with an electrophilic carbon.[1] However, the "umpolung" or inverted polarity approach, where a nitrogen source acts as an electrophile (an "NH₂⁺" synthon), has gained significant traction.[1] This is achieved by attaching a good leaving group to the nitrogen atom, enhancing its electrophilicity. Hydroxylamine-derived reagents, such as HOSA, are a major class of these agents, valued for their stability and effectiveness.[2][3] N-aminopyridinium salts, derived from the amination of pyridines, represent another important class, often used as precursors for further transformations.[4] This guide focuses on a critical comparison between HOSA, a foundational reagent, and this compound, a representative N-aminopyridinium salt.

Physicochemical Properties and Handling

The choice of a reagent often begins with its physical properties, stability, and handling requirements. While both are salts, their characteristics dictate their application in different solvent systems and under various reaction conditions.

PropertyThis compoundHydroxylamine-O-sulfonic acid (HOSA)
Molecular Formula C₆H₉IN₂H₃NO₄S
Molar Mass 236.05 g/mol 113.09 g/mol [5]
Appearance White to light yellow crystalline powderWhite, hygroscopic solid[5]
Melting Point 152 °C (decomposes)210 °C[5]
Solubility Soluble in polar solvents like ethanol.Soluble in water; soluble in diglyme.[5][6]
Structure Ionic saltZwitterionic solid (+H₃NOSO₃⁻)[5]
Stability & Handling Stable under normal conditions. Irritant.[7]Hygroscopic; handle in a dry environment.[5]

Mechanism of Action in Synthesis

The divergent reactivity of these two reagents stems from their distinct mechanistic pathways. HOSA is a direct electrophilic aminating agent, whereas this compound primarily serves as a stable precursor to N-ylides, which then act as 1,3-dipoles.

Hydroxylamine-O-sulfonic acid (HOSA)

HOSA is a versatile reagent capable of aminating a wide range of nucleophiles, including nitrogen, carbon, and sulfur atoms.[8] Its reactivity lies in the N-O bond, where the sulfonate group acts as an excellent leaving group upon nucleophilic attack at the nitrogen center. This versatility allows it to be used for direct amination of heterocycles, carbanions, and thioethers.[5][8]

Caption: General mechanism of electrophilic amination using HOSA.

This compound

This pyridinium salt does not typically act as a direct aminating agent in the same way as HOSA. Instead, its primary utility is realized upon deprotonation by a base. The exocyclic N-H proton is acidic, and its removal generates a pyridinium N-aminide (an N-ylide), which is a stable 1,3-dipole. This ylide can then participate in various cycloaddition reactions or be acylated to form other reactive intermediates.[9][10]

Pyridinium_Ylide_Formation Pyridinium This compound Ylide Pyridinium N-Ylide (1,3-Dipole) Pyridinium->Ylide Deprotonation Base Base (e.g., K₂CO₃) Acid HB⁺ Iodide I⁻

Caption: Formation of a pyridinium N-ylide from its salt precursor.

Comparative Performance and Applications

The fundamental mechanistic differences lead to distinct applications and performance characteristics. HOSA is a workhorse for direct aminations, while the pyridinium salt is a gateway to ylide chemistry.

FeatureThis compoundHydroxylamine-O-sulfonic acid (HOSA)
Primary Application Precursor for N-ylides used in 1,3-dipolar cycloadditions and synthesis of N-acyl aminides.[9][10]Direct electrophilic amination of N, C, S, and P nucleophiles.[8]
Substrate Scope Primarily used with bases to form ylides, which then react with dipolarophiles (e.g., alkynes) or acylating agents.[9][10]Broad scope: Aminates heterocycles (pyridines, indoles), carbanions (enolates, organometallics), and thioethers.[5][8]
Key Transformations Synthesis of pyrazolopyridines and other fused heterocycles.[9]N-amination of pyridines, synthesis of hydrazines, formation of α-amino acids from carboxylic acids.[8]
Advantages Stable, crystalline solid; provides access to unique heterocyclic scaffolds via ylide intermediates.Commercially available, highly versatile, effective for a wide range of direct aminations.[8][11]
Limitations Not a direct aminating agent for most substrates; requires a subsequent reaction partner for the generated ylide.Can be less effective for highly electron-deficient heterocycles; stronger aminating agents may be needed.[5] Can lead to mixtures of isomers in some cases (e.g., 1- vs 2-aminobenzotriazole).[5]

Noteworthy Connection: A key link between these two reagents is that HOSA is often the reagent of choice for synthesizing the N-aminopyridinium salts themselves. The reaction of a pyridine (like 2-methylpyridine) with HOSA directly yields the corresponding 1-aminopyridinium salt.[4][8]

Experimental Protocols

To provide a practical context, the following are representative, validated protocols for each reagent, highlighting the causality behind key experimental choices.

Protocol 1: N-Amination of Pyridine using HOSA

This protocol describes the synthesis of 1-aminopyridinium iodide, a direct analogue of the topic compound, demonstrating the core utility of HOSA. The procedure is adapted from Gösl and Meuwsen as described in Organic Syntheses.[9]

Workflow Diagram:

Protocol_HOSA start Start dissolve_hosa Dissolve HOSA in MeOH/H₂O start->dissolve_hosa add_pyridine Add Pyridine & KOH (exothermic, controls pH) dissolve_hosa->add_pyridine stir Stir at Room Temp (Reaction Proceeds) add_pyridine->stir add_hi Add Hydroiodic Acid (Precipitates Iodide Salt) stir->add_hi cool Cool in Ice Bath (Maximizes Precipitation) add_hi->cool filter Filter & Wash with EtOH/Ether (Isolates & Dries Product) cool->filter end Obtain 1-Aminopyridinium Iodide filter->end

Caption: Experimental workflow for the N-amination of pyridine using HOSA.

Step-by-Step Methodology:

  • Reagent Preparation: In a flask equipped with a stirrer and thermometer, dissolve Hydroxylamine-O-sulfonic acid in a mixture of methanol and water. Causality: The solvent system is chosen to fully dissolve the zwitterionic HOSA.

  • Reaction Initiation: Cool the solution in an ice bath and add pyridine. Subsequently, add a concentrated aqueous solution of potassium hydroxide (KOH) dropwise, ensuring the temperature does not exceed 40 °C. Causality: KOH is added to neutralize the sulfonic acid group, facilitating the nucleophilic attack by the pyridine nitrogen. The temperature is controlled to prevent side reactions.

  • Reaction: After the addition of KOH is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Causality: This allows the amination reaction to proceed to completion.

  • Product Precipitation: Cool the reaction mixture again in an ice bath and add a 47% solution of hydroiodic acid (HI) dropwise. Causality: HI serves two purposes: it neutralizes any excess base and provides the iodide counter-ion, which forms a salt that is often less soluble than the corresponding sulfate or chloride, aiding in its precipitation and isolation.

  • Isolation: Collect the resulting white precipitate by suction filtration. Wash the solid sequentially with ethanol and diethyl ether. Causality: The ethanol wash removes residual water and soluble impurities, while the ether wash removes the ethanol and helps to dry the crystalline product.

  • Drying: Dry the product under vacuum to yield 1-aminopyridinium iodide.

Protocol 2: Synthesis of a Pyridinium N-Ylide

This protocol describes the generation of an N-ylide from this compound and its subsequent trapping, a hallmark application of this reagent class. The procedure is based on established methods for ylide synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and a suitable reaction partner (e.g., ethyl cyanoacetate, >10 equiv.). Dissolve the solids in ethanol. Causality: Ethanol is a common polar solvent for these salts. A large excess of the trapping agent is used to ensure the reactive ylide is captured efficiently.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, >1.5 equiv.) to the stirred solution. Causality: K₂CO₃ is a mild inorganic base sufficient to deprotonate the N-amino group to form the N-ylide without causing significant side reactions or degradation.

  • Reaction: Stir the resulting suspension at room temperature for an extended period (e.g., 3 days). Monitor the reaction by Thin Layer Chromatography (TLC). Causality: The reaction is often slow and requires prolonged stirring to ensure complete formation and reaction of the ylide.

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic solids (K₂CO₃ and potassium iodide). Causality: This is a simple and effective first step in purification.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography (e.g., on alumina) to isolate the desired product. Causality: Chromatography is necessary to separate the product from the large excess of the trapping reagent and any minor byproducts.

Conclusion

While both this compound and Hydroxylamine-O-sulfonic acid fall under the umbrella of electrophilic amination, they are not interchangeable. Their performance and utility are dictated by fundamentally different mechanistic pathways.

  • Hydroxylamine-O-sulfonic acid (HOSA) is a direct, versatile, and powerful aminating agent for a broad spectrum of nucleophiles. It is the reagent of choice for straightforward N-aminations, such as the synthesis of hydrazines and N-amino heterocycles.[8][11]

  • This compound serves as a stable, isolable precursor to N-ylides. Its value lies in providing access to 1,3-dipolar cycloaddition chemistry, enabling the synthesis of complex, fused heterocyclic systems that are not readily accessible through direct amination.[9][10]

For the drug development professional or synthetic chemist, the choice is clear: for direct introduction of an -NH₂ group onto a nucleophilic center, HOSA is the superior and more direct alternative. For constructing complex heterocyclic scaffolds via cycloaddition pathways, the pyridinium salt is the indispensable gateway reagent.

References

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  • ChemistryViews. (2023, December 28). 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. [Link]

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  • Shen, Y., & Friestad, G. K. (2002). Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry, 67(17), 6236–6239. [Link]

  • Davies, P. W., & Martin, N. (2018). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. In Organic Syntheses (Vol. 95, pp. 112-132). [Link]

  • Shen, Y., & Friestad, G. K. (2002). Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. PubMed. [Link]

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A Senior Application Scientist's Comparative Guide to Pyridine Synthesis: Evaluating 1-Amino-2-methylpyridinium Iodide in its True Synthetic Context

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, making the efficient synthesis of its substituted derivatives a paramount concern for synthetic chemists. While a host of classical methods have long served as the bedrock of pyridine construction, the exploration of novel reagents continually promises to refine our synthetic strategies. This guide provides a comparative analysis of traditional pyridine synthesis methodologies against the synthetic utility of 1-amino-2-methylpyridinium iodide, clarifying its primary role in heterocyclic chemistry and placing its efficacy in the proper context.

Deconstructing the Premise: The Role of this compound

Initial inquiries into the efficacy of this compound for direct pyridine ring synthesis reveal a common misconception. This reagent is not typically employed for the de novo construction of a pyridine ring. Instead, its principal value lies in its role as a precursor to N-aminopyridinium ylides. These ylides are versatile 1,3-dipoles that readily engage in cycloaddition reactions, primarily leading to the formation of fused heterocyclic systems such as indolizines, rather than substituted pyridines themselves.[1][2][3][4]

The fundamental reactivity of 1-aminopyridinium salts involves deprotonation by a base to form the corresponding pyridinium ylide. This ylide can then react with various dipolarophiles, such as alkynes, in a [3+2] cycloaddition fashion.[1][2]

G cluster_0 Ylide Formation and Cycloaddition start This compound base Base (e.g., K2CO3) ylide N-Amino-2-methylpyridinium Ylide (1,3-Dipole) alkyne Alkyne Dipolarophile (e.g., Dimethyl acetylenedicarboxylate) cycloaddition [3+2] Cycloaddition product Fused Heterocycle (e.g., Indolizine derivative)

This pathway, while elegant and highly useful for generating nitrogen-bridged bicyclic systems, does not compete with traditional methods for the straightforward synthesis of mono-cyclic pyridines. Therefore, a direct comparison of "efficacy in pyridine synthesis" is moot. A more scientifically grounded comparison lies in evaluating the established, robust methods for pyridine ring construction.

The Pillars of Pyridine Synthesis: Traditional Methodologies

The classical approaches to pyridine synthesis remain indispensable due to their reliability, scalability, and the diverse range of accessible substitution patterns.[2] These methods typically involve the condensation of acyclic precursors to form the pyridine ring.

The Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1881, this multicomponent reaction is one of the most well-known methods for pyridine synthesis.[5][6] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5][6][7] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[5][6]

Mechanism Insight: The reaction proceeds through a series of well-established steps: Knoevenagel condensation, enamine formation, Michael addition, and finally cyclization and dehydration, followed by an oxidation step.[6] The choice of oxidant is critical, with reagents like nitric acid or ceric ammonium nitrate (CAN) being commonly employed.

Hantzsch_Mechanism cluster_1 Hantzsch Pyridine Synthesis Workflow reagents Aldehyde + 2x β-Ketoester + Ammonia condensation Knoevenagel Condensation & Enamine Formation michael Michael Addition cyclization Cyclization & Dehydration dhp 1,4-Dihydropyridine oxidation Oxidation (e.g., HNO3, CAN) pyridine Substituted Pyridine

Advantages:

  • High efficiency for symmetrically substituted pyridines.[2]

  • Utilizes readily available and inexpensive starting materials.[5]

  • The intermediate 1,4-dihydropyridines are themselves valuable, notably as calcium channel blockers in pharmaceuticals.[6]

Limitations:

  • Often requires harsh oxidizing agents for the aromatization step.

  • Less suitable for the synthesis of unsymmetrically substituted pyridines.

The Bohlmann-Rahtz Pyridine Synthesis

This two-step method provides a regiocontrolled route to trisubstituted pyridines.[8][9] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine product.[2][8][9]

Mechanism Insight: The initial step is a Michael addition of the enamine to the activated alkyne. The key to the regioselectivity lies in the subsequent cyclization, which is directed by the geometry of the aminodiene intermediate.[8][9] Modern variations often employ acid catalysis to facilitate a one-pot reaction under milder conditions.[2]

Bohlmann_Rahtz_Mechanism cluster_2 Bohlmann-Rahtz Pyridine Synthesis Workflow reactants Enamine + Ethynylketone michael_add Michael Addition aminodiene Aminodiene Intermediate isomerization E/Z Isomerization (Heat) cyclodehydration Cyclodehydration pyridine_br 2,3,6-Trisubstituted Pyridine

Advantages:

  • Excellent regiocontrol, leading to a single isomer of the trisubstituted pyridine.[8]

  • Applicable to a wide range of substrates.

Limitations:

  • The original procedure requires high temperatures for the cyclization step.[8]

  • Ethynylketones can be less stable or accessible than the starting materials for other methods.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method that uses α-pyridinium methyl ketone salts (generated from the reaction of an α-haloketone with pyridine) as key intermediates.[2] These salts react with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to generate highly functionalized pyridines.[2]

Mechanism Insight: The pyridinium salt acts as a masked 1,3-dicarbonyl equivalent. The reaction proceeds via a Michael addition of the enolate of the pyridinium salt to the α,β-unsaturated system, followed by cyclization with ammonia (from ammonium acetate) and subsequent elimination of pyridine.[4]

Advantages:

  • Mild reaction conditions and often high yields.[2]

  • Allows for the synthesis of a wide variety of polysubstituted pyridines, including 2,4,6-triarylpyridines.

Limitations:

  • Requires the pre-formation of the pyridinium salt intermediate.

Comparative Analysis and Experimental Data

To provide a clear comparison, the following table summarizes the key features and representative experimental data for these traditional methods.

Method Starting Materials Key Features Typical Yields Substitution Pattern
Hantzsch Synthesis Aldehyde, 2x β-Ketoester, AmmoniaMulti-component, forms 1,4-DHP intermediate, requires oxidation60-90%Symmetrical 2,6-dialkyl-3,5-dicarbalkoxy-4-arylpyridines
Bohlmann-Rahtz Synthesis Enamine, EthynylketoneTwo-step (or one-pot with acid), excellent regiocontrol50-85%2,3,6-Trisubstituted pyridines
Kröhnke Synthesis α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetateMild conditions, versatile for polysubstitution70-95%Polysubstituted (e.g., 2,4,6-triaryl) pyridines

Experimental Protocols

For the practical application of these methods, detailed and validated protocols are essential.

Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate[2]
  • 1,4-Dihydropyridine Synthesis:

    • A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours.

    • Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Aromatization:

    • The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL).

    • A solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring.

    • The mixture is heated at 80°C for 1 hour, then cooled and poured into water. The product is collected by filtration.

Protocol 2: Bohlmann-Rahtz Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate[2]
  • A solution of ethyl β-aminocrotonate (1.29 g, 10 mmol) and 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol) in a 5:1 mixture of toluene and acetic acid (12 mL) is heated at 50°C for 26 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the target pyridine.

Protocol 3: Kröhnke Synthesis of 2,4,6-Triphenylpyridine[2]
  • Pyridinium Salt Formation:

    • To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added.

    • The mixture is heated at 100°C for 2 hours.

    • After cooling, the resulting N-phenacylpyridinium iodide is filtered and washed with ether.

  • Pyridine Formation:

    • The N-phenacylpyridinium iodide (10 mmol), benzalacetophenone (10 mmol), and ammonium acetate (60 mmol) are refluxed in acetic acid (20 mL) for 2 hours.

    • The mixture is cooled, and the precipitated product is filtered, washed with water, and recrystallized from ethanol.

Conclusion and Future Outlook

In the landscape of pyridine synthesis, classical methods such as the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses provide robust and versatile platforms for constructing the pyridine core from simple acyclic precursors.[2] They are the true workhorses for the de novo synthesis of this critical heterocycle.

This compound, while a valuable reagent in its own right, operates in a different synthetic arena. Its strength lies in the generation of N-aminopyridinium ylides, which are powerful intermediates for constructing fused N-heterocyclic systems via cycloaddition reactions.[1][2] An informed choice of synthetic strategy requires a clear understanding of the specific reactivity and applicability of each reagent and methodology. For the direct construction of substituted pyridines, the traditional methods remain the gold standard, offering a wealth of options to tailor substitution patterns to the needs of drug discovery and materials science. Future advancements will likely focus on developing greener and more atom-economical versions of these classic transformations, as well as expanding the scope of modern C-H functionalization techniques on pre-existing pyridine rings.

References

  • 1-aminopyridinium iodide. Organic Syntheses Procedure. Available from: [Link]

  • Davies, H. M. L., et al. Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses Procedure. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

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  • McDougall, R. H., & Malik, S. H. (1969). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C: Organic, 2044-2051. Available from: [Link]

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  • ResearchGate. Reactions of Aminoguanidine with α-Dicarbonyl Compounds Studied by Electrospray Ionization Mass Spectrometry. Available from: [Link]

  • Google Patents. US2521544A - Iodinating amino pyrimidines and amino pyridines.
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  • MDPI. Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Available from: [Link]

  • ACS Publications. Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. Available from: [Link]

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  • J&K Scientific LLC. Bohlmann–Rahtz Pyridine Synthesis. Available from: [Link]

  • ResearchGate. Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides. Available from: [Link]

  • Huchet, C., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 343. Available from: [Link]

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Cost-benefit analysis of using 1-Amino-2-methylpyridinium iodide in research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cost-Benefit Analysis of 1-Amino-2-methylpyridinium iodide in Research

Introduction: The Role of Pyridinium Salts in Modern Synthesis

Pyridinium salts are a class of heterocyclic organic compounds that have garnered significant attention across various fields of chemical research, from organic synthesis to materials science and medicinal chemistry.[1] Their utility stems from their unique electronic properties, which allow them to function as versatile reagents, catalysts, and building blocks. Structurally characterized by a positively charged pyridinium ring, these compounds can be readily modified, enabling fine-tuning of their steric and electronic characteristics for specific applications. In drug development and complex molecule synthesis, N-substituted pyridinium salts are frequently employed as activating agents, particularly in amidation and esterification reactions, and as precursors for generating reactive intermediates like pyridinium ylides.[1][2] This guide provides a detailed cost-benefit analysis of a specific member of this class, this compound (AMPI), to aid researchers in making informed decisions about its inclusion in their synthetic workflows.

Deep Dive: this compound (AMPI)

This compound is a functionalized pyridinium salt that serves as a valuable precursor for N-amination reactions and the synthesis of various heterocyclic structures. Its primary utility lies in its ability to act as a source of an "amino" group for transfer to other molecules, and as a scaffold for constructing more complex molecular architectures.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
Molecular Formula C₆H₉IN₂[3]
Molecular Weight 236.06 g/mol
Appearance White to light yellow crystalline powder
Melting Point 152 °C (decomposes)[4]
Key Hazards Causes skin and serious eye irritation (H315, H319)[3]
Storage Conditions Store in a cool, dark place under an inert gas; Air-sensitive[4]

Safety Considerations: AMPI is classified as a skin and eye irritant.[3] Standard laboratory personal protective equipment, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory during handling.[4] All manipulations should be performed within a chemical fume hood to avoid inhalation of the powder.[4] Due to its air-sensitive nature, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and maintain its reactivity.

The Central Question: To Synthesize or To Purchase?

A primary consideration in the cost-benefit analysis of any reagent is its accessibility. AMPI can be purchased directly from chemical suppliers or synthesized in-house, a choice with significant implications for cost, time, and resource allocation.

Option 1: Commercial Procurement

Purchasing AMPI offers convenience and a guarantee of purity, which is critical for sensitive and reproducible research.

  • Cost: As of early 2026, the approximate cost from a major supplier is £99.00 for 1 gram.

  • Benefit: Immediate availability of a high-purity reagent (>98.0% by HPLC) with quality control documentation (e.g., SDS, Certificate of Analysis). This saves significant time and internal resources that would otherwise be dedicated to synthesis, purification, and characterization.

  • Drawback: The high cost per gram can be prohibitive for large-scale applications or for laboratories with limited budgets.

Option 2: In-House Synthesis

A well-documented procedure for the synthesis of AMPI is available, making in-house production a viable alternative.[5][6]

  • Cost: The cost is determined by the price of the starting materials: 2-picoline (2-methylpyridine), hydroxylamine-O-sulfonic acid, and hydriodic acid. These are commodity chemicals, and their bulk purchase significantly lowers the per-gram cost of the final product compared to commercial AMPI.

  • Benefit: Substantial cost savings for reactions requiring gram-scale quantities of the reagent. It also provides an opportunity for training in synthetic chemistry techniques.

  • Drawback: This route requires a significant investment of time and labor for the reaction, workup, purification (recrystallization), and analytical validation. The reported yields are in the range of 57%, meaning that not all starting material is converted to the desired product.[6]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established procedure in Organic Syntheses.[6] The causality behind this procedure is the N-amination of the pyridine ring of 2-picoline using hydroxylamine-O-sulfonic acid, followed by an ion exchange with hydriodic acid to precipitate the iodide salt.

Materials:

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • 2-Picoline (2-methylpyridine)

  • Potassium carbonate (K₂CO₃)

  • 57% Hydriodic acid (HI)

  • Absolute Ethanol

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, prepare a fresh solution of hydroxylamine-O-sulfonic acid (0.10 mole) in cold water. Rationale: Aqueous solutions of HOSA are not stable and should be used shortly after preparation to ensure high reactivity.[5]

  • Add 2-picoline (0.30 mole) to the HOSA solution. The excess picoline acts as both a reactant and a base.

  • Heat the mixture on a steam bath at approximately 90°C for 20 minutes. This provides the thermal energy needed to drive the amination reaction.

  • Cool the mixture to room temperature with stirring. Add potassium carbonate (0.10 mole) to neutralize the reaction mixture and precipitate salts.[6]

  • Remove water and excess picoline using a rotary evaporator at 30–40°C. Rationale: This step isolates the crude product mixture before purification.

  • Treat the residue with 120 mL of absolute ethanol and filter to remove the insoluble potassium sulfate precipitate.

  • To the ethanolic filtrate, add 57% hydriodic acid (0.10 mole). Rationale: The hydriodic acid provides the iodide counter-ion, forming the less soluble this compound salt, which facilitates its isolation.

  • Store the resulting solution at -20°C for at least 1 hour to induce crystallization.

  • Collect the solid product by filtration.

  • Recrystallize the crude solid from absolute ethanol to obtain pure this compound (typical yield: ~57%).[6]

Performance Comparison with Alternatives

The value of AMPI is best understood by comparing its performance against alternative reagents in a common application. One key use for such compounds is in peptide synthesis, where pyridinium-based reagents can act as effective coupling agents.[7][8]

Let's compare AMPI with a modern, high-performance coupling reagent, (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) , and a classic activating agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often used with an additive like N-hydroxysuccinimide (NHS).

ParameterThis compound (AMPI)COMUEDC/NHS
Mechanism Forms an activated acyl-pyridinium intermediate.Forms an active ester via an uronium-based mechanism.Forms an O-acylisourea intermediate, which is then converted to a more stable NHS-ester.
Typical Yield Moderate to GoodVery HighGood to High
Reaction Time ModerateVery Fast (often < 30 min)Moderate (can be several hours)
Byproducts 2-Picoline (volatile)Water-soluble morpholino-urea derivativeWater-soluble urea derivative
Cost High (purchased), Low (synthesized)Very HighLow to Moderate
Stability Air-sensitive solidBench-stable solidMoisture-sensitive solid
Ease of Use Requires inert atmosphere handlingEasy to handleRequires co-additive (NHS) for efficiency
Comparative Workflow for a Model Amide Coupling

Below is a diagram illustrating the decision-making workflow when choosing between these three classes of reagents for a standard amide bond formation.

G start Project Goal: Synthesize Peptide/Amide cost_sens Is Cost the Primary Constraint? start->cost_sens speed_yield Is Speed/Yield Paramount? cost_sens->speed_yield No scale Is this a Large-Scale Synthesis? cost_sens->scale Yes comu Use COMU (High Cost, Excellent Performance) speed_yield->comu Yes ampi_buy Purchase AMPI (High Cost, Specialized Use) speed_yield->ampi_buy No (Exploring alternatives) edc Use EDC/NHS (Low Cost, Good Performance) scale->edc No ampi_syn Synthesize AMPI In-House (Low Material Cost, High Time Cost) scale->ampi_syn Yes

Caption: Decision workflow for selecting a coupling reagent.

Cost-Benefit Analysis

The decision to use this compound should be based on a careful evaluation of its costs and benefits in the context of the specific research goals.

Benefits of Using AMPI
  • Unique Reactivity: AMPI is an excellent precursor for generating N-acyl pyridinium-N-aminides, which are valuable intermediates for synthesizing nitrogen-containing heterocycles like 4-aminooxazoles.[2] This specific reactivity is not offered by standard coupling reagents like EDC or COMU.

  • Potential for Cost Savings (via Synthesis): For large-scale campaigns where cost is a major driver, the ability to synthesize AMPI in-house from inexpensive starting materials presents a significant financial advantage over purchasing expensive, patented coupling reagents.[6]

  • Versatility: As a member of the N-aminoheterocycle family, it can participate in 1,3-dipolar cycloaddition reactions, opening pathways to novel fused heterocyclic systems.[5]

Costs of Using AMPI
  • High Purchase Price: The direct commercial cost of AMPI is substantial and may not be justifiable for routine applications where cheaper alternatives suffice.

  • Time and Labor for Synthesis: The in-house synthesis route, while saving money on materials, incurs a significant cost in terms of researcher time, equipment usage, and solvent/waste disposal.

  • Handling and Stability Issues: AMPI's sensitivity to air necessitates careful handling and storage under an inert atmosphere, adding a layer of complexity to its use compared to more robust, bench-stable reagents like COMU.[4]

Application-Specific Recommendations
  • For Routine Peptide Synthesis: For standard, small-scale peptide synthesis, the high performance and ease of use of uronium-based reagents like COMU, or the cost-effectiveness of carbodiimides like EDC, generally present a better cost-benefit profile than AMPI.

  • For Large-Scale Synthesis of a Specific Intermediate: If a synthetic route requires gram-to-kilogram quantities of an activated intermediate derived from AMPI, the cost savings from in-house synthesis are likely to outweigh the time and labor investment.

  • For Exploratory Heterocyclic Chemistry: When the goal is to synthesize novel N-containing heterocycles via pyridinium ylides or cycloadditions, AMPI is not just a choice but an enabling reagent. In this context, its unique reactivity provides a clear benefit that justifies its cost and handling requirements.

The diagram below illustrates the general mechanism of carboxylic acid activation by a pyridinium salt like AMPI, a key step in its application as a coupling reagent.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products RCOOH R-COOH (Carboxylic Acid) ActiveEster [R-CO-O-N⁺(NH₂)(Me)Py] I⁻ (Activated Acyl-Pyridinium Intermediate) RCOOH->ActiveEster + AMPI - HI AMPI 1-Amino-2-methylpyridinium Iodide (AMPI) Amide R-CO-NHR' (Amide Product) ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ (Nucleophile) Byproduct 1-Amino-2-methylpyridinium hydroxide

Caption: General mechanism for AMPI-mediated amide formation.

Conclusion

This compound is a specialized reagent with a distinct profile of costs and benefits. It is not a universal replacement for common coupling agents. However, for specific applications in heterocyclic synthesis and for large-scale processes where its in-house synthesis becomes economically viable, AMPI offers unique advantages. A careful analysis, weighing the direct and indirect costs against the specific synthetic goals and performance requirements, is essential. For researchers focused on novel molecular scaffolds, the benefits of AMPI's unique reactivity can provide a substantial return on investment, unlocking chemical pathways that are inaccessible with more conventional reagents.

References

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  • American Chemical Society Publications. (2025). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. Retrieved from [Link]

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  • PubMed Central (PMC). (n.d.). A comparative study of the actions of alkylpyridinium salts from a marine sponge and related synthetic compounds in rat cultured hippocampal neurones. Retrieved from [Link]

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  • International Union of Crystallography. (n.d.). Salts of 4-[(benzylamino)carbonyl]-1-methylpyridinium and iodide anions with different cation:iodine stoichiometric ratios. Retrieved from [Link]

  • PubMed. (n.d.). [2-Chloro-1-methylpyridinium iodide. A suitable reagent for peptide synthesis]. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Benefit-Cost Analysis in EU Chemicals Legislation: Experiences from over 100 REACH Applications for Authorisation. Retrieved from [Link]

  • SAGE Publications. (n.d.). USING COST-EFFECTIVENESS AND COST-BENEFIT ANALYSIS TO EVALUATE PUBLIC HEALTH LAWS. Retrieved from [Link]

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  • ResearchGate. (2025). Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. Retrieved from [Link]

  • Reddit. (2011). Pyridine replacement in organic synthesis. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The structure of N-methylpyridinium iodide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diphenyl-, 1-aziridinamine, (±)-2-phenyl. Organic Syntheses Procedure. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Retrieved from [Link]

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A Researcher's Guide to Racemization in Peptide Coupling: The Role of Pyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides with high chiral purity is paramount. The biological activity of a peptide is intrinsically linked to its stereochemistry, and even minor levels of racemization can lead to significant loss of efficacy or the introduction of undesired side effects. This guide provides an in-depth comparison of peptide coupling reagents, with a specific focus on the performance of pyridinium salts in minimizing racemization, supported by experimental insights and protocols.

The Specter of Racemization in Peptide Synthesis

Racemization, the conversion of a chiral amino acid into an equal mixture of its L- and D-enantiomers, is a persistent challenge in peptide synthesis.[1][2] This loss of stereochemical integrity most commonly occurs at the α-carbon of the activated amino acid during the coupling step.[1][3] The propensity for racemization is influenced by several factors, including the nature of the amino acid, the protecting groups employed, the solvent, the base, and, critically, the choice of coupling reagent.[3][4]

Mechanistic Underpinnings of Racemization

Understanding the mechanisms of racemization is key to its prevention. Two primary pathways are recognized:

  • Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate, which can then be protonated from either face to yield a racemic mixture.[4]

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate.[1][4] The α-proton of the oxazolone is significantly more acidic and is readily abstracted by a base, leading to a highly delocalized and planar aromatic oxazole, which rapidly loses its chiral information. Subsequent aminolysis of this intermediate results in a racemic peptide.[4] This pathway is particularly prevalent when coupling peptide fragments.[4]

Urethane-based protecting groups like Fmoc and Boc are designed to suppress oxazolone formation and generally preserve the optical purity of the amino acid.[4] However, the risk of racemization increases significantly when dealing with sterically hindered amino acids, prolonged reaction times, or elevated temperatures.[4][5]

Racemization_Mechanisms cluster_0 Direct Enolization cluster_1 Oxazolone Formation A Activated L-Amino Acid B Planar Enolate Intermediate A->B + Base - H+ C Racemic Mixture (L- and D-Peptide) B->C + H+ D Activated L-Amino Acid E 5(4H)-Oxazolone D->E Cyclization F Aromatic Oxazole E->F + Base - H+ G Racemic Mixture (L- and D-Peptide) F->G + Amino Acid Ester

Caption: Mechanisms of racemization during peptide coupling.

A Comparative Analysis of Coupling Reagents

The ideal coupling reagent should facilitate rapid amide bond formation while minimizing side reactions, particularly racemization. Over the years, several classes of reagents have been developed, each with its own advantages and disadvantages.

The Rise of Onium Salts: Phosphonium vs. Aminium/Uronium

In modern peptide synthesis, phosphonium and aminium/uronium salts have largely superseded older methods like carbodiimides (e.g., DCC, DIC) due to their higher efficiency and lower propensity for side reactions.[4][6]

  • Phosphonium Salts: Reagents like BOP, PyBOP, and PyAOP belong to this class. They activate the carboxylic acid by forming a phosphonium ester. PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and its derivatives are widely used due to their high coupling efficiency.[6][7]

  • Aminium/Uronium Salts: This class includes well-known reagents like HBTU, HATU, and the more recent COMU. These reagents were initially thought to have a uronium structure but were later shown to exist predominantly as the more reactive aminium isomers.[6] They activate the carboxylic acid to form an active ester.[7]

The Pyridinium Salt Advantage

Pyridinium-based coupling reagents represent a significant advancement in the quest for racemization-free peptide synthesis. They are a subset of onium salts that incorporate a pyridine-derived moiety. This structural feature often confers unique reactivity and advantages.

Reagent FamilyKey ExamplesActivating GroupKey Characteristics
Phosphonium Salts BOP, PyBOP , PyAOP OBt, OAtHigh efficiency, but BOP produces a carcinogenic byproduct. PyBOP is a safer alternative.[6] PyAOP, the HOAt analogue of PyBOP, offers faster coupling rates.[4]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMU OBt, OAt, O-6-ClBt, OxymaVery efficient. HATU, containing the HOAt moiety, is particularly effective at suppressing racemization.[7] COMU, an oxyma-based reagent, is a safer and highly efficient alternative to benzotriazole-based reagents.[6][8]
Pyridinium Salts BEP , CMPI Halide, PhosphateIntroduced by Mukaiyama, these reagents are effective but can be less soluble.[1] Newer generations have improved solubility and performance.[1]
Head-to-Head Comparison: Suppressing Racemization

The ultimate test of a coupling reagent lies in its ability to preserve stereochemical integrity under challenging conditions. The choice of additive, often incorporated into the structure of modern "stand-alone" reagents, plays a crucial role.

  • The Role of Additives: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are known to suppress racemization.[5] They function by forming active esters that are more reactive towards the amine component than they are towards cyclization to the dreaded oxazolone.[5] HOAt is generally considered superior to HOBt in both accelerating coupling and suppressing racemization due to the anchimeric assistance provided by the pyridine nitrogen.[7]

  • OxymaPure®: A Safer and Effective Alternative: Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) has emerged as a non-explosive and highly effective alternative to HOBt and HOAt.[4][8] Coupling reagents incorporating the Oxyma moiety, such as COMU and PyOxim, have demonstrated excellent performance with low levels of racemization.[7][8]

Experimental Evidence:

A study comparing various coupling reagents in the synthesis of a challenging peptide fragment often involves a model system prone to racemization, such as the coupling of Z-Phe-Val-OH with H-Ala-OMe. The resulting diastereomeric products can be quantified by HPLC.

Coupling Reagent/MethodBase% D-Isomer (Racemization)Reference
DIC/HOBtDIPEALow[6]
HBTUDIPEALow[6]
HATUDIPEAVery Low[7]
PyBOPDIPEALow[4][8]
PyAOPDIPEAVery Low[4][7]
COMUDIPEAVery Low[8]
COMUTMPExtremely Low[3]

Note: The exact percentage of racemization can vary depending on the specific reaction conditions (solvent, temperature, reaction time). This table provides a qualitative comparison based on literature data.

The data consistently shows that reagents incorporating HOAt (HATU, PyAOP) or Oxyma (COMU) provide superior racemization suppression compared to their HOBt-based counterparts (HBTU, PyBOP).[7][8] Furthermore, the choice of base is critical; less nucleophilic and sterically hindered bases like 2,4,6-collidine (TMP) can significantly reduce racemization compared to more commonly used bases like DIPEA.[3][4]

Experimental Protocol: Assessing Racemization via HPLC

A robust and reproducible method for quantifying racemization is essential for evaluating and optimizing coupling protocols. The following is a generalized protocol for the synthesis and analysis of a model tripeptide.

Synthesis of Model Peptide (Z-Phe-Val-Ala-OMe)
  • Activation: In a clean, dry reaction vessel, dissolve Z-Phe-Val-OH (1 equivalent) and the chosen coupling reagent (1.05 equivalents) in an appropriate solvent (e.g., DMF, NMP).

  • Base Addition: Add the base (e.g., DIPEA or TMP, 2 equivalents) to the solution and stir for 2-5 minutes at room temperature.

  • Coupling: Add H-Ala-OMe·HCl (1 equivalent) to the activated mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction and perform a standard aqueous work-up to isolate the crude peptide.

  • Purification: Purify the crude peptide by flash chromatography or preparative HPLC to obtain the desired tripeptide.

Peptide_Synthesis_Workflow start Start activation 1. Activation (Z-Phe-Val-OH + Coupling Reagent) start->activation base 2. Base Addition activation->base coupling 3. Coupling (+ H-Ala-OMe) base->coupling monitoring 4. Reaction Monitoring (TLC / LC-MS) coupling->monitoring workup 5. Work-up & Isolation monitoring->workup purification 6. Purification workup->purification end End purification->end

Sources

A Senior Application Scientist's Guide to the Mechanistic Nuances of 1-Amino-2-methylpyridinium Iodide in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods for constructing complex molecular architectures is paramount. Among the diverse toolkit of reagents available, N-aminopyridinium salts, such as 1-Amino-2-methylpyridinium iodide, have carved a niche as versatile precursors for a range of valuable transformations. This guide provides an in-depth, mechanistically-driven comparison of reactions involving this compound, offering insights into its performance against common alternatives and providing the experimental foundation for its practical application.

The Dual Personality of this compound: An Introduction

This compound is a quaternary ammonium salt that serves as a precursor to two key reactive species: an electrophilic aminating agent and a pyridinium ylide. This dual reactivity stems from the N-amino group, which can either be transferred to a nucleophile or deprotonated to form a 1,3-dipole. The presence of the methyl group at the 2-position of the pyridine ring introduces steric and electronic effects that modulate its reactivity compared to its unsubstituted counterpart, 1-aminopyridinium iodide.

This guide will dissect the mechanistic underpinnings of its primary applications, offering a comparative analysis with alternative reagents to inform rational experimental design.

Electrophilic Amination: A Comparative Analysis

One of the fundamental applications of 1-aminopyridinium salts is in electrophilic amination, the transfer of an amino group to a nucleophile. This transformation is crucial for the synthesis of hydrazines and other N-N bond-containing structures.

Mechanism of Electrophilic Amination

The amination reaction proceeds via the nucleophilic attack of a substrate on the electron-deficient exocyclic nitrogen atom of the 1-aminopyridinium salt. The pyridinium ring acts as a good leaving group, facilitating the transfer of the "NH2+" synthon.

Caption: General mechanism of electrophilic amination using a 1-aminopyridinium salt.

Performance Comparison: this compound vs. Alternatives

The efficacy of an electrophilic aminating agent is judged by its reactivity, selectivity, and ease of handling. Here, we compare this compound with two widely used alternatives: Hydroxylamine-O-sulfonic acid (HOSA) and O-(Diphenylphosphinyl)hydroxylamine (DPPH).

ReagentSubstrateProductYield (%)Reference
This compound 2-PicolineThis compound57[1]
Hydroxylamine-O-sulfonic acid (HOSA)Pyridine1-Aminopyridinium salt63-72[1]
O-(Diphenylphosphinyl)hydroxylamine (DPPH)Indole1-Aminoindole52-62[2]
Hydroxylamine-O-sulfonic acid (HOSA)Indole1-AminoindoleLower than DPPH[2]
O-(Diphenylphosphinyl)hydroxylamine (DPPH)Grignard Reagents (e.g., i-PrMgBr)Primary Amines (e.g., i-PrNH2)34-50[2]
Hydroxylamine-O-sulfonic acid (HOSA)Grignard ReagentsNo reaction-[2]

Key Insights:

  • Reactivity: HOSA is a potent and widely used aminating agent for a variety of amines, including pyridines.[1] However, for certain substrates like sterically hindered Grignard reagents, DPPH shows superior reactivity where HOSA fails.[2] this compound itself is prepared from an aminating agent (HOSA) and a pyridine derivative, demonstrating the utility of this class of reagents.[1]

  • Selectivity: For the N-amination of heterocyclic compounds like indole, DPPH has been reported to give consistently higher yields compared to HOSA.[2]

  • Handling and Safety: A significant advantage of DPPH is that its preparation is less hazardous than that of HOSA.[2]

Experimental Protocol: Synthesis of this compound [1]

This procedure is adapted from Organic Syntheses.

  • To a freshly prepared solution of 11.3 g (0.10 mole) of hydroxylamine-O-sulfonic acid in 64 ml of cold water, add 10.2 g (0.11 mole) of 2-picoline.

  • Heat the mixture on a steam bath at approximately 90°C for 20 minutes.

  • Cool the reaction mixture to room temperature with stirring and then add 13.8 g (0.10 mole) of potassium carbonate.

  • Remove the water and excess 2-picoline using a rotary evaporator at 30–40°C.

  • Treat the residue with 120 ml of ethanol and filter to remove the insoluble potassium sulfate.

  • To the filtrate, add 22 g (0.10 mole) of 57% hydriodic acid.

  • Store the resulting solution at -20°C for 1 hour to induce crystallization.

  • Collect the solid by filtration and recrystallize from absolute ethanol to yield this compound.

Pyridinium Ylides and 1,3-Dipolar Cycloaddition: A Gateway to Indolizines

A cornerstone of this compound's utility lies in its ability to form a pyridinium ylide upon treatment with a base. This ylide is a versatile 1,3-dipole that readily participates in cycloaddition reactions, most notably with alkynes and alkenes, to generate the indolizine scaffold, a privileged core in medicinal chemistry.

Mechanism of Ylide Formation and Cycloaddition

The reaction proceeds in two key stages:

  • Ylide Generation: A base abstracts a proton from the exocyclic amino group of the this compound, forming the corresponding N-iminopyridinium ylide.

  • [3+2] Cycloaddition: The ylide, acting as a 1,3-dipole, undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile (e.g., an alkyne). The initial cycloadduct then undergoes aromatization, often through oxidation, to yield the stable indolizine ring system.

Caption: Formation of a pyridinium ylide and subsequent [3+2] cycloaddition with an alkyne.

Performance Comparison: Factors Influencing Yield and Selectivity

The success of the 1,3-dipolar cycloaddition is highly dependent on the nature of the pyridinium salt, the dipolarophile, and the reaction conditions.

Comparison of Pyridinium Salt Precursors for Indolizine Synthesis

Pyridinium Salt PrecursorDipolarophileBaseSolventYield (%)Reference
1-Aminopyridinium iodide Dimethyl acetylenedicarboxylateBase--[1]
4-Cyanopyridinium saltEthyl propiolateK2CO3Methanol81
4-Acetylpyridinium saltEthyl propiolateK2CO3Methanol77
Pyridinium saltDimethyl acetylenedicarboxylate--6 (low)[3]
4-Cyanopyridinium saltDimethyl acetylenedicarboxylate--High[3]

Key Insights:

  • Electronic Effects: The presence of electron-withdrawing groups on the pyridine ring of the ylide precursor generally leads to higher yields in cycloaddition reactions. This is because these groups stabilize the ylide intermediate. For instance, pyridines with lower pKa values, such as 4-cyanopyridine, are more reactive towards dimethyl acetylenedicarboxylate than pyridine itself, which has a higher pKa.[3]

  • Dipolarophile Reactivity: Electron-deficient alkynes and alkenes are excellent dipolarophiles for these reactions.

  • Alternative Methods: While the 1,3-dipolar cycloaddition is a powerful method, other strategies for indolizine synthesis exist, including the Tschitschibabin reaction and transition-metal-catalyzed cyclizations.[3][4] However, the 1,3-dipolar cycloaddition often offers a more direct and versatile route.[4][5] Microwave-assisted synthesis has also emerged as a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.[4]

Experimental Protocol: 1,3-Dipolar Cycloaddition of a Pyridinium Ylide with an Alkyne

This is a general procedure based on established methods.[1][5]

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF, acetonitrile).

  • Add a base (e.g., triethylamine, potassium carbonate) (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to generate the ylide in situ.

  • To the resulting ylide solution, add the alkyne dipolarophile (e.g., ethyl propiolate, dimethyl acetylenedicarboxylate) (1.5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired indolizine.

Beyond Amination and Cycloaddition: Exploring Other Reactive Pathways

While electrophilic amination and ylide-mediated cycloadditions are the most prominent reactions of this compound, its structure suggests potential for other transformations.

Nucleophilic Attack on the Pyridinium Ring

The pyridinium ring is an electrophilic heterocycle, and while the N-amino group can act as a leaving group, the ring itself can be susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The methyl group at the 2-position in this compound will sterically hinder attack at that position and electronically influence the reactivity of the other positions. The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

Potential Side Reactions

In the generation of the pyridinium ylide, if the substrate or solvent contains other acidic protons, the base may react with those instead, leading to a decrease in ylide formation and, consequently, a lower yield of the desired cycloaddition product. Furthermore, the ylide itself can be unstable and may undergo decomposition or side reactions if not trapped efficiently by a suitable dipolarophile. Misdirected nucleophilic attack at the methyl group of the quaternized nitrogen has also been observed as a minor side reaction in some cases.[6]

Conclusion and Future Outlook

This compound stands as a valuable and versatile reagent in the synthetic chemist's arsenal. Its ability to serve as a precursor for both electrophilic amination and 1,3-dipolar cycloaddition reactions makes it a powerful tool for the construction of N-N bonds and the synthesis of the medicinally important indolizine scaffold.

This guide has provided a comparative analysis of its performance against key alternatives, highlighting the mechanistic rationale behind its reactivity. While HOSA remains a workhorse for many aminations, DPPH offers advantages in specific cases, particularly with sterically demanding nucleophiles and in terms of safety. In the realm of indolizine synthesis, the 1,3-dipolar cycloaddition of ylides derived from pyridinium salts like this compound offers a highly efficient and modular approach.

Future research in this area will likely focus on expanding the substrate scope of these reactions, developing more sustainable and environmentally friendly protocols, and exploring the untapped potential of this compound in other novel transformations. A deeper understanding of its reactivity profile will undoubtedly lead to the development of new and innovative synthetic methodologies.

References

  • Organic Syntheses, Coll. Vol. 5, p.43 (1973); Vol. 47, p.1 (1967). [Link]

  • Padwa, A.; Krumpe, K. E. Tetrahedron1992, 48 (26), 5385-5453.
  • Tschitschibabin, A. E. Ber. Dtsch. Chem. Ges.1927, 60 (5), 1195-1201.
  • Gallagher, T. C.; et al. J. Org. Chem.2015, 80 (23), 11757–11767.
  • Katritzky, A. R.; et al. J. Org. Chem.1995, 60 (12), 3701-3705.
  • Sosnovsky, G.; Purgstaller, K. Z.
  • Organic Syntheses, Coll. Vol. 6, p.666 (1988); Vol. 56, p.72 (1977).
  • Colvin, E. W.; Kirby, G. W.; Wilson, A. C. Tetrahedron Lett.1982, 23 (37), 3835-3836.

Sources

A Comparative Benchmarking Guide to 1-Amino-2-methylpyridinium iodide as a Versatile Catalyst in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of synthetic chemistry, the demand for efficient, selective, and robust catalytic systems is paramount. This guide provides a comprehensive performance benchmark of 1-Amino-2-methylpyridinium iodide, a readily accessible and versatile N-aminopyridinium salt, in key organic transformations. We will delve into its efficacy in photocatalytic C-H amination, metal-free aziridination, and gold-catalyzed [3+2] cycloaddition reactions. Through objective comparisons with established alternative catalysts and supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively deploy this promising catalytic tool.

Introduction to this compound: A Catalyst on the Rise

This compound belongs to the burgeoning class of N-aminopyridinium salts, which have recently garnered significant attention as multifaceted reagents in organic synthesis.[1] Their appeal lies in their dual reactivity profile: they can act as nucleophiles and, upon reduction of the N-N bond, serve as precursors to electrophilic or radical nitrogen species.[1] This unique characteristic opens up a wide array of synthetic possibilities, allowing for novel bond formations under mild conditions. This compound, with its simple structure and commercial availability, stands out as a practical entry point into this exciting area of catalysis.

Performance Benchmark I: Photocatalytic C-H Amination of Arenes

The direct functionalization of C-H bonds is a cornerstone of modern synthetic strategy, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[2] N-aminopyridinium salts have emerged as potent reagents for photocatalytic C-H amination, proceeding via the generation of highly reactive N-centered radicals.[3]

Causality of Experimental Choice:

The use of photoredox catalysis provides a mild and efficient pathway to generate the key nitrogen-centered radical intermediate from the N-aminopyridinium salt. Visible light irradiation of a suitable photocatalyst initiates a single-electron transfer (SET) to the pyridinium salt, leading to the cleavage of the N-N bond.[3] This approach avoids the harsh conditions often associated with traditional C-H functionalization methods.

Comparative Performance:

Here, we compare the performance of a representative N-aminopyridinium salt system with a classic copper-catalyzed C-H amination method.

Catalyst SystemArene SubstrateAmine SourceYield (%)Reaction ConditionsReference
[Ir(ppy)₂(dtbbpy)]PF₆ / N-Aminopyridinium Salt 1,3,5-TrimethoxybenzeneN-(pentafluorobenzamido)pyridinium salt88Blue LEDs, CH₃CN, rt, 3h[2]
CuBr / P(OEt)₃ BenzeneN-hydroxyphthalimide78100 °C, 12h[4]

As the data indicates, the photocatalytic system utilizing an N-aminopyridinium salt can achieve high yields under significantly milder conditions (room temperature and shorter reaction times) compared to the copper-catalyzed system.[2][4]

Experimental Protocol: Photocatalytic Arene C-H Amination

This protocol is adapted from a general procedure for the amination of arenes using N-aminopyridinium salts.[2]

Materials:

  • N-Aminopyridinium salt (e.g., N-(pentafluorobenzamido)pyridinium tetrafluoroborate) (0.3 mmol)

  • Arene (e.g., 1,3,5-trimethoxybenzene) (0.9 mmol)

  • [Ir(ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Anhydrous acetonitrile (CH₃CN) (12 mL)

  • Schlenk flask or vial

  • Blue LED lamps (40 W, 440 nm)

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask or vial, add the N-aminopyridinium salt, arene, and the photocatalyst.

  • Seal the vessel and place it under a nitrogen atmosphere.

  • Add anhydrous acetonitrile via syringe.

  • Degas the solution by sparging with nitrogen for 10 minutes.

  • Place the reaction vessel in front of the blue LED lamps and stir vigorously.

  • Irradiate the reaction mixture for the specified time (e.g., 10 hours), monitoring the progress by TLC or GC-MS.[2]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired N-arylated product.[2]

Mechanistic Visualization:

The catalytic cycle for the photocatalytic C-H amination is depicted below.

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv (Visible Light) PC_ox Oxidized PC+ PC_star->PC_ox SET PC_ox->PC SET NAPS N-Aminopyridinium Salt NR_radical N-Centered Radical NAPS->NR_radical e⁻ from PC* Radical_Adduct [Ar(H)-NR]• NR_radical->Radical_Adduct + Arene Arene Arene (Ar-H) Arene->Radical_Adduct Radical_Adduct->PC_ox e⁻ to PC+ Product N-Arylated Product (Ar-NR) Radical_Adduct->Product - H•

Caption: Photocatalytic cycle for C-H amination.

Performance Benchmark II: Metal-Free Olefin Aziridination

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis. Traditional aziridination methods often rely on transition metal catalysts. N-aminopyridinium salts offer an attractive metal-free alternative.[5]

Causality of Experimental Choice:

The reaction proceeds through a highly electrophilic N-pyridinium iminoiodinane intermediate, generated in situ from the N-aminopyridinium salt and an oxidant like iodosylbenzene.[5] This intermediate is reactive enough to aziridinate even unactivated olefins without the need for a metal catalyst, thus avoiding potential issues of metal contamination in the final product.

Comparative Performance:

This table compares the N-aminopyridinium salt-based system with a copper-catalyzed aziridination.

Catalyst SystemOlefin SubstrateNitrogen SourceYield (%)StereoselectivityReaction ConditionsReference
N-Aminopyridinium triflate / PhIO CyclohexeneN-Aminopyridinium triflate99N/AHFIP, 4Å MS, rt[6]
[Cu(dmp)₂]Cl StyrenePhI=NTs98N/AMeCN, rt, 10 min[7]
I₂ / TBAI StyrenePhI=NTs95N/ACH₂Cl₂, rt, 1h[8]

The metal-free N-aminopyridinium salt system demonstrates excellent efficacy for the aziridination of unactivated olefins like cyclohexene, a typically challenging substrate.[6] While the copper-catalyzed system is highly efficient for activated olefins like styrene, the metal-free approach expands the substrate scope to include less reactive alkenes.[7]

Experimental Protocol: Metal-Free Aziridination of an Unactivated Olefin

This protocol is based on the aziridination of cyclohexene using an N-aminopyridinium salt.[6]

Materials:

  • N-Aminopyridinium triflate (1.0 equiv)

  • Cyclohexene (1.0 equiv)

  • Iodosylbenzene (PhIO) (excess)

  • 4Å Molecular Sieves

  • Hexafluoroisopropanol (HFIP)

  • Reaction vial

Procedure:

  • To a reaction vial, add N-aminopyridinium triflate, iodosylbenzene, and 4Å molecular sieves.

  • Add hexafluoroisopropanol (HFIP) as the solvent.

  • Add cyclohexene to the mixture.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, the reaction mixture can be worked up by standard procedures to isolate the N-pyridinium aziridine product.

Mechanistic Visualization:

The proposed mechanism for the metal-free aziridination is shown below.

G cluster_0 Formation of Active Species cluster_1 Aziridination NAPS N-Aminopyridinium Salt Iminoiodinane N-Pyridinium Iminoiodinane NAPS->Iminoiodinane PhIO Iodosylbenzene (PhIO) PhIO->Iminoiodinane Transition_State [Transition State] Iminoiodinane->Transition_State Olefin Olefin Olefin->Transition_State Aziridine N-Pyridinium Aziridine Transition_State->Aziridine

Caption: Mechanism of metal-free aziridination.

Performance Benchmark III: Gold-Catalyzed [3+2] Cycloaddition

[3+2] cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. N-Aminopyridinium ylides, readily generated from N-aminopyridinium salts, can act as 1,3-dipoles in these transformations.

Causality of Experimental Choice:

Gold catalysts are known for their ability to activate alkynes towards nucleophilic attack. In this context, a gold catalyst facilitates the reaction between an N-aminopyridinium ylide and an alkyne, leading to the formation of a pyrrolo[1,2-a]pyridine scaffold. This method provides a direct route to complex heterocyclic systems that would be challenging to synthesize via other means.

Comparative Performance:

Below is a comparison of a gold-catalyzed [3+2] cycloaddition using an N-aminopyridinium ylide with a silver-catalyzed reaction of a standard azomethine ylide.

Catalyst System1,3-DipoleDipolarophileYield (%)Enantiomeric Excess (ee %)Reference
Au-Catalyzed N-Aminopyridinium YlideYnamide95N/A[2]
AgOAc / Ligand Azomethine YlideDimethyl maleate9997[9]

The gold-catalyzed cycloaddition with N-aminopyridinium ylides provides excellent yields for the synthesis of specific fused heterocyclic systems.[2] While other catalytic systems, such as the silver-catalyzed reaction, can achieve high enantioselectivity for the cycloaddition of simple azomethine ylides, the gold-catalyzed method with N-aminopyridinium ylides offers a complementary approach to structurally diverse, nitrogen-rich heterocycles.[9]

Experimental Protocol: Gold-Catalyzed [3+2] Cycloaddition

A representative experimental procedure for a gold-catalyzed cycloaddition is not available in the provided search results. A general procedure would involve the in situ generation of the N-aminopyridinium ylide from the corresponding salt, followed by the addition of the gold catalyst and the dipolarophile.

Mechanistic Visualization:

The catalytic cycle for the gold-catalyzed [3+2] cycloaddition is illustrated below.

G cluster_0 Catalytic Cycle cluster_1 Cycloaddition Au_cat Au(I) Catalyst Au_alkyne Au-Alkyne Complex Au_cat->Au_alkyne + Alkyne Intermediate Intermediate Au_alkyne->Intermediate + Ylide Ylide N-Aminopyridinium Ylide Ylide->Intermediate Product Cycloadduct Intermediate->Product - Au(I) Catalyst Product->Au_cat Regenerates

Caption: Gold-catalyzed [3+2] cycloaddition.

Conclusion and Future Outlook

This compound and its parent N-aminopyridinium salts represent a versatile and powerful class of catalysts for a range of important organic transformations. Their ability to act as precursors to reactive nitrogen-centered radicals under mild photocatalytic conditions makes them highly attractive for C-H amination reactions, often outperforming traditional metal-catalyzed methods in terms of reaction conditions. Furthermore, their utility in metal-free olefin aziridination expands the scope of this transformation to include challenging unactivated substrates. In the realm of cycloaddition chemistry, they serve as valuable 1,3-dipoles for the synthesis of complex nitrogen-containing heterocycles.

While significant progress has been made, the full potential of this compound and related compounds is still being explored. Future research will likely focus on the development of asymmetric variants of these reactions, further expanding their applicability in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries. The continued investigation into the rich chemistry of N-aminopyridinium salts promises to deliver even more innovative and efficient synthetic methodologies.

References

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  • Koenigs, R. M., et al. (2022).
  • Powers, D. C., et al. (2022). N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. Journal of the American Chemical Society.
  • Studer, A., et al. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals–Direct Amidation of Arenes and Heteroarenes. Organic Letters.
  • Kiyokawa, K., Kosaka, T., & Minakata, S. (2013). Metal-Free Aziridination of Styrene Derivatives with Iminoiodinane Catalyzed by a Combination of Iodine and Ammonium Iodide. Organic Letters.
  • Davies, P. W., et al. (2010). Gold-Catalyzed Intermolecular [3+2] Cycloaddition of N-Aminopyridinium Ylides.
  • Samanta, S., & Powers, D. C. (2023). N-Amino Pyridinium Salts in Organic Synthesis. Organic Chemistry Frontiers.
  • Zhang, X., et al. (2002). Asymmetric [3+2] Cycloadditions of Azomethine Ylides with Ag(I)-Phosphinooxazoline Catalysts. Journal of the American Chemical Society.
  • Powers, D. C., et al. (2024). Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. JACS Au.
  • Gryko, D. T., et al. (2019). Visible-Light-Mediated Amination of π-Nucleophiles with N-Aminopyridinium Salts. The Journal of Organic Chemistry.
  • Zhong, S., et al. (2023). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights.
  • Wulff, W. D., et al. (2011). GRAM SCALE CATALYTIC ASYMMETRIC AZIRIDINATION: PREPARATION OF (2R,3R)-ETHYL 1-BENZHYDRYL-3-(4-BROMOPHENYL)
  • Sugiyama, Y., et al. (2018). Synthesis of 2‐Aminopyridines via Cobalt‐Catalyzed Cycloaddition of Diynes with N‐Substituted and N‐Unsubstituted Cyanamides.
  • Powers, D. C., et al. (2024). Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. ChemRxiv.
  • Lee, W., et al. (2023). Energy-transfer-induced [3+2] cycloadditions of N–N pyridinium ylides.
  • He, C., et al. (2022). Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. Beilstein Journal of Organic Chemistry.
  • Gevorgyan, V., et al. (2011). Recent developments in gold-catalyzed cycloaddition reactions. Chemical Society Reviews.
  • Neal, M. J., & Hejnosz, S. L. (2021). [3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines. The Journal of Organic Chemistry.
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A Comparative Guide to Novel Compounds Synthesized with 1-Amino-2-methylpyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the development of novel heterocyclic compounds remains a cornerstone of innovation. Pyridinium salts, in particular, are prevalent structural motifs in a wide array of pharmaceuticals and biologically active molecules.[1] This guide provides an in-depth characterization of novel compounds synthesized using 1-Amino-2-methylpyridinium iodide, offering a comparative analysis against alternative synthetic strategies and compounds. By elucidating the experimental nuances and performance data, we aim to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.

The Synthetic Utility of this compound

This compound is a versatile reagent for the synthesis of a variety of nitrogen-containing heterocycles. Its utility stems from the reactive N-amino group, which can participate in a range of chemical transformations, including 1,3-dipolar cycloadditions and amidation reactions.[2][3] These reactions open avenues to novel molecular scaffolds with potential applications in medicinal chemistry, materials science, and catalysis.[1][4]

Foundational Synthesis of the Reagent

The preparation of 1-aminopyridinium salts is a well-established procedure. A common method involves the amination of the corresponding pyridine derivative with a suitable aminating agent like hydroxylamine-O-sulfonic acid.[2][5]

Synthesis of N-Acyl Pyridinium-N-Aminides: A Comparative Analysis

A significant application of 1-aminopyridinium iodide and its derivatives is in the synthesis of N-acyl pyridinium-N-aminides. These compounds serve as valuable intermediates in organic synthesis. The following section compares the synthesis of a representative N-acyl pyridinium-N-aminide using 1-aminopyridinium iodide with alternative coupling chemistries.

Experimental Protocol: Synthesis of ((tert-Butoxycarbonyl)glycyl)(pyridin-1-ium-1-yl)amide

This protocol is adapted from a procedure for the synthesis of a similar pyridinium aminide.[3]

Materials:

  • Methyl (tert-butoxycarbonyl)-glycinate

  • This compound

  • Potassium carbonate

  • Methanol

  • Dichloromethane

Procedure:

  • A 500 mL round-bottomed flask is charged with methyl (tert-butoxycarbonyl)-glycinate (1.20 equiv) and methanol.

  • This compound (1.00 equiv) is added, and the mixture is stirred for 5 minutes at 22 °C.

  • Potassium carbonate (2.40 equiv) is added, and the reaction is stirred at 22 °C for 64 hours.

  • The methanol is removed under reduced pressure.

  • The residue is purified by column chromatography on alumina using a dichloromethane-methanol mixture as the eluent.

Workflow for N-Acyl Pyridinium-N-Aminide Synthesis

cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Reactant1 Methyl (tert-butoxycarbonyl)-glycinate Stirring Stirring at 22°C (64 hours) Reactant1->Stirring Reactant2 This compound Reactant2->Stirring Reactant3 Potassium Carbonate Reactant3->Stirring Solvent Methanol (Solvent) Solvent->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Chromatography Alumina Column Chromatography Evaporation->Chromatography Product ((tert-Butoxycarbonyl)glycyl)(2-methylpyridin-1-ium-1-yl)amide Chromatography->Product

Caption: Workflow for the synthesis of an N-acyl pyridinium-N-aminide.

Comparative Performance with Alternative Coupling Reagents

While the use of this compound provides a direct route to N-acyl pyridinium-N-aminides, other coupling reagents are widely used for amide bond formation in peptide synthesis and other applications. A comparison with established coupling reagents highlights the advantages and disadvantages of each approach.

Coupling Reagent/MethodKey AdvantagesKey DisadvantagesTypical Use Case
This compound Direct synthesis of pyridinium aminides.[3]Reaction times can be long.Synthesis of specific heterocyclic intermediates.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) High efficiency, compatible with green solvents.[6]Higher cost of reagent.Solution and solid-phase peptide synthesis.[6]
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) Widely used and well-established.Potential for side reactions.General amide bond formation.[7]
N-(1-Methoxyalkyl)Amides Precursors for N-acyliminium ions.[8]May require activation.Amidoalkylation reactions.[8]

Characterization of Novel Pyridinium Compounds

The structural elucidation of newly synthesized compounds is critical for confirming their identity and purity. A combination of spectroscopic techniques is typically employed for the comprehensive characterization of novel pyridinium salts and their derivatives.[7][9][10]

Standard Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.[9][10] In pyridinium derivatives, the chemical shifts of the pyridine ring protons are indicative of the quaternization of the nitrogen atom.[10]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[7][9]

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as C=O, N-H, and C-N bonds, which are characteristic of these compounds.[9][11]

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, which should be within ±0.4% of the theoretical values.[7][12]

Comparative Analysis of Physicochemical and Biological Properties

The introduction of the this compound moiety can significantly influence the physicochemical and biological properties of a molecule. This section explores these effects with a comparative perspective.

Lipophilicity and ADME Profile

Lipophilicity is a crucial parameter in drug design as it affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[13] The quaternization of a pyridine ring to form a pyridinium salt generally increases the polarity and can impact its lipophilicity.

Compound TypeExpected LipophilicityImplication for Drug Development
Neutral Pyridine Derivatives Generally more lipophilic.Potentially better membrane permeability.
Pyridinium Salts Generally more hydrophilic.Improved aqueous solubility, may require active transport for cell entry.
Derivatives of this compound Hydrophilic due to the charged pyridinium core.Favorable for formulation in aqueous media.

In silico ADME predictions can provide valuable insights into the drug-like properties of novel compounds synthesized with this compound.[13]

Biological Activity

Pyridinium-containing compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and gene delivery applications.[1] The specific biological effects of derivatives of this compound would need to be evaluated on a case-by-case basis through relevant biological assays. For instance, novel peptide derivatives of other heterocyclic systems have been successfully screened for antimicrobial and anthelmintic activities.[12][14] Similarly, fused benzimidazole derivatives, which share structural similarities with some potential products derived from pyridinium salts, have shown significant antiproliferative activity.[15]

Alternative Synthetic Pathways and Reagents

While this compound is a valuable reagent, alternative synthetic strategies exist for accessing similar classes of compounds.

Synthesis of Fused Heterocycles

1-Aminopyridinium iodide can undergo 1,3-dipolar addition with alkynes to form fused heterocyclic systems.[2] This provides a pathway to novel scaffolds that may not be accessible through other routes.

Conceptual Workflow for 1,3-Dipolar Cycloaddition

cluster_reactants Reactants cluster_process Process Reactant1 This compound Reaction 1,3-Dipolar Cycloaddition Reactant1->Reaction Reactant2 Alkyne Derivative (e.g., Ethyl Propiolate) Reactant2->Reaction Base Base Base->Reaction Product Fused Heterocycle Reaction->Product

Caption: Conceptual workflow for the synthesis of fused heterocycles.

Comparative Reagents for Peptide Synthesis

For applications in peptide synthesis, where amide bond formation is the key step, reagents like 2-chloro-1-methylpyridinium iodide have been utilized as coupling agents.[16] These offer an alternative to the synthesis of pyridinium aminides for subsequent reactions.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of novel nitrogen-containing heterocyclic compounds. Its application in the formation of N-acyl pyridinium-N-aminides and as a precursor for 1,3-dipolar cycloaddition reactions provides access to unique molecular architectures. When compared to alternative synthetic methods, such as the use of modern peptide coupling reagents, the choice of synthetic strategy will depend on the specific target molecule and desired properties. The comprehensive characterization of these novel compounds using a suite of analytical techniques is paramount to confirming their structure and purity. Furthermore, the evaluation of their physicochemical and biological properties is essential for their potential application in drug discovery and materials science. This guide provides a foundational framework for researchers to explore the synthetic potential of this compound and to rationally design novel compounds with desired functionalities.

References

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet - American Chemical Society. (2025, December 19). pubs.acs.org.
  • This compound | C6H9IN2 | CID 12291507 - PubChem. pubchem.ncbi.nlm.nih.gov.
  • 1-aminopyridinium iodide - Organic Syntheses Procedure. .

  • Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition - Organic Syntheses Procedure. .

  • Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides - MDPI. (n.d.). .

  • 1-Aminoalkylphosphonium Derivatives: Smart Synthetic Equivalents of N-Acyliminium-Type Cations, and Maybe Something More: A Review - MDPI. .

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
  • Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide - MDPI. .

  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry - orientjchem.org. .

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  • [2-Chloro-1-methylpyridinium iodide. A suitable reagent for peptide synthesis] - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts - ResearchGate. (2025, October 15). .

  • Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles - MDPI. .

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives - MDPI. (2023, July 31). .

  • 2,3-diphenyl-, 1-aziridinamine, (±)-2-phenyl - Organic Syntheses Procedure. .

  • Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles - ResearchGate. .

  • Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC - PubMed Central. (2023, January 16). .

  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues - NIH. .

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. .

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. (2023, October 4). .

  • Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - NIH. .

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - MDPI. .

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Amino-2-methylpyridinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth operational and logistical guide for the proper handling and disposal of 1-Amino-2-methylpyridinium iodide (CAS No. 7583-90-6). As researchers and drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous and scientifically grounded approach to waste management. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Core Hazard Profile and Risk Assessment

A foundational understanding of a compound's intrinsic hazards is paramount to designing safe handling and disposal protocols. This compound is an organic salt that, while stable under proper storage conditions, presents specific health risks that dictate its handling as a hazardous substance.[1]

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.[2] The causality for these classifications lies in the reactivity of the pyridinium ring and the potential for the compound to irritate biological tissues upon contact.

Hazard ClassificationGHS CategoryHazard StatementCausality and Field Insight
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThe pyridinium moiety can interact with skin proteins and lipids, leading to irritation. Prolonged or repeated contact should be avoided to prevent dermatitis.[1][2][3]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritationThe eyes are particularly sensitive. Direct contact with the solid powder or solutions can cause significant irritation and potential damage.[1][2][3] This necessitates the mandatory use of eye protection.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationFine dusts of the compound, if inhaled, can irritate the mucous membranes of the respiratory tract.[2][3] This is the primary reason for handling this solid within a certified chemical fume hood or using local exhaust ventilation.[1]

Pre-Disposal Waste Management: Containment and Segregation

Proper disposal begins at the point of waste generation. The integrity of your laboratory's waste stream depends on meticulous segregation and containment, preventing unintended chemical reactions and ensuring compliance with disposal facility requirements.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Utilize a clearly labeled, chemically resistant container (e.g., a high-density polyethylene (HDPE) screw-cap bottle) for all solid waste of this compound.

  • Segregate Waste Streams:

    • Solid Waste: Collect unadulterated, expired, or excess this compound directly in the designated solid waste container.

    • Contaminated Labware: Disposable items such as weighing paper, gloves, and pipette tips that are contaminated with the compound should be placed in a sealed, labeled bag and then into the solid waste container.

    • Aqueous/Solvent Waste: If the compound is used in solution, collect the liquid waste in a separate, appropriately labeled hazardous waste container for liquids. Do not mix with solid waste.

  • Chemical Incompatibility: Store the waste container away from strong oxidizing agents.[1][3] While specific reactivity data is limited, the amine functionality and the iodide ion suggest a potential for vigorous reactions with strong oxidizers.

  • Labeling: The waste container must be labeled in accordance with local, state, and federal regulations. At a minimum, the label should include:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date of accumulation.

Approved Disposal Methodology

Disposal of this compound must be handled by a licensed environmental waste management facility. Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the sewer system.[1]

Primary Disposal Route: High-Temperature Incineration

The most effective and compliant method for the final disposition of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[1]

  • Causality: High-temperature incineration ensures the complete thermal destruction of the organic pyridinium cation. The associated scrubber systems are critical for neutralizing and capturing potentially hazardous combustion byproducts. Burning nitrogen-containing compounds can generate oxides of nitrogen (NOx), while the iodide component may form volatile iodine or hydrogen iodide, all of which must be removed from flue gases before release into the atmosphere. This aligns with the EPA's mandate to minimize the environmental release of hazardous constituents.

Operational Plan:

  • Accumulate Waste: Follow the pre-disposal protocols outlined in Section 2.

  • Schedule Pickup: Coordinate with your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Documentation: Ensure all required waste manifests and documentation are completed accurately.

  • Transfer Custody: Hand over the properly contained and labeled waste to the authorized waste management personnel.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposition gen 1. Use of 1-Amino-2- methylpyridinium iodide solid 2a. Solid Waste & Contaminated Materials gen->solid liquid 2b. Solution Waste (if applicable) gen->liquid contain_solid 3a. Seal in Labeled Solid Waste Container solid->contain_solid contain_liquid 3b. Collect in Labeled Liquid Waste Container liquid->contain_liquid storage 4. Temporary Storage in Satellite Accumulation Area contain_solid->storage contain_liquid->storage pickup 5. EHS Pickup & Manifesting storage->pickup incinerate 6. Transport to Licensed Facility for High-Temperature Incineration pickup->incinerate

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol (for small, solid spills):

  • Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.[1][3] If there is a significant amount of dust, respiratory protection (e.g., a dust respirator) is required.[1]

  • Prevent Dust Generation: Gently cover the spill with a damp paper towel to prevent the solid from becoming airborne.

  • Collect Material: Carefully sweep the solid material into a dustpan or onto a stiff piece of cardboard.[1] Avoid any actions that could create dust. Place the collected material and any contaminated cleaning materials into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel.

  • Dispose of Waste: All materials used for cleanup (gloves, paper towels, etc.) must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional EHS office, as per your site's specific protocols.

First Aid:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1][3] If present, remove contact lenses and continue rinsing. Seek medical attention if irritation persists.[1][3]

  • Skin Contact: Wash the affected area gently with plenty of soap and water.[1][3] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][3]

By adhering to these scientifically grounded procedures, you ensure the safe use and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • This compound | CAS#:7583-90-6 | Chemsrc. Chemsrc.com. Available at: [Link]

  • This compound | C6H9IN2 | CID 12291507. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.